Vaccarin
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIKGLVKALOGDP-HLEFUGOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319173 | |
| Record name | Vaccarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53452-16-7 | |
| Record name | Vaccarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53452-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vaccarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Vaccarin: A Technical Guide
Introduction
Vaccarin (VAC), a flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis, has garnered significant scientific interest due to its diverse pharmacological activities. Possessing a complex molecular structure, this compound has demonstrated a range of therapeutic effects, including anti-diabetic, anti-inflammatory, neuroprotective, and pro-angiogenic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key signaling pathways, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of these complex biological processes.
Core Mechanisms and Signaling Pathways
This compound exerts its biological effects by modulating a variety of intracellular signaling cascades. Its pleiotropic nature stems from its ability to interact with multiple molecular targets, leading to a cascade of downstream events that collectively contribute to its observed pharmacological profile. The primary mechanisms of action are categorized below based on their therapeutic implications.
Anti-Diabetic and Metabolic Effects
This compound has shown considerable promise in the management of type 2 diabetes mellitus (T2DM) and its complications, primarily through the modulation of glucose and lipid metabolism, improvement of insulin sensitivity, and protection against diabetes-induced organ damage.
The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. This compound has been shown to activate AMPK, leading to beneficial effects on insulin resistance and hepatic steatosis.[1]
-
Mechanism: Activated AMPK enhances insulin sensitivity and reduces lipid accumulation in hepatocytes.[1] This is achieved through the downstream regulation of key metabolic enzymes and transcription factors involved in glucose uptake, gluconeogenesis, and fatty acid oxidation. In the context of diabetic angiopathy, this compound impedes high glucose-induced endothelial dysfunction through the ROS/AMPK/miRNA-34a/eNOS signaling cascade.[2]
Caption: this compound's role in the ROS/AMPK/miRNA-34a/eNOS pathway.
Diabetic nephropathy (DN) is a severe complication of diabetes. This compound has been found to suppress DN by inhibiting the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3][4]
-
Mechanism: this compound directly targets and inhibits the phosphorylation of EGFR.[3][4] This, in turn, prevents the activation of its downstream mediator, ERK1/2. The inhibition of this pathway mitigates renal fibrosis, inflammation, and oxidative stress, key pathological features of DN.[3] this compound also suppresses the epithelial-mesenchymal transition (EMT), a critical process in renal fibrosis.[3][4]
Caption: Inhibition of the EGFR/ERK1/2 pathway by this compound in DN.
This compound can also improve insulin sensitivity and glucose uptake through the G protein-coupled receptor 120 (GPR120)-PI3K/AKT/GLUT4 pathway.[5]
-
Mechanism: this compound activates GPR120 in adipose tissue, which subsequently triggers the PI3K/AKT signaling cascade.[5] This leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, enhancing glucose uptake in white adipose tissue and skeletal muscle.[5]
Angiogenesis and Wound Healing
This compound promotes angiogenesis, the formation of new blood vessels, which is a critical process in wound healing.[6][7]
The pro-angiogenic effects of this compound are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/ERK and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[6][7]
-
Mechanism: this compound treatment leads to increased phosphorylation of both ERK and AKT.[6][7] These kinases are central to signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.[7] Studies have shown that this compound enhances the expression of pro-angiogenic factors and increases microvascular density at wound sites.[6]
Caption: this compound's activation of pro-angiogenic signaling pathways.
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways.
In the context of diabetic vascular complications, this compound alleviates high glucose-induced endothelial inflammatory injury by mediating the miR-570-3p/Histone Deacetylase 1 (HDAC1) pathway.[8]
-
Mechanism: High glucose levels decrease the expression of miR-570-3p, leading to increased HDAC1 expression and subsequent inflammation (e.g., increased TNF-α and IL-1β). This compound treatment upregulates miR-570-3p, which in turn inhibits HDAC1, thereby reducing the expression of pro-inflammatory cytokines.[8]
This compound has been shown to suppress the expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as Cyclooxygenase-2 (COX-2).[9] This contributes to its overall anti-inflammatory effect in various pathological conditions.
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in the context of ischemic brain injury.[10]
-
Mechanism: The neuroprotective action of this compound is attributed to its ability to modulate hypoxia-inflammatory-apoptosis pathways through interactions with multiple targets. Key mechanistic components include the Vascular Endothelial Growth Factor (VEGF) and IL-17 signaling pathways.[10] By mitigating neuronal loss and improving neuronal morphology, this compound shows potential for the treatment of ischemic stroke.[10]
Quantitative Data
While numerous studies have demonstrated the dose-dependent effects of this compound, specific IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are not consistently reported across the literature. The effective concentrations of this compound observed in in-vitro studies typically range from the low micromolar to the microgram per milliliter level. For instance, a concentration of 2.15 µM was shown to significantly promote human microvascular endothelial cell (HMEC-1) proliferation, migration, and tube formation.[7] In another study, 0.5 μg/ml of this compound was found to have optimal stimulatory effects on the proliferation and milk synthesis of bovine mammary epithelial cells.[11]
| Biological Activity | Cell Line/Model | Effective Concentration | Observed Effect | Reference |
| Angiogenesis | HMEC-1 | 2.15 µM | Promoted cell proliferation, migration, and tube formation. | [7] |
| Cell Proliferation | Bovine Mammary Epithelial Cells | 0.5 µg/ml | Stimulated cell proliferation and milk synthesis. | [11] |
Experimental Protocols
The following sections provide generalized protocols for key experimental techniques frequently used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (to a final concentration of 0.5 mg/mL) or MTS solution to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Caption: Workflow for a typical cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins (e.g., p-AKT, p-ERK, EGFR).
-
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of target genes (e.g., inflammatory cytokines, fibrosis markers).
-
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).
-
qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
-
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within tissue sections.
-
Principle: An antibody specific to the target protein is used to detect the protein in its native location within a tissue slice. The antibody is then visualized using a chromogenic or fluorescent detection system.
-
Protocol:
-
Tissue Preparation: Fix tissues in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Unmask the antigenic epitopes, typically by heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a chromogenic substrate like DAB, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei, then dehydrate, clear, and mount with a coverslip.
-
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in metabolism, inflammation, angiogenesis, and cell survival underscores its therapeutic potential for a wide range of diseases, including diabetes and its complications, inflammatory disorders, and ischemic injuries. This guide provides a comprehensive overview of the current understanding of this compound's molecular mechanisms, offering a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic efficacy and to explore its potential for clinical applications. The development of more targeted studies to determine specific binding affinities and kinetic parameters will be crucial for advancing this compound from a promising lead compound to a clinically relevant therapeutic agent.
References
- 1. broadpharm.com [broadpharm.com]
- 2. addgene.org [addgene.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. usbio.net [usbio.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Immunohistochemistry Procedure [sigmaaldrich.com]
- 8. This compound | Integrin | Akt | PERK | AMPK | TargetMol [targetmol.com]
- 9. m.youtube.com [m.youtube.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
A Technical Guide to the Role of Vaccarin in Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a compound of significant interest in the field of vascular biology.[1] Its pro-angiogenic properties, specifically its ability to stimulate the proliferation of endothelial cells, position it as a promising candidate for therapeutic applications in wound healing and ischemic diseases.[2][3][4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process in which endothelial cell proliferation is a critical step.[5] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its effects on endothelial cell proliferation, supported by quantitative data and detailed experimental protocols.
Molecular Mechanism of Action: Signaling Pathways
This compound's pro-proliferative effect on endothelial cells is not mediated by a single, isolated mechanism but rather through the activation of multiple, interconnected signaling pathways. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][3]
Evidence suggests that this compound's activity may be initiated through its interaction with the basic fibroblast growth factor receptor (bFGFR).[2][6] Activation of bFGFR by this compound leads to the phosphorylation and subsequent activation of downstream signaling cascades.[2] Specifically, this compound has been shown to increase the phosphorylation of Akt and Erk, key proteins in their respective pathways that are closely linked to the migration, proliferation, and survival of endothelial cells.[2][4][5] In models of diabetic wound healing, this compound has also been shown to promote the proliferation of endothelial cells under high-glucose conditions by activating the FOXP2/AGGF1 pathway, which subsequently enhances the phosphorylation of Akt and Erk1/2.[7]
Quantitative Data on Endothelial Cell Proliferation
The pro-proliferative effects of this compound on human microvascular endothelial cells (HMEC-1) have been quantified in several studies. The data consistently demonstrates a dose-dependent increase in cell proliferation.
| Cell Line | Treatment Condition | This compound Concentration (µM) | Proliferation Effect (% of Control) | Reference |
| HMEC-1 | Normal Glucose | 0.54 | 103.15 ± 0.95 | [5] |
| HMEC-1 | Normal Glucose | 1.08 | 109.71 ± 0.85 | [5] |
| HMEC-1 | Normal Glucose | 2.15 | 125.62 ± 1.14 (Optimum) | [5] |
| HMEC-1 | Normal Glucose | 4.30 | 117.54 ± 1.65 | [5] |
| HMEC-1 | Normal Glucose | 8.60 | 114.54 ± 1.85 | [5] |
| HMEC-1 | Normal Glucose | 17.20 | 110.21 ± 1.27 | [5] |
| HMEC-1 | High Glucose (30 mM) | 1, 2, 5, 10 | Significant increase in cell viability | [7] |
Table 1: Summary of quantitative data on the effect of this compound on endothelial cell proliferation.
Key Experimental Protocols
The investigation of this compound's role in endothelial cell proliferation involves a series of established in vitro and in vivo assays.
Endothelial Cell Proliferation Assay (Sulforhodamine B Method)
This assay is used to determine cell density based on the measurement of cellular protein content.[5]
-
Cell Seeding: Seed HMEC-1 cells in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.54 to 34.40 µM) and incubate for 48 hours.[5]
-
Fixation: Discard the supernatant and add 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
Destaining: Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 515 nm using a microplate reader. The proliferation ratio is calculated relative to the control group.
Western Blotting for Signaling Protein Phosphorylation
Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins like Akt and ERK.[2]
-
Cell Lysis: After treatment with this compound, wash the endothelial cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (p-Akt), total ERK, and phospho-ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[4][5][8][9]
-
Matrix Coating: Thaw a basement membrane matrix (e.g., Matrigel) on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.[10]
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[11]
-
Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the desired concentration of this compound.
-
Plating: Seed the cells onto the solidified matrix at a density of 1.5-3 x 10⁴ cells/well.[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[10]
-
Visualization and Quantification: Observe the formation of tube-like structures using a light microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length using imaging software.
Conclusion
This compound has been demonstrated to be a potent stimulator of endothelial cell proliferation.[4][5] Its mechanism of action is primarily attributed to the activation of the PI3K/Akt and MAPK/ERK signaling pathways, likely initiated through the bFGF receptor.[2][6] The quantitative data robustly supports its dose-dependent pro-proliferative effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other potential pro-angiogenic compounds. For professionals in drug development, this compound represents a promising lead compound for therapies aimed at promoting angiogenesis in contexts such as chronic wound healing and tissue ischemia.
References
- 1. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Regulates Diabetic Chronic Wound Healing through FOXP2/AGGF1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Vaccarin: A Technical Guide for Angiogenesis and Neovascularization Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a promising bioactive compound in the field of vascular biology.[1] This technical guide provides an in-depth overview of the current research on this compound's role in promoting angiogenesis and neovascularization. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design and execute further studies in this area. The guide summarizes key quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways.
Quantitative Data Summary
This compound has been shown to promote key angiogenic processes in a dose-dependent manner. The following tables summarize the quantitative findings from in vitro studies on Human Microvascular Endothelial Cells (HMEC-1).
Table 1: Effect of this compound on HMEC-1 Proliferation
| This compound Concentration (µM) | Proliferation Ratio (% of Control) | Significance (P-value) |
| 0.54 | 103.15 ± 0.95 | < 0.05 |
| 1.08 | 109.71 ± 0.85 | < 0.05 |
| 2.15 | 125.62 ± 1.14 | < 0.01 |
| 4.30 | 117.54 ± 1.65 | < 0.05 |
| 8.60 | 114.54 ± 1.85 | < 0.05 |
| 17.20 | 110.21 ± 1.27 | < 0.05 |
| 34.40 | Not specified | Not specified |
Data extracted from a study utilizing a sulforhodamine B assay after 48 hours of cultivation.[2]
Table 2: Optimal this compound Concentration for In Vitro Angiogenic Activities
| Angiogenic Process | Cell Line | Optimal this compound Concentration (µM) |
| Proliferation | HMEC-1 | 2.15 |
| Migration | HMEC-1 | 2.15 |
| Tube Formation | HMEC-1 | 2.15 |
These optimal concentrations were identified as significantly promoting the respective angiogenic processes in HMEC-1 cells.[3][4]
Experimental Protocols
This section details the methodologies for key in vitro and in vivo experiments cited in the literature for studying the effects of this compound on angiogenesis.
In Vitro Assays
1. Cell Proliferation Assay (Sulforhodamine B Assay) [2][3]
-
Cell Line: Human Microvascular Endothelial Cells (HMEC-1).
-
Seeding: Plate HMEC-1 cells in 96-well plates.
-
Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.54, 1.08, 2.15, 4.30, 8.60, 17.20, and 34.40 µM). A control group with no this compound treatment is included.
-
Incubation: Cultivate the cells for 48 hours.
-
Fixation: Fix the cells with trichloroacetic acid.
-
Staining: Stain the cells with 0.4% sulforhodamine B (SRB) solution.
-
Quantification: Dissolve the bound dye with a Tris-base solution and measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The proliferation ratio is calculated as a percentage of the control group.
2. Cell Migration Assay (Wound Healing Assay or Transwell Assay) [3][5][6][7]
-
Wound Healing Assay:
-
Cell Seeding: Grow HMEC-1 cells to confluence in a multi-well plate.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium with or without this compound (e.g., 2.15 µM).
-
Imaging: Capture images of the scratch at different time points (e.g., 0 and 24 hours).
-
Analysis: Measure the closure of the scratch area over time to quantify cell migration.
-
-
Transwell Assay (Boyden Chamber):
-
Chamber Setup: Use a two-chamber system with a porous membrane (e.g., 8 µm pores).
-
Cell Seeding: Seed HMEC-1 cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add medium containing this compound to the lower chamber as a chemoattractant.
-
Incubation: Allow cells to migrate through the membrane for a specified period.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane and count them under a microscope.
-
3. Tube Formation Assay [3][8][9][10][11][12]
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel). Allow it to solidify at 37°C.
-
Cell Seeding: Seed HMEC-1 cells onto the solidified matrix in a medium containing this compound (e.g., 2.15 µM) or a control vehicle.
-
Incubation: Incubate the plate for a period that allows for the formation of capillary-like structures (typically 6-24 hours).
-
Visualization: Observe and photograph the tube network using a microscope.
-
Quantification: Analyze the images to quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
In Vivo Models
1. Mouse Matrigel Plug Assay [3]
-
Matrigel Preparation: Mix Matrigel with this compound at a predetermined concentration.
-
Injection: Subcutaneously inject the Matrigel mixture into the flanks of mice. A control group receives Matrigel without this compound.
-
Incubation Period: Allow the Matrigel plugs to solidify and for blood vessels to infiltrate for a specific duration (e.g., 7-14 days).
-
Plug Excision: Excise the Matrigel plugs.
-
Analysis: Analyze the plugs for neovascularization by:
2. Rat Skin Excision Wound Healing Model [14][15]
-
Wound Creation: Create full-thickness skin excision wounds on the backs of rats.
-
Treatment: Topically apply an ointment containing this compound (e.g., 0.1%) to the wound site. A control group receives the vehicle ointment.
-
Observation: Monitor wound closure over time by measuring the wound area.
-
Histological Analysis: On specific days post-wounding (e.g., days 6, 9, and 11), excise the wound tissue for histological analysis.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31, bFGFR) to assess microvascular density in the healing tissue.[14][16]
Signaling Pathways and Mechanisms of Action
This compound promotes angiogenesis through the activation of several key signaling pathways within endothelial cells. The diagrams below illustrate these mechanisms.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR1 [label="FGFR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Tube Formation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bFGF [label="bFGF", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> FGFR1 [label=" activates"]; bFGF -> FGFR1 [label=" binds"]; FGFR1 -> PI3K; FGFR1 -> MAPK; PI3K -> AKT; AKT -> pAKT [label=" phosphorylation"]; MAPK -> ERK; ERK -> pERK [label=" phosphorylation"]; pAKT -> Angiogenesis; pERK -> Angiogenesis;
// Invisible edges for layout {rank=same; PI3K; MAPK;} {rank=same; AKT; ERK;} {rank=same; pAKT; pERK;} } .dot Figure 1: this compound activates the PI3K/AKT and MAPK/ERK signaling pathways, potentially through the FGF-2/FGFR1 axis, to promote angiogenesis.
// Nodes InVitro [label="In Vitro Studies\n(HMEC-1 Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation Assay\n(SRB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Migration [label="Migration Assay\n(Wound Healing/Transwell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TubeFormation [label="Tube Formation Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Matrigel [label="Matrigel Plug Assay\n(Mouse)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WoundHealing [label="Wound Healing Model\n(Rat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(p-AKT, p-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IHC [label="Immunohistochemistry\n(CD31, p-bFGFR)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges InVitro -> Proliferation; InVitro -> Migration; InVitro -> TubeFormation; Proliferation -> InVivo; Migration -> InVivo; TubeFormation -> InVivo; InVivo -> Matrigel; InVivo -> WoundHealing; Matrigel -> Mechanism; WoundHealing -> Mechanism; Mechanism -> WesternBlot; Mechanism -> IHC; } .dot Figure 2: A logical workflow for investigating the pro-angiogenic effects of this compound, from in vitro screening to in vivo validation and mechanistic studies.
Conclusion
The available evidence strongly suggests that this compound is a potent promoter of angiogenesis and neovascularization.[3][14] It enhances endothelial cell proliferation, migration, and tube formation, key events in the angiogenic cascade.[2] The pro-angiogenic effects of this compound are mediated, at least in part, through the activation of the PI3K/AKT and MAPK/ERK signaling pathways.[14][17] Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the therapeutic potential of this compound in conditions where enhanced angiogenesis is beneficial, such as wound healing and ischemic diseases. This guide provides a solid foundation for researchers to build upon in their future investigations of this promising natural compound.
References
- 1. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Migration and Cell Invasion Research | Life Science Research | Merck [merckmillipore.com]
- 7. innoprot.com [innoprot.com]
- 8. promocell.com [promocell.com]
- 9. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. scienceopen.com [scienceopen.com]
- 17. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Flavonoid Glycoside Vaccarin: A Technical Guide to its Natural Source and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vaccarin, a significant flavonoid glycoside, has garnered attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of its primary natural source, the seeds of Vaccaria segetalis (Neck.) Garcke, commonly known as Semen Vaccariae or Wang-Bu-Liu-Xing in traditional Chinese medicine. This document details the natural occurrence of this compound, methods for its extraction and purification, and analytical techniques for its quantification. Furthermore, it elucidates the experimental protocols for investigating its biological activity, with a focus on its role in stimulating the Prolactin receptor (PrlR)-PI3K signaling pathway in bovine mammary epithelial cells.
Introduction
This compound is a flavonoid glycoside with the chemical formula C32H38O19.[1] It is recognized as one of the major bioactive constituents of Semen Vaccariae, the dried ripe seeds of the annual herb Vaccaria segetalis (Neck.) Garcke of the Caryophyllaceae family.[1] This plant is widely distributed across Asia and Europe and has a long history of use in traditional medicine for promoting lactation and activating blood circulation.[1] Modern research has begun to explore the pharmacological potential of this compound, including its effects on milk synthesis, its potential role in managing diabetes, and its anti-inflammatory properties. This guide serves as a comprehensive resource for researchers interested in the isolation, characterization, and biological investigation of this compound.
Natural Occurrence and Biosynthesis
Botanical Source
The exclusive natural source of this compound identified to date is the seed of Vaccaria segetalis. These seeds are small, spherical, and black. In traditional preparations, the seeds are sometimes fried, a process that can affect the concentration of this compound.
Quantitative Occurrence
The concentration of this compound in Semen Vaccariae can vary. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) is the standard method for determining its content.
| Plant Material | Analytical Method | This compound Content | Reference |
| Raw Semen Vaccariae | HPLC-DAD | Varies; can be a major flavonoid constituent | Zhang et al., 2012 |
| Stir-fried Semen Vaccariae | HPLC-DAD | Content may be reduced due to degradation | Zhang et al., 2012 |
Biosynthesis Pathway
As of the current body of scientific literature, the specific biosynthetic pathway of this compound in Vaccaria segetalis has not been elucidated. Flavonoids, in general, are synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. This pathway leads to the formation of a chalcone scaffold, which is then modified by a series of enzymes to produce various classes of flavonoids. Glycosylation, the attachment of sugar moieties, is a final step in the biosynthesis of flavonoid glycosides like this compound. Further research, including transcriptomic and metabolomic studies of Vaccaria segetalis, is required to delineate the precise enzymatic steps leading to this compound formation.
Experimental Protocols
Extraction of this compound from Vaccaria segetalis Seeds
This protocol describes a general method for the extraction of this compound for analytical purposes. For preparative scale, the quantities should be scaled up accordingly.
3.1.1. Materials and Reagents
-
Dried seeds of Vaccaria segetalis
-
Methanol (HPLC grade)
-
Deionized water
-
Grinder or mill
-
Ultrasonic bath
-
Filtration apparatus (e.g., filter paper or 0.45 µm membrane filter)
-
Rotary evaporator
3.1.2. Procedure
-
Sample Preparation: Grind the dried seeds of Vaccaria segetalis into a fine powder.
-
Extraction:
-
Accurately weigh a specific amount of the powdered seeds (e.g., 1.0 g).
-
Add a defined volume of methanol (e.g., 50 mL) to the powder.
-
Perform ultrasonic-assisted extraction for a specified duration (e.g., 30 minutes) at room temperature.
-
-
Filtration: Filter the extract through filter paper or a 0.45 µm membrane filter to remove solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Reconstitution: Redissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration for further analysis or purification.
Preparative Isolation of this compound
For obtaining pure this compound for biological studies, preparative chromatography techniques are employed. Counter-current chromatography (CCC) is a suitable method for the separation of polar compounds like flavonoid glycosides from complex mixtures, as it avoids irreversible adsorption onto a solid support.[2][3][4][5][6]
3.2.1. Principle of Counter-Current Chromatography CCC is a liquid-liquid partition chromatography technique where separation is based on the differential partitioning of solutes between two immiscible liquid phases. One phase acts as the stationary phase, held in place by centrifugal force, while the other mobile phase is pumped through it.
3.2.2. General Workflow for CCC Isolation of this compound
Caption: General workflow for the preparative isolation of this compound.
Analytical Quantification of this compound by HPLC-DAD
This protocol provides a validated method for the simultaneous quantification of this compound and other major constituents in Semen Vaccariae.
3.3.1. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: Agilent Zorbax SB-C18 column (or equivalent).
-
Mobile Phase: Gradient elution with methanol and water.
-
Detection Wavelength: As appropriate for this compound (e.g., around 270 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3.3.2. Method Validation Parameters
-
Linearity: Establish a calibration curve with standard solutions of this compound at different concentrations. A good linearity is indicated by a correlation coefficient (R²) > 0.999.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Precision: Assess intra- and inter-day precision by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 3%.
-
Accuracy: Determine the recovery rate by spiking a known amount of this compound standard into a sample matrix. Recovery rates are generally expected to be within 95-105%.
Structural Characterization of this compound
The identity of isolated this compound should be confirmed using spectroscopic methods.
3.4.1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (HPLC-ESI-MS).
-
Analysis: Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), information about its structure, including the sugar moieties and the aglycone core.
3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
Analysis: Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule, confirming the identity and purity of the isolated this compound.
In Vitro Analysis of this compound's Effect on Bovine Mammary Epithelial Cells (BMECs)
This protocol outlines the key steps to investigate the effect of this compound on the proliferation and milk synthesis of BMECs.
3.5.1. Cell Culture
-
Cell Line: Bovine Mammary Epithelial Cells (BMECs).
-
Culture Medium: DMEM/F-12 medium supplemented with fetal bovine serum (FBS), insulin, hydrocortisone, and antibiotics.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
3.5.2. Treatment Protocol
-
Seed BMECs in culture plates and allow them to adhere and grow to a desired confluency.
-
Starve the cells in a serum-free medium for a period (e.g., 12-24 hours) to synchronize them.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µg/mL) for a specified duration (e.g., 24-48 hours). A positive control (e.g., prolactin) and a vehicle control should be included.
3.5.3. Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Logical Relationships
This compound has been shown to promote the proliferation and milk synthesis in bovine mammary epithelial cells through the Prolactin receptor (PrlR)-PI3K signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound in bovine mammary epithelial cells.
Conclusion
This compound, a prominent flavonoid glycoside from the seeds of Vaccaria segetalis, presents a compelling subject for further research in drug development and nutritional science. This technical guide provides a foundational framework for its extraction, purification, analysis, and in vitro investigation. The detailed protocols and workflow diagrams are intended to facilitate reproducible and robust scientific inquiry into the biological activities and potential applications of this promising natural compound. Future research should focus on elucidating the complete biosynthetic pathway of this compound and expanding the scope of its pharmacological evaluation in various preclinical models.
References
In-Depth Technical Guide to the Chemical Structure and Properties of Vaccarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of vaccarin. It includes detailed experimental protocols for key assays and visual representations of its known signaling pathways to support further research and development.
Chemical Structure and Identification
This compound is a flavonoid glycoside, a class of natural products known for their diverse biological activities.[1] Its chemical structure consists of an apigenin aglycone backbone substituted with a glucosyl and an arabinosyl moiety.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | [2] |
| CAS Number | 53452-16-7 | [2][3] |
| Molecular Formula | C₃₂H₃₈O₁₉ | [2] |
| Molecular Weight | 726.63 g/mol | [2] |
| Canonical SMILES | C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6--INVALID-LINK--CO)O)O)O)O)CO)O)O)O)O">C@@HO | PubChem |
| InChI Key | GYIKGLVKALOGDP-HLEFUGOVSA-N | [2] |
Physicochemical Properties
This compound is typically a yellow crystalline powder. Its solubility and other physical characteristics are crucial for its handling, formulation, and bioavailability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Yellow crystalline powder | |
| Melting Point | 209-211 °C | |
| Boiling Point (Predicted) | 1088.1 ± 65.0 °C | |
| Density (Predicted) | 1.82 g/cm³ | |
| Solubility | Easily soluble in methanol, ethanol, and methanol-water mixtures. Limited solubility in DMSO (≥7.26 mg/mL). Hardly soluble in chloroform, ethyl acetate, and petroleum ether. | [4] |
| pKa (Predicted) | 5.86 ± 0.40 | ChemAxon |
| Storage | Store at -20°C for long-term stability. | [3][4] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a wide range of pharmacological activities, positioning it as a promising candidate for therapeutic development. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.
Key Pharmacological Activities:
-
Pro-angiogenic Effects: this compound promotes endothelial cell proliferation and neovascularization.
-
Anti-diabetic Properties: It improves insulin sensitivity and alleviates endothelial inflammatory injury associated with diabetes.
-
Bone Health: this compound shows potential in preventing osteoporosis by modulating osteoclast formation.
-
Hepatoprotective Effects: It has demonstrated protective effects on the liver.[1]
The biological activities of this compound are attributed to its ability to modulate specific cellular signaling pathways. In vivo metabolism studies in rats have shown that this compound undergoes biotransformation through methylation, hydroxylation, glycosylation, and deglycosylation.
Key Signaling Pathways Modulated by this compound
This compound's therapeutic effects are mediated through its interaction with several critical signaling pathways. The following diagrams illustrate these pathways.
Caption: this compound-mediated activation of Akt and Erk signaling pathways.
Caption: this compound's role in the miR-570-3p/HDAC1 signaling pathway.
Caption: The proposed PTK2/p53/FN1 signaling axis modulated by this compound.
Caption: TGR5/AMPK signaling pathway activation by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Cell Proliferation (Sulforhodamine B Assay)
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1.08 and 2.15 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess cell migration in vitro.
-
Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Resuspend endothelial cells (e.g., HUVECs) in medium containing this compound or a vehicle control and seed them onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-Erk, anti-HDAC1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify gene expression levels.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix with gene-specific primers. A typical reaction setup includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.
Dual-Luciferase Reporter Assay
This assay is used to validate the interaction between a microRNA and its target mRNA.
-
Vector Construction: Clone the 3'-UTR of the target gene (e.g., HDAC1) containing the predicted microRNA (e.g., miR-570-3p) binding site into a luciferase reporter vector.
-
Transfection: Co-transfect cells with the reporter vector, a Renilla luciferase control vector, and either a microRNA mimic or a negative control.
-
Cell Lysis and Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the microRNA on the target gene's 3'-UTR.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a range of interesting pharmacological properties. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential for various conditions, including those related to angiogenesis, diabetes, and bone health. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential clinical applications of this compound. As with any natural product, further studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile in preclinical and clinical settings.
References
The Influence of Vaccarin on Intracellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis, has garnered significant attention for its diverse pharmacological activities. Preclinical studies have demonstrated its potential in promoting angiogenesis, wound healing, and regulating metabolic processes. The therapeutic effects of this compound are underpinned by its modulation of a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the key signaling cascades affected by this compound, with a focus on the PI3K/Akt, MAPK/ERK, NF-κB, and AMPK pathways, as well as its influence on apoptosis. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling networks to facilitate further investigation into the therapeutic potential of this compound.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. The following sections detail the mechanisms of action and present the available quantitative data for each key pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, growth, and metabolism. This compound has been shown to activate this pathway in various cellular contexts, contributing to its pro-angiogenic and proliferative effects.
Mechanism of Action: this compound is reported to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell growth and proliferation. In the context of insulin signaling, this compound has been shown to activate this pathway, leading to enhanced glucose uptake[1][2]. One study on bovine mammary epithelial cells demonstrated that this compound promotes proliferation and milk synthesis through the Prl receptor-PI3K signaling pathway[3][4].
Quantitative Data on this compound's Effect on the PI3K/Akt Pathway:
| Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| Human Microvascular Endothelial Cells (HMEC-1) | 2.15 µM | Significantly promoted proliferation, migration, and tube formation. Enhanced protein expression of p-Akt. | [5][6] |
| Bovine Mammary Epithelial Cells (BMECs) | 0.5 µg/ml | Similar effects to prolactin on cell proliferation and milk synthesis. Stimulated phosphorylation of mTOR, a downstream target of Akt. | [3][4] |
| Rat Skin Excision Model | Not specified | Increased expression of p-Akt in wound tissue. | [7] |
Signaling Pathway Diagram:
This compound-mediated activation of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to activate this pathway, particularly in the context of angiogenesis and wound healing.
Mechanism of Action: this compound treatment leads to the phosphorylation and activation of ERK1/2. Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell proliferation and angiogenesis.
Quantitative Data on this compound's Effect on the MAPK/ERK Pathway:
| Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| Human Microvascular Endothelial Cells (HMEC-1) | 2.15 µM | Enhanced protein expression of p-Erk. | [5] |
| Rat Skin Excision Model | Not specified | Increased expression of p-Erk in wound tissue. | [7] |
Signaling Pathway Diagram:
This compound-induced activation of the MAPK/ERK signaling cascade.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, immunity, and cell survival. Some evidence suggests that this compound may possess anti-inflammatory properties through the inhibition of the NF-κB pathway.
Mechanism of Action: In inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines. This compound is thought to inhibit this pathway, potentially by preventing the degradation of IκBα, which would otherwise release NF-κB to translocate to the nucleus and initiate gene transcription. However, direct quantitative data on this compound's effect on specific NF-κB pathway components is limited.
Signaling Pathway Diagram:
Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways to generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been implicated in the activation of the AMPK signaling pathway, which may contribute to its metabolic regulatory effects.
Mechanism of Action: this compound may activate AMPK, leading to the phosphorylation of downstream targets involved in glucose uptake and fatty acid oxidation. This activation can improve insulin sensitivity and cellular energy status. Quantitative data directly linking this compound to specific fold-changes in AMPK phosphorylation is an area for further research.
Signaling Pathway Diagram:
Activation of the AMPK signaling pathway by this compound.
Apoptosis
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. This compound has been suggested to have anti-apoptotic effects in certain contexts, contributing to its pro-survival and tissue-protective properties.
Mechanism of Action: this compound's anti-apoptotic effects are likely mediated through the activation of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, which can inhibit the activity of pro-apoptotic proteins and promote the expression of anti-apoptotic factors. Studies have shown that this compound can alleviate cisplatin-induced acute kidney injury by inhibiting apoptosis[8]. However, specific quantitative data on the modulation of apoptotic markers like caspase activity or Bcl-2 family protein expression by this compound is an area requiring more detailed investigation.
Logical Relationship Diagram:
This compound's indirect inhibition of apoptosis via pro-survival pathways.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of intracellular signaling pathways. These protocols can be adapted for investigating the effects of this compound.
Western Blot Analysis
Objective: To detect and quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., Akt, ERK) in response to this compound treatment.
Experimental Workflow Diagram:
A typical workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
TUNEL Assay for Apoptosis Detection
Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a positive control for apoptosis (e.g., staurosporine).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
NF-κB Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the untreated control.
AMPK Activity Assay
Objective: To determine the effect of this compound on the activity of AMPK.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse to obtain total protein extracts.
-
Immunoprecipitation (Optional): Immunoprecipitate AMPK from the cell lysates using an anti-AMPK antibody.
-
Kinase Assay: Perform a kinase assay using a specific AMPK substrate (e.g., SAMS peptide) and [γ-³²P]ATP.
-
Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter or by autoradiography after SDS-PAGE.
-
Data Analysis: Calculate the specific activity of AMPK and compare the activity in this compound-treated samples to control samples. Alternatively, non-radioactive kinase assay kits are commercially available.
Conclusion
This compound demonstrates a significant capacity to modulate key intracellular signaling pathways, including the PI3K/Akt, MAPK/ERK, NF-κB, and AMPK pathways. These interactions provide a molecular basis for its observed pharmacological effects on angiogenesis, cell proliferation, metabolism, and inflammation. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the upstream targets of this compound and expanding the quantitative understanding of its effects on a broader range of signaling molecules and cellular processes. The continued investigation of this compound's mechanisms of action holds promise for the development of novel therapeutic strategies for a variety of diseases.
References
- 1. biotna.net [biotna.net]
- 2. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. TUNEL assay [bio-protocol.org]
- 4. This compound promotes proliferation of and milk synthesis in bovine mammary epithelial cells through the Prl receptor-PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB reporter assay [bio-protocol.org]
- 6. abcam.com [abcam.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
Vaccarin: A Double-Edged Sword in Cellular Signaling and its Ambiguous Role in Oncology
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has been investigated for various pharmacological activities. While some studies on crude extracts containing this compound have suggested potential cytotoxic effects against cancer cell lines, a deeper analysis of the isolated compound reveals a more complex and potentially contradictory role in the context of cancer biology. This technical guide synthesizes the currently available data on this compound, focusing on its influence on key cellular signaling pathways. Notably, evidence points towards this compound's ability to promote endothelial cell proliferation and angiogenesis through the activation of pro-survival pathways such as PI3K/Akt and MAPK/ERK, activities generally associated with tumor progression. This document presents the quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways implicated in this compound's observed biological effects. The information presented herein aims to provide a comprehensive and nuanced understanding of this compound's potential, highlighting the critical need for further research to elucidate its true therapeutic window, if any, as an anti-cancer agent.
Introduction
The search for novel anti-cancer agents from natural sources is a cornerstone of modern drug discovery. Flavonoids, in particular, have garnered significant attention due to their diverse biological activities. This compound, a flavonoid glycoside, has been the subject of preliminary research. However, a thorough examination of the existing literature reveals a significant gap in our understanding of its specific anti-cancer properties. This whitepaper aims to provide a detailed overview of the current state of knowledge regarding this compound, with a specific focus on its effects on signaling pathways relevant to cancer cell proliferation, survival, and angiogenesis.
Quantitative Data Summary
To date, research on the direct anti-cancer effects of isolated this compound is limited. One study investigated the cytotoxic activity of ethanolic extracts of Vitex agnus-castus (VAC) fruits, which are known to contain this compound, on several cancer cell lines. It is crucial to note that these values represent the activity of a crude extract and not purified this compound.
| Cell Line | Cancer Type | Extract | IC50 (µg/mL) |
| MDA-MB-231 | Breast Cancer | VAC Fruit Extract | 267 |
| 4T1 | Breast Cancer | VAC Fruit Extract | 162.5 |
| CT26 | Colon Cancer | VAC Fruit Extract | 196.8 |
Table 1: Cytotoxic Activity of Vitex agnus-castus (VAC) Fruit Extract
In contrast, studies on isolated this compound have focused on its pro-angiogenic effects.
| Cell Line | Biological Effect | Concentration (µM) |
| HMEC-1 | Proliferation | 2.15 |
| HMEC-1 | Migration | 1.08 and 2.15 |
| HMEC-1 | Tube Formation | 2.15 |
Table 2: Pro-angiogenic Effects of Isolated this compound
Experimental Protocols
This section details the methodologies employed in the key studies that have investigated the biological effects of this compound and related extracts.
Cytotoxicity Assay of Vitex agnus-castus (VAC) Fruit Extract
-
Cell Lines: MDA-MB-231 (human breast cancer), 4T1 (murine breast cancer), and CT26 (murine colon carcinoma).
-
Culture Conditions: Cells were cultured in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: Ethanolic extracts of VAC fruits were dissolved in DMSO and diluted with the respective cell culture medium. The final DMSO concentration was maintained at 0.1%.
-
Assay: Cell viability was assessed using the Crystal Violet assay. Cells were seeded at 1 x 10^5 cells/well in 96-well plates and incubated for 24 hours before treatment with various concentrations of the VAC extract.
-
Data Analysis: Absorbance was measured at 600 nm. The half-maximal inhibitory concentration (IC50) was calculated using linear regression analysis.
In Vitro Angiogenesis Assays with Isolated this compound
-
Cell Line: Human microvascular endothelial cells (HMEC-1).
-
Proliferation Assay: The effect of this compound (1.08 and 2.15 µM) on HMEC-1 proliferation was evaluated using the sulforhodamine B (SRB) assay.
-
Migration Assay: The migratory capacity of HMEC-1 cells in the presence of this compound (1.08 and 2.15 µM) was assessed.
-
Tube Formation Assay: The ability of HMEC-1 cells to form capillary-like structures on Matrigel was observed after treatment with this compound (2.15 µM).
In Vivo Angiogenesis Model
-
Animal Model: Mouse Matrigel plug model.
-
Treatment: Daily oral administration of this compound.
-
Analysis: Neovascularization was assessed by detecting CD31 levels. The protein expression of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk) was evaluated by immunohistochemistry.
Signaling Pathways
The available evidence suggests that this compound's biological effects are mediated through the modulation of key signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. In the context of this compound, this pathway has been shown to be activated, leading to pro-angiogenic effects. In other studies related to insulin sensitivity, this compound was also found to activate the PI3K/Akt/GLUT4 pathway[1].
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Studies have shown that this compound can enhance the phosphorylation of Erk, indicating activation of this pathway, which contributes to its pro-angiogenic effects.
Caption: this compound-induced activation of the MAPK/ERK signaling cascade.
Discussion and Future Directions
The pro-angiogenic properties of this compound are a significant concern for its potential development as an anti-cancer agent, as tumor growth and metastasis are highly dependent on the formation of new blood vessels. Therefore, the initial observation of cytotoxicity from crude extracts may be attributable to other components, or this compound might exhibit a dose-dependent biphasic effect, which has not yet been investigated.
To resolve these ambiguities and to truly assess the potential of this compound as an anti-cancer agent, the following future research is imperative:
-
Cytotoxicity of Isolated this compound: Comprehensive in vitro studies are needed to determine the IC50 values of pure this compound against a wide panel of cancer cell lines.
-
Dose-Response Studies: Elucidating whether this compound exhibits a biphasic dose-response, potentially being cytotoxic at high concentrations and pro-angiogenic at lower concentrations.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed anti-cancer effects, including its impact on apoptosis, cell cycle arrest, and other relevant cancer hallmarks.
-
In Vivo Xenograft Models: Should in vitro studies reveal significant anti-cancer activity, evaluation in well-characterized animal models of cancer is essential to determine its in vivo efficacy and safety.
-
Combination Therapies: Exploring the potential of this compound to sensitize cancer cells to existing chemotherapeutic agents.
Conclusion
Based on the currently available scientific literature, this compound cannot be conclusively classified as a promising anti-cancer agent. In fact, the documented pro-angiogenic effects of the isolated compound raise significant concerns about its potential to promote tumor growth. The preliminary cytotoxic findings from crude extracts containing this compound warrant further investigation to identify the responsible bioactive components. Until rigorous studies are conducted to address the critical questions outlined in the future directions, the scientific and drug development communities should approach the concept of this compound as an anti-cancer therapeutic with caution. This whitepaper serves as a call for more detailed and focused research to clarify the true biological role of this compound in the complex landscape of cancer biology.
References
The Pharmacological Profile of Vaccarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccarin is a flavonoid glycoside, a natural bioactive compound isolated from the seeds of Vaccaria segetalis (Neck.) Garcke.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.
Pharmacological Profile
This compound exhibits a broad spectrum of therapeutic potential, including neuroprotective, anti-diabetic, cardiovascular-protective, and wound healing properties. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in cellular processes such as inflammation, apoptosis, proliferation, and metabolism.
Neuroprotective Effects
In a mouse model of ischemic brain injury, this compound has been shown to confer significant neuroprotection.[3] It is believed to modulate hypoxia-inflammatory-apoptosis pathways through multi-target interactions, with VEGF and IL-17 signaling as key components.[3]
Metabolic and Anti-Diabetic Effects
This compound has demonstrated promising effects in ameliorating insulin resistance and diabetic complications. Studies have shown that it can improve insulin sensitivity and glucose uptake in diet-induced obese mice.[4][5] Furthermore, this compound has been found to suppress diabetic nephropathy by inhibiting the EGFR/ERK1/2 signaling pathway.[2][6][7][8][9] It also alleviates endothelial inflammatory injury in diabetes by mediating the miR-570-3p/HDAC1 pathway.[10][11]
Cardiovascular Effects
This compound has been observed to ameliorate hypertension and cardiovascular remodeling in renovascular hypertensive rats.[12] Its antihypertensive effects are thought to be associated with the inhibition of sympathetic activity, the renin-angiotensin system (RAS), and oxidative stress.[12]
Wound Healing and Angiogenesis
This compound has been shown to hasten wound healing by promoting angiogenesis.[13][14][15][16] This is achieved through the activation of the MAPK/ERK and PI3K/AKT signaling pathways.[15] It also promotes endothelial cell proliferation, a key process in neovascularization.[17]
Effects on Lactation
This compound has been found to promote the proliferation of and milk synthesis in bovine mammary epithelial cells.[18] This effect is mediated through the Prl receptor-PI3K signaling pathway.[18]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various in vivo and in vitro studies on this compound.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Model | Species | This compound Dose | Key Findings | Reference |
| Ischemic Brain Injury | Mouse | 10, 20, 40 mg/kg (i.p.) | Significantly reduced neurological function scores and infarct volume (P<0.05 or P<0.01). | [3] |
| Renovascular Hypertension (2K1C) | Rat | 10 mg/kg, 30 mg/kg (i.p.) | Significantly alleviated systolic blood pressure, diastolic blood pressure, and mean arterial pressure. | [12] |
| Diabetic Nephropathy (HFD/STZ) | Mouse | 1 mg/kg (i.p.) | Improved glucose intolerance and insulin resistance; reduced creatinine, BUN, and albuminuria. | [6][7] |
| Wound Healing (Skin Excision) | Rat | Not specified | Significantly promoted wound healing, endothelial cell and fibroblast proliferation. | [15] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Model | This compound Concentration | Key Findings | Reference |
| Human Microvascular Endothelial Cells (HMEC-1) | Angiogenesis | 2.15 µM | Significantly promoted proliferation, migration, and tube formation. | [17] |
| Bovine Mammary Epithelial Cells (BMECs) | Milk Synthesis | 0.5 µg/ml | Stimulated cell proliferation, milk fat and protein synthesis. | [18] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Inflammation | 5 µM | Alleviated high glucose-induced inflammatory injury. | [10][11] |
| HK-2 Cells | Diabetic Nephropathy | Not specified | Inhibited high glucose-induced epithelial-mesenchymal transition (EMT). | [6][7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
MAPK/ERK and PI3K/AKT Signaling in Wound Healing
EGFR/ERK1/2 Signaling in Diabetic Nephropathy
GPR120-PI3K/AKT/GLUT4 Signaling in Insulin Resistance
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Ischemic Brain Injury Mouse Model and Infarct Volume Assessment
-
Animal Model: Focal cerebral ischemia is induced in mice via distal middle cerebral artery occlusion (dMCAO).
-
Treatment: this compound (10, 20, 40 mg/kg) or vehicle is administered intraperitoneally for 5 days post-surgery.
-
Neurological Scoring: Neurological function is assessed on days 1, 3, and 5 post-surgery using a modified neurological severity score (mNSS).
-
Rotarod Test: Motor coordination and balance are evaluated using a rotarod apparatus.
-
Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume:
-
On day 5, mice are euthanized, and brains are rapidly removed and sectioned into 2 mm coronal slices.
-
Slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.
-
Stained slices are then fixed in 4% paraformaldehyde.
-
The infarct area (unstained) and the total area of each slice are measured using image analysis software.
-
Infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.
-
High-Fat Diet-Induced Obesity and Insulin Resistance Mouse Model
-
Animal Model: C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. Control mice are fed a standard chow diet.
-
Treatment: this compound is administered via oral gavage or intraperitoneal injection at a specified dose and frequency.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, mice are administered a glucose bolus (e.g., 2 g/kg) via oral gavage. Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: After a 4-6 hour fast, mice are administered an insulin bolus (e.g., 0.75 U/kg) via intraperitoneal injection. Blood glucose levels are measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Hyperinsulinemic-Euglycemic Clamp: This procedure is performed to assess insulin sensitivity in conscious, unrestrained mice. It involves a continuous infusion of insulin and a variable infusion of glucose to maintain euglycemia.
Renovascular Hypertension (2K1C) Rat Model
-
Animal Model: Unilateral renal artery stenosis is induced in rats by placing a silver clip on the left renal artery (two-kidney, one-clip model).
-
Treatment: this compound (e.g., 10 mg/kg, 30 mg/kg) or a control vehicle is administered daily via intraperitoneal injection for a specified duration (e.g., 4 weeks).
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured non-invasively using a tail-cuff system.
-
Cardiovascular Remodeling Assessment: At the end of the study, hearts and aortas are excised. Left ventricular mass index, myocardial hypertrophy, and fibrosis (e.g., using Masson's trichrome staining) are assessed.
Rat Skin Excision Wound Healing Model
-
Animal Model: Full-thickness excisional wounds (e.g., 8 mm diameter) are created on the dorsal skin of rats.
-
Treatment: this compound, formulated in a suitable vehicle, is applied topically to the wounds daily.
-
Wound Closure Analysis: The wound area is traced and photographed at regular intervals. Wound closure is expressed as a percentage of the initial wound area.
-
Histological Analysis: On specified days, wound tissue is excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Immunohistochemistry: Expression of markers for angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67) is assessed in the wound tissue.
High Glucose-Induced Endothelial Cell Inflammation Model
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Model Induction: Cells are exposed to high glucose (e.g., 30 mM) for 24-48 hours to induce an inflammatory response. Control cells are cultured in normal glucose media.
-
Treatment: Cells are pre-treated with various concentrations of this compound before or during high glucose exposure.
-
Analysis of Inflammatory Markers: The expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and adhesion molecules (e.g., VCAM-1, ICAM-1) is measured at the mRNA (qRT-PCR) and protein (ELISA, Western blot) levels.
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
Conclusion
This compound is a promising natural compound with a diverse pharmacological profile. Its demonstrated efficacy in preclinical models of ischemic stroke, diabetes, hypertension, and impaired wound healing, coupled with its modulation of multiple key signaling pathways, highlights its potential for further drug development. This technical guide provides a comprehensive resource for researchers and scientists to understand the pharmacological properties of this compound and to design future studies to further elucidate its therapeutic potential.
References
- 1. In vivo metabolism study of this compound in rat using HPLC-LTQ-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on ischemic brain injury in mice [zhnxgbzz.cma-cmc.com.cn]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway: this compound ameliorates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound administration ameliorates hypertension and cardiovascular remodeling in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound promotes proliferation of and milk synthesis in bovine mammary epithelial cells through the Prl receptor-PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaccarin's Impact on Vascular Endothelial Growth Factor (VEGF): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated significant pro-angiogenic properties in various preclinical models. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on vascular endothelial growth factor (VEGF) and its associated signaling pathways. While this compound robustly promotes angiogenesis, a critical process in wound healing and tissue regeneration, evidence suggests its primary mechanism may not directly involve the upregulation of VEGF or the phosphorylation of its receptor, VEGFR. Instead, current research points towards the activation of alternative pro-angiogenic pathways, notably involving basic fibroblast growth factor (bFGF) and the angiogenic factor AGGF1. This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the key signaling cascades to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
The Role of this compound in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for tissue repair and development.[1][2] Major angiogenic factors like VEGF are known to play a central role in promoting the proliferation, migration, and tube formation of endothelial cells.[1] this compound has been shown to stimulate these key angiogenic events in vitro and in vivo.[3][4] Studies have demonstrated that this compound can accelerate wound healing by promoting the proliferation of endothelial cells and fibroblasts.[2]
However, the direct involvement of VEGF in this compound's mechanism of action is not well-established. One study investigating the effect of this compound on wound healing in a rat skin excision model found no significant difference in the expression of phosphorylated VEGFR (p-VEGFR) in the this compound-treated group compared to the control group.[3] This suggests that this compound's pro-angiogenic effects may be mediated through pathways independent of direct VEGF/VEGFR2 activation.
Key Signaling Pathways Activated by this compound
Current evidence strongly indicates that this compound exerts its pro-angiogenic effects through the activation of the PI3K/Akt and MAPK/ERK signaling pathways.[2][5] These pathways are critical downstream mediators of various growth factor receptors and play a pivotal role in cell proliferation, survival, and migration.
The bFGF/bFGFR Signaling Pathway
A key finding in the investigation of this compound's mechanism is its impact on the basic fibroblast growth factor (bFGF) signaling pathway. Research has shown that this compound significantly increases the expression of phosphorylated bFGF receptor (p-bFGFR).[3] This suggests that this compound may stimulate endothelial cell proliferation and promote angiogenesis by targeting the bFGF/bFGFR2 signaling pathway.[3] In vitro studies have also reported that this compound promotes angiogenesis by activating the FGF-2-mediated FGFR1 signaling pathway in human microvascular endothelial cells.[3]
The FOXP2/AGGF1 Signaling Pathway in Diabetic Wound Healing
In the context of diabetic wound healing, this compound has been shown to promote the proliferation and migration of high glucose-stimulated human microvascular endothelial cells (HMEC-1) through the activation of the FOXP2/AGGF1 pathway.[6] Angiogenic factor with G patch and FHA domains 1 (AGGF1) is described as an angiogenic factor similar to VEGF.[6][7] The activation of this pathway by this compound leads to the enhanced phosphorylation of Akt and Erk1/2.[7]
Quantitative Data on this compound's Effects
While direct quantitative data on this compound's impact on VEGF is limited, studies have provided quantitative analysis of its effects on downstream signaling molecules and other related factors.
| Parameter | Model System | Treatment | Result | Reference |
| p-Akt Expression | Rat skin excision wound model | 0.1% this compound ointment | Significantly higher than control group | [2] |
| p-Erk Expression | Rat skin excision wound model | 0.1% this compound ointment | Markedly increased as compared with control group | [2] |
| p-bFGFR Expression | Rat skin excision wound model | 0.1% this compound ointment | Significant difference in the this compound treated group as compared with control group (P<0.05) | [3] |
| p-VEGFR Expression | Rat skin excision wound model | 0.1% this compound ointment | No significant difference in the expressions of p-VEGFR | [3] |
| HMEC-1 Cell Proliferation | In vitro (High Glucose) | 2 μΜ this compound | Most effective migration promoting effects (p < 0.01) | [6] |
| NO Production | HMEC-1 cells (High Glucose) | 5 μM this compound | Dose-dependently increased nitric oxide (NO) generation | [8] |
| eNOS Phosphorylation | HMEC-1 cells (High Glucose) | 5 μM this compound | Restored lower levels of eNOS phosphorylation to a level higher than baseline | [9] |
| miRNA-34a Expression | HMEC-1 cells (High Glucose) | 5 μM this compound | Inhibited HG-induced elevation of miRNA-34a expression | [8] |
Experimental Protocols
In Vivo Wound Healing Model
-
Animal Model: Male Sprague-Dawley rats.[2]
-
Procedure: Full-thickness skin excision wounds (1 cm diameter) are created on the backs of anesthetized rats.[2]
-
Treatment: 0.02 g of a vehicle ointment or an ointment containing 0.1% this compound is applied to the wound site.[2]
-
Analysis: Wound healing is evaluated at different time points (e.g., days 6, 9, and 11). Histopathological characteristics are assessed using Hematoxylin and Eosin (H&E) staining. Angiogenesis is evaluated by immunohistochemistry for CD31 to determine microvascular density (MVD). Protein expression levels of p-Akt, p-Erk, p-bFGFR, and p-VEGFR are determined by Western blot and immunohistochemistry.[2][3]
Western Blot Analysis
-
Sample Preparation: Tissue or cell lysates are prepared using appropriate lysis buffers. Protein concentration is determined using a BCA protein assay kit.[10]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-Akt, p-Erk, p-bFGFR, p-VEGFR, total Akt, total Erk, total bFGFR, total VEGFR) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.[11]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels.[11]
In Vitro Endothelial Cell Migration Assay (Scratch Assay)
-
Cell Culture: Human microvascular endothelial cells (HMEC-1) are cultured to confluence in appropriate media.[6]
-
Procedure: A scratch is made through the cell monolayer using a sterile pipette tip. The cells are then washed to remove debris and incubated with media containing different concentrations of this compound or a vehicle control.[6]
-
Analysis: The closure of the scratch is monitored and photographed at different time points. The rate of migration is quantified by measuring the area of the wound over time.[6]
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. scielo.br [scielo.br]
- 2. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Regulates Diabetic Chronic Wound Healing through FOXP2/AGGF1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vaccarin in Regulating Nitric Oxide Synthase: A Technical Guide
Executive Summary: Vaccarin, a flavonoid glycoside extracted from Vaccaria segetalis, is emerging as a significant regulator of nitric oxide synthase (NOS) activity. This document provides a comprehensive overview of the molecular mechanisms through which this compound modulates both endothelial NOS (eNOS) and inducible NOS (iNOS), isoforms critical to vascular health and inflammatory processes, respectively. By activating eNOS and inhibiting iNOS, this compound presents a dual-pronged therapeutic potential for conditions characterized by endothelial dysfunction and inflammation, such as diabetic angiopathy. This guide synthesizes current research, presenting key signaling pathways, quantitative data from in vitro and in vivo studies, and detailed experimental protocols for researchers in pharmacology and drug development.
Introduction to Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a pivotal signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation to neurotransmission and immune responses.[1][2] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2][3] In mammals, three distinct isoforms of NOS have been identified, each with unique regulatory mechanisms and physiological roles:
-
Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, nNOS is a constitutive, calcium (Ca²⁺)/calmodulin-dependent enzyme involved in synaptic plasticity and central regulation of blood pressure.[1][4]
-
Inducible NOS (iNOS or NOS2): Unlike the constitutive isoforms, iNOS expression is induced in various cells, particularly macrophages, by inflammatory stimuli like cytokines and lipopolysaccharide (LPS).[1][5] Once expressed, it produces large, sustained amounts of NO as part of the immune response, but its overactivity is implicated in the pathophysiology of inflammatory diseases and septic shock.[1][4]
-
Endothelial NOS (eNOS or NOS3): Predominantly expressed in vascular endothelial cells, eNOS is also a constitutive, Ca²⁺/calmodulin-dependent enzyme.[1][2] The NO produced by eNOS is crucial for maintaining vascular tone, controlling blood pressure, and exerting vasoprotective and anti-atherosclerotic effects.[1][4] Endothelial dysfunction, often characterized by reduced eNOS activity or bioavailability of NO, is a key initiating event in cardiovascular diseases.[6][7]
Given their central roles in health and disease, the NOS isoforms are critical targets for therapeutic intervention.
This compound: A Bioactive Flavonoid Glycoside
This compound (VAC) is an active flavonoid glycoside derived from the seeds of Vaccaria segetalis.[8][9] It has demonstrated a wide range of biological activities, including the protection of vascular endothelial cells, promotion of angiogenesis, and liver protection.[9] Recent research has increasingly focused on its role in mitigating endothelial dysfunction and inflammation, particularly in the context of diabetes and its vascular complications.[6][8]
This compound's Regulation of Endothelial Nitric Oxide Synthase (eNOS)
This compound has been shown to ameliorate endothelial dysfunction by enhancing the activity of eNOS, thereby increasing the production of vasodilatory NO. This effect is particularly evident under conditions of high glucose (HG), which mimic diabetic pathology.
Mechanism of Action & Signaling Pathway
Research indicates that this compound's protective effect on endothelial cells is mediated through the ROS/AMPK/miRNA-34a/eNOS signaling cascade .[7][8][10] Under hyperglycemic conditions, increased reactive oxygen species (ROS) production leads to the dephosphorylation (inactivation) of AMP-activated protein kinase (AMPK). This, in turn, upregulates microRNA-34a (miRNA-34a), which subsequently inhibits eNOS, leading to decreased NO production and endothelial dysfunction.[7]
This compound intervenes in this pathological process by:
-
Reducing ROS: Acting as an antioxidant, this compound scavenges ROS.[7][10]
-
Activating AMPK: By mitigating ROS-induced stress, this compound preserves or increases the phosphorylation (activation) of AMPK.[7]
-
Downregulating miRNA-34a: Activated AMPK inhibits the upregulation of miRNA-34a.[7]
-
Promoting eNOS Phosphorylation: The reduction in miRNA-34a relieves the inhibition on eNOS, promoting its phosphorylation at Ser1177, a key activating site. This leads to increased NO synthesis and improved endothelium-dependent vasorelaxation.[6][7]
Caption: this compound's activation of eNOS under high-glucose conditions.
Quantitative Data on eNOS Regulation
The following table summarizes the quantitative effects of this compound on key components of the eNOS pathway as reported in studies using human microvascular endothelial cells (HMEC-1).
| Parameter | Condition | Treatment | Concentration | Result | Reference |
| NO Production | High Glucose (HG) | This compound | 1 µM | Increased NO release | [6] |
| High Glucose (HG) | This compound | 2.5 µM | Increased NO release | [6] | |
| High Glucose (HG) | This compound | 5 µM | Dose-dependent increase; most effective concentration | [6] | |
| p-eNOS (Ser1177) | High Glucose (HG) | This compound | 5 µM | Increased phosphorylation compared to HG control | [7] |
| p-AMPK | High Glucose (HG) | This compound | 5 µM | Increased phosphorylation compared to HG control | [7] |
| miRNA-34a | High Glucose (HG) | This compound | 5 µM | Inhibited HG-triggered upregulation | [7] |
Experimental Protocols
-
Cell Line: Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs).[6][8]
-
Culture Medium: MCDB 131 medium supplemented with 10% fetal bovine serum (FBS), 10 ng/mL epidermal growth factor (EGF), 1 µg/mL hydrocortisone, and 1% penicillin-streptomycin.
-
High Glucose Model: Cells are typically cultured in normal glucose (5.5 mM D-glucose) medium and then exposed to high glucose (33 mM D-glucose) for 24-48 hours to induce endothelial dysfunction. An osmotic control group (5.5 mM D-glucose + 27.5 mM L-glucose) is used to ensure effects are due to hyperglycemia and not hyperosmolarity.
-
This compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 1, 2.5, 5 µM) for a set period (e.g., 2 hours) before and during the high glucose challenge.[6]
-
After treatment, collect the cell culture medium.
-
Centrifuge the medium to remove any cellular debris.
-
Transfer 50 µL of the supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration (a stable metabolite of NO) by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-eNOS (Ser1177), total eNOS, p-AMPK, total AMPK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using imaging software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.
This compound's Regulation of Inducible Nitric Oxide Synthase (iNOS)
While direct studies on this compound's effect on iNOS are less prevalent, its established anti-inflammatory properties strongly suggest a role in downregulating this enzyme. Flavonoids, as a class, are known to inhibit iNOS expression and activity, primarily by targeting pro-inflammatory signaling pathways.[11]
Postulated Mechanism of Action
This compound has been shown to alleviate inflammatory injury in endothelial cells by mediating the miR-570-3p/HDAC1 pathway .[8] This action reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[8] These cytokines are potent inducers of the NF-κB and MAPK signaling pathways , which are the primary transcriptional activators of the iNOS gene. Therefore, it is highly probable that this compound inhibits iNOS expression by:
-
Upregulating miR-570-3p: this compound treatment increases the levels of miR-570-3p.[8]
-
Inhibiting HDAC1: miR-570-3p directly targets and inhibits Histone Deacetylase 1 (HDAC1).[8]
-
Reducing Pro-inflammatory Cytokines: The inhibition of HDAC1 leads to a decrease in the production of TNF-α and IL-1β.[8]
-
Suppressing NF-κB and MAPK Pathways: By reducing the primary inflammatory stimuli (TNF-α, IL-1β), this compound likely attenuates the activation of downstream transcription factors like NF-κB and kinases like ERK1/2, thereby preventing them from binding to the iNOS promoter and initiating transcription.[11]
Caption: Postulated mechanism for this compound's inhibition of iNOS expression.
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the quantitative effects of this compound on key inflammatory markers that lead to iNOS induction, as studied in HUVECs.
| Parameter | Condition | Treatment | Result | Reference |
| TNF-α mRNA | High Glucose (HG) | This compound | Significantly decreased compared to HG control | [8] |
| IL-1β mRNA | High Glucose (HG) | This compound | Significantly decreased compared to HG control | [8] |
| HDAC1 mRNA | High Glucose (HG) | This compound | Reversed the increase induced by HG | [8] |
| miR-570-3p | Aortas of Diabetic Mice | This compound | Alleviated the decrease seen in diabetic models | [8] |
Experimental Protocols
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
iNOS Induction: Stimulate cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce iNOS expression.
-
This compound Treatment: Pre-treat cells with this compound for 1-2 hours before adding LPS.
-
RNA Extraction: Isolate total RNA from treated cells using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for iNOS and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of iNOS mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Nuclear Extraction: Prepare nuclear and cytoplasmic extracts from treated cells using a nuclear extraction kit.
-
Western Blot: Perform Western blotting on the nuclear extracts using an antibody against the p65 subunit of NF-κB. An increase in nuclear p65 indicates activation and translocation. An antibody for a nuclear protein (e.g., Lamin B1) should be used as a loading control.
-
ELISA-based Assay: Use a commercial transcription factor assay kit to measure the binding of activated NF-κB from nuclear extracts to a consensus DNA sequence immobilized on a 96-well plate.
Conclusion and Future Directions
This compound demonstrates a compelling dual regulatory action on the nitric oxide synthase family. It enhances the protective, vasodilatory functions of eNOS while simultaneously suppressing the pro-inflammatory, high-output activity of iNOS. This positions this compound as a promising therapeutic candidate for complex diseases like diabetic cardiovascular complications, where both endothelial dysfunction and chronic inflammation are key drivers of pathology.
Future research should focus on:
-
Directly confirming the inhibitory effect of this compound on iNOS expression and activity in macrophage and endothelial cell models.
-
Elucidating the precise interactions between the ROS/AMPK and miR-570-3p/HDAC1 pathways in mediating this compound's effects.
-
Conducting further in vivo studies in relevant animal models to validate these mechanisms and assess the therapeutic efficacy and safety profile of this compound for clinical translation.
-
Investigating the potential role of this compound in regulating nNOS, particularly in the context of neuroinflammatory or neurodegenerative diseases.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaccarin's Engagement with the Akt/ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis, has garnered significant scientific interest for its diverse pharmacological activities. These include roles in promoting neovascularization, improving insulin sensitivity, and exhibiting anti-inflammatory and neuroprotective effects. A growing body of evidence suggests that many of these biological functions are mediated through its interaction with the Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase) signaling pathways. This technical guide provides an in-depth analysis of this compound's modulation of the Akt/ERK cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling networks.
Data Presentation: Quantitative Effects of this compound on Akt/ERK Signaling
The following tables summarize the quantitative data from various studies investigating the effects of this compound on the Akt and ERK signaling pathways in different cellular contexts.
| Cell Line | Treatment Condition | Target Protein | Effect | Quantitative Measurement | Reference |
| HMEC-1 | This compound (1.08-2.15 μM) | p-Akt, p-ERK | Activation | Upregulated expression | [1] |
| HepG2 | This compound (5 μM, 24h) | AMPK | Activation | Increased phosphorylation | [1] |
| BMMs | This compound (8 μM, 4h) | MAPK, NF-κB | Inhibition | Inhibited activation | [1] |
| HK-2 | High Glucose (35 mM) + this compound (5 µM, 12h pre-treatment) | p-EGFR, p-ERK1/2 | Inhibition | Reduced phosphorylation levels | [2][3][4][5] |
| 3T3-L1 | This compound | PI3K/AKT/GLUT4 | Activation | Activates pathway | [6] |
Note: This table is a summary of available data. For more detailed quantitative analysis, refer to the original research articles.
Signaling Pathways and Experimental Workflows
This compound in Diabetic Nephropathy: Inhibition of the EGFR/ERK Pathway
In the context of diabetic nephropathy, this compound has been shown to ameliorate renal damage by inhibiting the Epidermal Growth Factor Receptor (EGFR)/ERK1/2 signaling pathway in human kidney tubular epithelial cells (HK-2). High glucose conditions lead to the activation of this pathway, promoting renal fibrosis and inflammation. This compound treatment effectively reduces the phosphorylation of both EGFR and its downstream effector ERK1/2.[2][3][4][5]
This compound in Insulin Sensitivity: Activation of the PI3K/Akt/GLUT4 Pathway
This compound demonstrates the ability to improve insulin sensitivity and glucose uptake in diet-induced obese mice. Mechanistically, it activates the G protein-coupled receptor 120 (GPR120), which in turn stimulates the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the cell membrane in 3T3-L1 adipocytes.[6]
Experimental Workflow: Western Blot for Phosphorylated Akt and ERK
The following diagram outlines a typical workflow for assessing the phosphorylation status of Akt and ERK in response to this compound treatment using Western blotting.
Experimental Protocols
Cell Culture and Treatment
-
HK-2 Cells: Human kidney tubular epithelial cells are cultured in low glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For experiments, cells are often pre-treated with this compound (e.g., 5 µM) for 12 hours before being challenged with high glucose (35 mM) for 48 hours.[2][3][4][5]
-
3T3-L1 Adipocytes: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard insulin, dexamethasone, and IBMX cocktail. Mature adipocytes are then treated with this compound to assess its effects on glucose uptake and insulin signaling.[6]
-
Bone Marrow-Derived Macrophages (BMMs): Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to differentiate into macrophages. These BMMs are then treated with RANKL in the presence or absence of this compound to study osteoclastogenesis.[1]
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK Thr202/Tyr204). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.
Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Cells (e.g., HMEC-1) are seeded in a 6-well plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.
-
Imaging: Images of the scratch are taken at different time points (e.g., 0, 12, 24 hours).
-
Analysis: The rate of cell migration is quantified by measuring the closure of the scratch area over time.
Conclusion
This compound exhibits a multifaceted interaction with the Akt and ERK signaling pathways, demonstrating both activating and inhibitory effects that are dependent on the specific cellular and physiological context. In conditions such as diabetic nephropathy, its inhibitory action on the EGFR/ERK pathway presents a promising therapeutic avenue. Conversely, its ability to activate the PI3K/Akt pathway to enhance insulin sensitivity highlights its potential in metabolic disorders. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the precise molecular mechanisms of this compound and to aid in the development of novel therapeutic strategies targeting the Akt and ERK signaling cascades. Further investigation is warranted to fully elucidate the upstream regulators and downstream effectors that dictate the context-dependent activity of this compound.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of Vaccarin in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccarin, a flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis, is emerging as a promising therapeutic agent in the management of cardiovascular diseases (CVDs). A growing body of preclinical evidence highlights its multifaceted protective effects on the cardiovascular system, including antihypertensive, anti-inflammatory, antioxidant, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the current state of research on this compound's therapeutic potential in CVD, with a focus on its mechanisms of action, relevant signaling pathways, and supporting quantitative data from key experimental studies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cardiovascular therapies.
Therapeutic Applications and Efficacy
This compound has demonstrated significant therapeutic potential in various preclinical models of cardiovascular disease, including hypertension, diabetic angiopathy, and doxorubicin-induced cardiotoxicity.
Hypertension and Cardiovascular Remodeling
In a renovascular hypertension rat model (two-kidney, one-clip; 2K1C), intraperitoneal administration of this compound at doses of 10 mg/kg and 30 mg/kg significantly attenuated hypertension and mitigated adverse cardiovascular remodeling.[1] Treatment with this compound led to a notable reduction in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).[1] Furthermore, this compound treatment ameliorated myocardial hypertrophy and fibrosis.[1] The antihypertensive effects of this compound are linked to its ability to inhibit sympathetic nervous system activity, modulate the renin-angiotensin system (RAS), and reduce oxidative stress.[1] Specifically, this compound administration was associated with decreased plasma levels of renin, angiotensin II (Ang II), and norepinephrine (NE).[1]
Diabetic Angiopathy and Endothelial Dysfunction
Vascular complications are a major cause of morbidity and mortality in patients with type 2 diabetes mellitus (T2DM), with endothelial dysfunction being a key initiating event.[2] In a high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic mouse model, this compound treatment improved endothelial function.[3] The protective effects of this compound in diabetic angiopathy are attributed to its ability to modulate the ROS/AMPK/miRNA-34a/eNOS signaling cascade.[2] In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound alleviates high glucose-induced endothelial inflammatory injury by mediating the miR-570-3p/HDAC1 pathway.[3]
Doxorubicin-Induced Cardiotoxicity
Doxorubicin is an effective chemotherapeutic agent, but its use is limited by severe cardiotoxic side effects.[4] In a mouse model of doxorubicin-induced cardiotoxicity, this compound (30 mg/kg/day, IP) demonstrated significant cardioprotective effects by improving heart function and reducing cardiac atrophy.[5] The underlying mechanism involves the inhibition of the p38 MAPK signaling pathway, which leads to reduced oxidative stress-mediated apoptosis and mitochondrial dysfunction.[4][5] In vitro experiments using H9c2 cardiomyocytes showed that this compound pretreatment at a concentration of 1 µM offered maximal protection against doxorubicin-induced cell death.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various cardiovascular disease models.
Table 1: Effects of this compound on Hemodynamic and Biomarker Parameters in a Renovascular Hypertension Rat Model (2K1C)
| Parameter | Control (Sham) | 2K1C + Vehicle | 2K1C + this compound (10 mg/kg) | 2K1C + this compound (30 mg/kg) | 2K1C + Captopril (30 mg/kg) | Reference |
| Systolic Blood Pressure (SBP, mmHg) | ~120 | ~180 | ~150 | ~130 | ~135 | [1][6] |
| Diastolic Blood Pressure (DBP, mmHg) | ~80 | ~130 | ~110 | ~95 | ~100 | [1][6] |
| Mean Arterial Pressure (MAP, mmHg) | ~95 | ~150 | ~125 | ~110 | ~115 | [1][6] |
| Plasma Renin (ng/L) | Not Reported | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [1] |
| Plasma Angiotensin II (ng/L) | Not Reported | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [1][7] |
| Plasma Norepinephrine (pg/mL) | Not Reported | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [1] |
Table 2: Effects of this compound on Endothelial Function and Inflammation in Diabetic Models
| Parameter | Model | Control | Diabetic + Vehicle | Diabetic + this compound | Reference |
| Endothelium-dependent vasorelaxation | STZ/HFD Mice | Normal | Impaired | Improved | [3] |
| TNF-α mRNA expression (HUVECs) | High Glucose | Baseline | Increased | Decreased | [3] |
| IL-1β mRNA expression (HUVECs) | High Glucose | Baseline | Increased | Decreased | [3] |
| HDAC1 protein expression (HUVECs) | High Glucose | Baseline | Increased | Decreased | [3] |
| miR-570-3p expression (HUVECs) | High Glucose | Baseline | Decreased | Increased | [3] |
Table 3: Cardioprotective Effects of this compound in Doxorubicin-Induced Cardiotoxicity
| Parameter | Model | Control (Saline) | Doxorubicin | Doxorubicin + this compound | Reference |
| Heart weight/Body weight ratio | Mouse | Normal | Increased | Decreased | [5][8] |
| Cardiomyocyte cross-sectional area | Mouse | Normal | Increased | Decreased | [5][8] |
| TUNEL-positive cells (%) | Mouse | Low | Significantly Increased | Significantly Decreased | [5] |
| H9c2 cell viability (%) | In vitro | 100% | Decreased | Increased (at 1 µM) | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its cardioprotective effects through the modulation of several key signaling pathways.
Renin-Angiotensin System (RAS) and Oxidative Stress Pathway in Hypertension
In the context of hypertension, this compound appears to downregulate the renin-angiotensin system and combat oxidative stress. This is evidenced by its ability to reduce plasma renin and Ang II levels and decrease the expression of AT1R and NADPH oxidase subunit NOX-2.[1]
Caption: this compound's antihypertensive mechanism.
ROS/AMPK/miRNA-34a/eNOS Pathway in Diabetic Angiopathy
This compound protects against high glucose-induced endothelial dysfunction by inhibiting the ROS/AMPK/miRNA-34a/eNOS signaling cascade. It reduces reactive oxygen species (ROS) production, which in turn leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK downregulates miRNA-34a, leading to increased phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, thereby improving endothelial function.[2]
Caption: this compound's effect on diabetic angiopathy.
p38 MAPK Pathway in Doxorubicin-Induced Cardiotoxicity
This compound mitigates doxorubicin-induced cardiotoxicity by specifically inhibiting the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a reduction in oxidative stress, mitochondrial dysfunction, and subsequent cardiomyocyte apoptosis.[4][5]
Caption: this compound's cardioprotective mechanism.
MAPK/ERK and PI3K/AKT Signaling in Angiogenesis
This compound has been shown to promote endothelial cell proliferation and neovascularization, which is crucial for wound healing and recovery from ischemic events. This pro-angiogenic effect is mediated through the activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) signaling pathways.[2]
Caption: this compound's role in angiogenesis.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vivo Model of Renovascular Hypertension (2K1C)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rats.
-
Make a flank incision to expose the left renal artery.
-
Place a silver clip with a 0.25 mm internal diameter around the left renal artery to induce stenosis. The contralateral right kidney remains untouched.
-
Sham-operated rats undergo the same surgical procedure without the placement of the clip.
-
Allow a post-operative recovery period.
-
Administer this compound (10 or 30 mg/kg) or vehicle intraperitoneally daily for the duration of the study.
-
Monitor blood pressure regularly using a non-invasive tail-cuff method.
-
At the end of the study, collect blood and tissue samples for biomarker analysis (e.g., renin, Ang II, NE) and histological examination of the heart and aorta.[1][7]
-
In Vitro Model of High Glucose-Induced Endothelial Cell Injury
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed cells in culture plates and allow them to reach 70-80% confluency.
-
Pre-treat cells with this compound (e.g., 5 µM) for a specified period (e.g., 12-16 hours).
-
Induce injury by exposing the cells to high glucose (e.g., 35 mM) for 24 hours. Control cells are maintained in normal glucose medium.
-
After incubation, collect cell lysates and culture supernatants.
-
Analyze protein expression of key signaling molecules (e.g., p-eNOS, HDAC1) by Western blot.
-
Measure the expression of inflammatory markers (e.g., TNF-α, IL-1β) by RT-qPCR or ELISA.
-
Assess cell apoptosis using methods like Annexin V/PI staining followed by flow cytometry.[3][9]
-
Caption: In vitro experimental workflow.
Future Directions and Conclusion
The preclinical data presented in this guide strongly support the therapeutic potential of this compound in a range of cardiovascular diseases. Its ability to modulate multiple key signaling pathways involved in hypertension, endothelial dysfunction, inflammation, and apoptosis makes it an attractive candidate for further drug development.
Future research should focus on:
-
Myocardial Ischemia-Reperfusion Injury and Atherosclerosis: While the known mechanisms of this compound suggest potential benefits, dedicated studies are needed to directly evaluate its efficacy in animal models of these conditions.
-
Cardiac Hypertrophy: Investigating the direct effects of this compound on pressure overload- or agonist-induced cardiac hypertrophy would be a valuable addition to the current knowledge.
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to optimize dosing and delivery methods for potential clinical applications.
-
Clinical Trials: To date, there is a lack of clinical trial data for this compound in cardiovascular diseases. Well-designed clinical studies are the crucial next step to translate the promising preclinical findings into tangible benefits for patients.
References
- 1. This compound administration ameliorates hypertension and cardiovascular remodeling in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Doxorubicin-Induced Cardiotoxicity via Inhibition of p38 MAPK Mediated Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Doxorubicin-Induced Cardiotoxicity via Inhibition of p38 MAPK Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound alleviates hypertension and nephropathy in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
Methodological & Application
Application Notes: In Vitro Efficacy of Vaccarin on Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated significant potential in the modulation of endothelial cell function. Endothelial dysfunction is a key initiating factor in the pathogenesis of various cardiovascular diseases, including atherosclerosis and diabetic vasculopathy. These application notes provide a comprehensive overview of in vitro assays to characterize the effects of this compound on endothelial cell proliferation, migration, angiogenesis, inflammation, and nitric oxide production. The detailed protocols and data presentation herein are intended to guide researchers in evaluating the therapeutic potential of this compound and similar compounds.
Key Applications
-
Cell Proliferation: Assessment of this compound's effect on the growth of endothelial cells, crucial for tissue repair and angiogenesis.
-
Cell Migration: Evaluation of the impact of this compound on the directional movement of endothelial cells, a fundamental process in wound healing and neovascularization.
-
Angiogenesis (Tube Formation): In vitro modeling of the formation of capillary-like structures by endothelial cells to investigate the pro- or anti-angiogenic properties of this compound.
-
Anti-inflammatory Effects: Measurement of key pro-inflammatory cytokines to determine the anti-inflammatory capacity of this compound in an endothelial context.
-
Nitric Oxide Production: Quantification of nitric oxide, a critical signaling molecule in vasodilation and endothelial health, in response to this compound treatment.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on endothelial cells.
Note: Some data presented are representative values based on qualitative findings in the literature and are intended to illustrate expected experimental outcomes.
Table 1: Effect of this compound on Endothelial Cell Viability (CCK-8 Assay)
| Treatment Group | This compound Concentration (µM) | Absorbance (450 nm) (Representative Data) | Cell Viability (%) |
| Control | 0 | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.38 ± 0.09 | 110.4 |
| This compound | 5 | 1.55 ± 0.11 | 124.0 |
| This compound | 10 | 1.72 ± 0.12 | 137.6 |
Table 2: Effect of this compound on Endothelial Cell Migration (Scratch Wound Assay)
| Treatment Group | Time (hours) | Wound Closure (%) |
| Control | 0 | 0 |
| Control | 24 | 35.2 ± 3.5 |
| This compound (5 µM) | 24 | 68.7 ± 4.2 |
Table 3: Effect of this compound on Endothelial Tube Formation (Matrigel Assay)
| Treatment Group | This compound Concentration (µM) | Total Tube Length (mm/mm²) (Representative Data) | Number of Junctions (Representative Data) |
| Control | 0 | 8.5 ± 0.9 | 45 ± 5 |
| This compound | 2.15 | 14.2 ± 1.5 | 78 ± 8 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Secretion (ELISA)
| Treatment Group | TNF-α (fold change vs. control) | IL-1β (fold change vs. control) |
| Control (High Glucose) | 1.00 | 1.00 |
| This compound (5 µM) + High Glucose | 0.45 ± 0.05 | 0.52 ± 0.06 |
Table 5: Effect of this compound on Nitric Oxide Production (Griess Assay)
| Treatment Group | This compound Concentration (µM) | Nitrite Concentration (µM) (Representative Data) |
| Control | 0 | 2.5 ± 0.3 |
| This compound | 5 | 5.8 ± 0.6 |
| This compound | 10 | 8.2 ± 0.9 |
Experimental Protocols
Endothelial Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability and proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in endothelial cell growth medium at the desired concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared this compound solutions or control medium to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This protocol describes a method to evaluate the effect of this compound on the migration of endothelial cells by creating a "scratch" in a confluent cell monolayer.
Materials:
-
HUVECs
-
6-well cell culture plates
-
Endothelial Cell Growth Medium
-
Sterile 200 µL pipette tip
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed HUVECs into 6-well plates and grow to 90-100% confluency.
-
Create a linear scratch in the center of each well using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or control medium.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
Endothelial Tube Formation Assay (Matrigel Assay)
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix in the presence of this compound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well cell culture plates
-
Matrigel Basement Membrane Matrix
-
This compound stock solution
-
Microscope with a camera and image analysis software
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in endothelial cell growth medium containing the desired concentrations of this compound or control medium.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualize the formation of tubular networks using an inverted microscope.
-
Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and total tube area using image analysis software.[1][2][3]
Anti-inflammatory Assay (ELISA for TNF-α and IL-1β)
This protocol details the measurement of pro-inflammatory cytokines secreted by endothelial cells in response to an inflammatory stimulus, and the modulatory effect of this compound.
Materials:
-
HUVECs
-
24-well cell culture plates
-
Endothelial Cell Growth Medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-α (TNF-α) as an inflammatory stimulus
-
This compound stock solution
-
Human TNF-α and IL-1β ELISA kits
Procedure:
-
Seed HUVECs in 24-well plates and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the wells (except for the negative control).
-
Incubate the plate for a designated period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Nitric Oxide Production Assay (Griess Assay)
This protocol describes the quantification of nitric oxide (NO) production by endothelial cells through the measurement of its stable metabolite, nitrite, in the culture medium.
Materials:
-
HUVECs
-
24-well cell culture plates
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
Griess Reagent System
Procedure:
-
Seed HUVECs in 24-well plates and allow them to reach 80-90% confluency.
-
Replace the culture medium with fresh medium containing different concentrations of this compound or control medium.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the Griess assay by mixing the supernatant with the Griess reagents according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of nitrite/nitrate in human biological material by the simple Griess reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Vaccarin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation, storage, and application of Vaccarin stock solutions in a laboratory setting. The following protocols and data have been compiled to ensure accurate and reproducible experimental results. This compound is a flavonoid glycoside and the main active ingredient from the seeds of Vaccaria segetalis. It has demonstrated a range of biological activities, including promoting angiogenesis, protecting against endothelial cell injury, and improving insulin resistance, making it a compound of interest for various research applications.
Product Information
This compound is a solid, typically a white to beige powder, with the following key characteristics.
| Property | Value | Reference |
| CAS Number | 53452-16-7 | [1][2][3][4] |
| Molecular Formula | C₃₂H₃₈O₁₉ | [1][3][4][5] |
| Molecular Weight | 726.63 g/mol | [1][2][3] |
| Purity | ≥98% (HPLC) | [1][5] |
| Physical Appearance | White to beige powder/solid | [5] |
Solubility and Stock Solution Preparation
Accurate preparation of stock solutions is critical for achieving reliable and consistent results in downstream experiments.
Solubility Data
This compound exhibits solubility in several organic solvents but has limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing primary stock solutions.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥7.26 mg/mL | - | [5] |
| DMSO | 2 mg/mL | Clear solution upon warming | |
| Ethanol | Limited solubility | Not recommended for high-concentration stocks | [5][6] |
| Methanol | Soluble | - | [6] |
| Pyridine | Soluble | - | [6] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation.[1]
-
Weighing: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.27 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 726.63 g/mol = 0.007266 g = 7.27 mg
-
-
-
Dissolution: Add the weighed this compound powder to a sterile vial. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly seal the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be required to achieve a clear solution.
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, tightly sealed vials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store immediately as recommended in Section 3.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | > 2 years | Keep vial tightly sealed. | [1][2][5] |
| Solid Powder | 2-8°C | Up to 24 months | Keep vial tightly sealed. | [6] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Store in tightly sealed aliquots to avoid freeze-thaw cycles. | [1] |
Note: It is recommended to prepare fresh solutions on the day of use whenever possible.[1] If using a previously prepared frozen stock, allow the aliquot to thaw completely and equilibrate to room temperature before use.
Experimental Protocols
General Workflow
The following diagram illustrates a typical workflow from stock solution preparation to a cell-based assay.
Caption: Workflow for Preparing and Using this compound Stock Solution.
Example Protocol: Cell Treatment for Signaling Pathway Analysis
This protocol provides a general method for treating cultured cells with this compound to study its effects on cellular signaling.
Materials:
-
Cultured cells (e.g., HUVECs, HepG2)
-
Complete cell culture medium
-
Serum-free medium (for starvation, if required)
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Cell Starvation (Optional): For many signaling pathway studies (e.g., PI3K/AKT, MAPK/ERK), cells are serum-starved for 12-24 hours prior to treatment to reduce basal signaling activity. Replace the complete medium with a serum-free medium.
-
Preparation of Working Solutions: Prepare the final concentrations of this compound by diluting the 10 mM stock solution in the appropriate cell culture medium (serum-free or complete, depending on the experimental design).
-
Important: The final concentration of DMSO should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
-
Treatment: Remove the medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 30 minutes for phosphorylation events, 24-48 hours for gene expression changes).
-
Downstream Analysis: Following incubation, harvest the cells for analysis (e.g., protein extraction for Western blotting, RNA isolation for RT-qPCR, or cell viability assays).
Table: Example Dilutions for a 10 mM Stock Solution
| Desired Final Concentration (µM) | Volume of 10 mM Stock to add to 1 mL Medium (µL) | Final DMSO Concentration (%) |
| 1 | 0.1 | 0.01% |
| 10 | 1 | 0.1% |
| 50 | 5 | 0.5% |
| 100 | 10 | 1.0% |
Relevant Signaling Pathways
Studies have shown that this compound modulates several key cellular signaling pathways.[6] Understanding these pathways is crucial for designing experiments and interpreting results.
PI3K/AKT Signaling Pathway
This compound has been reported to promote angiogenesis and wound healing through the activation of the PI3K/AKT pathway.
Caption: Simplified PI3K/AKT Signaling Pathway Activated by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another signaling cascade activated by this compound, contributing to its pro-angiogenic effects. Conversely, inhibition of this pathway by this compound has been observed in other contexts, such as protecting the intestinal barrier.
Caption: Simplified MAPK/ERK Signaling Pathway Modulated by this compound.
References
- 1. This compound|53452-16-7|COA [dcchemicals.com]
- 2. This compound|cas 53452-16-7|Supplied by DC Chem [dcchemicals.com]
- 3. usbio.net [usbio.net]
- 4. This compound | C32H38O19 | CID 71307582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound | CAS:53452-16-7 | Manufacturer ChemFaces [chemfaces.com]
Animal Models for In Vivo Efficacy Assessment of Vaccarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies are crucial for elucidating the therapeutic potential and mechanisms of action of this compound. This document provides a comprehensive overview of established animal models used to investigate the in vivo effects of this compound across various pathological conditions, including detailed experimental protocols and a summary of key quantitative findings. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound and its derivatives.
I. Neurological Disorders: Ischemic Stroke
Application Note: Animal models of ischemic stroke are employed to evaluate the neuroprotective effects of this compound. The distal middle cerebral artery occlusion (dMCAO) model in mice is a widely used method to mimic the pathophysiology of focal cerebral ischemia. This compound has been shown to reduce infarct volume, improve neurological function, and protect neurons from ischemic damage in this model.[1]
Table 1: Quantitative Effects of this compound in a Mouse Model of Ischemic Stroke
| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |
| dMCAO in mice | 10, 20, 40 mg/kg | Intraperitoneal | - Significantly reduced mNSS neurological scores- Prolonged time on rotarod- Significantly reduced infarct volume- Alleviated loss of neurons and Nissl bodies | [1] |
Protocol 1: Distal Middle Cerebral Artery Occlusion (dMCAO) in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old, 22-25 g).
-
Anesthesia: Induce anesthesia with 3% isoflurane and maintain with 1.5% isoflurane in a 70% N₂O and 30% O₂ mixture.
-
Surgical Procedure:
-
Place the mouse in a stereotaxic frame.
-
Make a skin incision between the right eye and ear.
-
Expose and retract the temporalis muscle.
-
Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Permanently occlude the distal MCA by electrocoagulation.
-
-
This compound Administration: Administer this compound (10, 20, or 40 mg/kg) or vehicle (e.g., saline) intraperitoneally for 5 consecutive days post-surgery.[1]
-
Outcome Assessment:
-
Neurological Function: Evaluate using the modified Neurological Severity Score (mNSS) and rotarod test on days 1, 3, and 5 post-surgery.[1]
-
Infarct Volume: On day 5, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[1]
-
Histopathology: Perform Nissl staining to assess neuronal loss and morphology.[1]
-
Signaling Pathway: Hypoxia-Inflammatory-Apoptosis Pathways
This compound confers neuroprotection by modulating hypoxia-inflammatory-apoptosis pathways, with VEGF and IL-17 signaling being key components.[1]
Caption: this compound's neuroprotective mechanism in ischemic stroke.
II. Metabolic Disorders: Type 2 Diabetes Mellitus
Application Note: Animal models of type 2 diabetes mellitus (T2DM) are essential for investigating the anti-diabetic properties of this compound. A common model involves inducing diabetes in mice or rats through a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ). This compound has been shown to improve glucose homeostasis, insulin sensitivity, and lipid metabolism in these models.[2][3]
Table 2: Quantitative Effects of this compound in T2DM Animal Models
| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |
| STZ/HFD-induced T2DM in mice | Not specified | Not specified | - Reduced blood glucose levels- Improved glucose tolerance and insulin sensitivity- Attenuated dyslipidemia | [3] |
| Diet-induced obese mice | Not specified | Not specified | - Ameliorated obesity and insulin resistance- Reduced fat accumulation- Enhanced glucose uptake in white adipose tissue and skeletal muscle | [4] |
Protocol 2: STZ/HFD-Induced Type 2 Diabetes in Mice
-
Animals: Male C57BL/6J mice (6-8 weeks old).[3]
-
Induction of T2DM:
-
Feed the mice a high-fat diet (HFD) for 4 weeks.
-
After 4 weeks, administer a single intraperitoneal injection of a low dose of streptozotocin (STZ) (e.g., 100 mg/kg, dissolved in citrate buffer, pH 4.5).
-
Continue the HFD for the remainder of the study.
-
-
This compound Administration: Following the establishment of T2DM (confirmed by elevated blood glucose levels), administer this compound or vehicle orally or intraperitoneally for a specified duration (e.g., 6 weeks).[2]
-
Outcome Assessment:
-
Metabolic Parameters: Monitor body weight and fasting blood glucose levels weekly.[2]
-
Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period.[2][3]
-
Lipid Profile: Measure serum levels of triglycerides (TG), low-density lipoprotein (LDL), and non-esterified fatty acids (NEFA).[2]
-
Liver Function: Assess serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2]
-
Signaling Pathway: GPR120-PI3K/AKT/GLUT4 Pathway
This compound improves insulin sensitivity and glucose uptake by activating the GPR120 receptor, which subsequently stimulates the PI3K/AKT/GLUT4 signaling pathway.[4][5]
Caption: this compound-mediated activation of the GPR120-PI3K/AKT/GLUT4 pathway.
III. Wound Healing
Application Note: The effect of this compound on wound healing can be assessed using a full-thickness skin excision model in rats. This model allows for the evaluation of wound closure rates, histological changes, and the expression of proteins involved in angiogenesis. This compound has been demonstrated to accelerate wound healing by promoting angiogenesis.[6][7]
Table 3: Quantitative Effects of this compound in a Rat Skin Excision Model
| Animal Model | This compound Concentration | Administration Route | Key Quantitative Findings | Reference |
| Rat skin excision model | 0.1% in ointment | Topical | - Significantly promoted wound healing- Increased proliferation of endothelial cells and fibroblasts- Increased microvascular density | [6][7] |
Protocol 3: Rat Skin Excision Wound Healing Model
-
Surgical Procedure:
-
This compound Administration: Apply 0.02 g of vehicle ointment to one wound and 0.02 g of ointment containing 0.1% this compound to the other wound daily.[6][7]
-
Outcome Assessment:
-
Wound Closure: Photograph the wounds at regular intervals and measure the wound area to calculate the percentage of wound closure.
-
Histopathology: On specified days, euthanize the animals and collect the wound tissue for hematoxylin and eosin (H&E) staining to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[6][7]
-
Angiogenesis: Perform immunohistochemistry for CD31 to assess microvascular density.[8]
-
Protein Expression: Use Western blotting to measure the expression levels of proteins involved in angiogenesis signaling pathways (e.g., p-Akt, p-Erk, p-bFGFR).[6][7]
-
Signaling Pathway: MAPK/ERK and PI3K/AKT Signaling
This compound promotes angiogenesis and accelerates wound healing by activating the MAPK/ERK and PI3K/AKT signaling pathways.[6][7]
Caption: Signaling pathways activated by this compound to promote wound healing.
IV. Cardiovascular Disorders: Hypertension
Application Note: The two-kidney, one-clip (2K1C) model in rats is a well-established model of renovascular hypertension. This model is used to investigate the antihypertensive and cardioprotective effects of this compound. Studies have shown that this compound can lower blood pressure and attenuate cardiovascular remodeling in 2K1C rats.[9][10]
Table 4: Quantitative Effects of this compound in a Rat Model of Hypertension
| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |
| 2K1C hypertensive rats | 10, 30 mg/kg | Intraperitoneal | - Reduced systolic, diastolic, and mean arterial pressure- Decreased left ventricular mass/body weight ratio- Alleviated myocardial hypertrophy and fibrosis- Reduced media thickness of the aorta and mesenteric artery- Decreased plasma renin, angiotensin II, and norepinephrine | [9][10] |
Protocol 4: Two-Kidney, One-Clip (2K1C) Hypertension in Rats
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Expose the left renal artery and place a silver clip with a specific internal diameter (e.g., 0.2 mm) around it to induce renal artery stenosis. The right kidney remains untouched.
-
-
This compound Administration: After a period of hypertension development (e.g., 2 weeks), administer this compound (10 or 30 mg/kg) or vehicle intraperitoneally for a specified duration (e.g., 14 days).[10]
-
Outcome Assessment:
-
Blood Pressure: Measure systolic and diastolic blood pressure using the tail-cuff method at regular intervals.
-
Cardiovascular Remodeling: At the end of the study, euthanize the animals and collect the heart and aorta.
-
Biochemical Markers: Measure plasma levels of renin, angiotensin II, and norepinephrine.[9]
-
Oxidative Stress Markers: Assess levels of malondialdehyde (MDA), superoxide dismutase (SOD), and catalase (CAT) in cardiovascular tissues.[9]
-
Experimental Workflow: 2K1C Hypertension Study
Caption: Workflow for studying this compound's effects in the 2K1C rat model.
V. Diabetic Complications: Diabetic Nephropathy
Application Note: The STZ/HFD-induced T2DM mouse model is also utilized to study diabetic nephropathy, a common complication of diabetes. This compound has been shown to ameliorate renal damage in this model by inhibiting the EGFR/ERK1/2 signaling pathway.[11][12]
Table 5: Quantitative Effects of this compound in a Mouse Model of Diabetic Nephropathy
| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |
| STZ/HFD-induced diabetic mice | Not specified | Not specified | - Improved glucose tolerance and insulin sensitivity- Attenuated renal fibrosis- Reduced renal oxidative stress and inflammation- Suppressed epithelial-mesenchymal transition (EMT) | [11][12] |
Protocol 5: STZ/HFD-Induced Diabetic Nephropathy in Mice
-
Animals and T2DM Induction: Follow the protocol for STZ/HFD-induced T2DM as described in Protocol 2.
-
This compound Administration: After the onset of diabetes, administer this compound or vehicle for an extended period (e.g., 8-12 weeks) to allow for the development of diabetic nephropathy.
-
Outcome Assessment:
-
Renal Function: Monitor urinary albumin excretion and serum creatinine levels.
-
Renal Histology: Perform H&E and Masson's trichrome staining on kidney sections to assess glomerular and tubulointerstitial changes and fibrosis.[12]
-
Fibrosis Markers: Use immunohistochemistry or Western blotting to measure the expression of fibrotic markers (e.g., collagen I, fibronectin).[10]
-
Oxidative Stress and Inflammation Markers: Quantify the mRNA or protein levels of markers for oxidative stress (e.g., Nrf2, HO-1) and inflammation (e.g., TNF-α, IL-1β) in kidney tissue.[13]
-
Signaling Pathway Analysis: Evaluate the activation of the EGFR/ERK1/2 pathway in the kidneys.[11][12]
-
Signaling Pathway: EGFR/ERK1/2 Signaling in Diabetic Nephropathy
This compound attenuates renal damage in diabetic nephropathy by inhibiting the EGFR/ERK1/2 signaling pathway, which in turn suppresses renal fibrosis and inflammation.[11][12]
Caption: Inhibition of the EGFR/ERK1/2 pathway by this compound in diabetic nephropathy.
References
- 1. Effects of this compound on ischemic brain injury in mice [zhnxgbzz.cma-cmc.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves insulin sensitivity and glucose uptake in diet-induced obese mice via activation of GPR120-PI3K/AKT/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound administration ameliorates hypertension and cardiovascular remodeling in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway: this compound ameliorates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Matrigel Plug Assay for Evaluating Vaccarin-Induced Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing the Matrigel plug assay to assess the pro-angiogenic effects of Vaccarin, a flavonoid glycoside. This document includes detailed experimental procedures, methods for quantitative analysis, and a summary of the known signaling pathways involved.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, including tumor growth. The Matrigel plug assay is a widely used in vivo model to evaluate pro- and anti-angiogenic compounds.[1] Matrigel, a solubilized basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, provides a scaffold for endothelial cells to invade, proliferate, and form new vascular networks in response to angiogenic stimuli.[2]
This compound has been identified as a potent inducer of angiogenesis.[3] In vitro studies have shown that this compound stimulates the proliferation, migration, and tube formation of endothelial cells.[4] In vivo models have further confirmed its ability to promote neovascularization.[3][4] This protocol details the use of the Matrigel plug assay to quantitatively assess the angiogenic potential of this compound.
Data Presentation
The following tables summarize the expected quantitative data from a Matrigel plug assay investigating the effects of this compound. Researchers can use this structure to present their own experimental findings for clear comparison.
Table 1: Quantification of Angiogenesis in Matrigel Plugs by Microvessel Density (MVD)
| Treatment Group | Dose | Mean MVD (vessels/mm²) ± SD | Fold Change vs. Control |
| Control (Vehicle) | - | Data to be filled by user | 1.0 |
| This compound | 5 mg/kg/day | Data to be filled by user | Calculated value |
| This compound | 10 mg/kg/day | Data to be filled by user | Calculated value |
| Positive Control (e.g., bFGF) | Specify dose | Data to be filled by user | Calculated value |
Microvessel density is a common method for quantifying angiogenesis in Matrigel plugs and is often determined by immunohistochemical staining for endothelial cell markers like CD31.[5]
Table 2: Quantification of Angiogenesis in Matrigel Plugs by Hemoglobin Content
| Treatment Group | Dose | Mean Hemoglobin (µ g/plug ) ± SD | Fold Change vs. Control |
| Control (Vehicle) | - | Data to be filled by user | 1.0 |
| This compound | 5 mg/kg/day | Data to be filled by user | Calculated value |
| This compound | 10 mg/kg/day | Data to be filled by user | Calculated value |
| Positive Control (e.g., bFGF) | Specify dose | Data to be filled by user | Calculated value |
The hemoglobin content of the Matrigel plug is directly proportional to the extent of vascularization and can be measured using methods like the Drabkin assay.[6][7]
Experimental Protocols
This section provides a detailed methodology for the Matrigel plug assay to evaluate this compound-induced angiogenesis.
Materials and Reagents
-
Matrigel® Basement Membrane Matrix (Corning or equivalent)
-
This compound (purity >98%)
-
Basic Fibroblast Growth Factor (bFGF) as a positive control
-
Heparin
-
Phosphate-Buffered Saline (PBS), sterile
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Insulin syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools for dissection
-
Formalin (10% neutral buffered) for fixation
-
Optimal Cutting Temperature (OCT) compound for freezing
-
Reagents for hemoglobin assay (Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
-
Microscope for imaging
Experimental Workflow Diagram
Caption: Experimental workflow for the Matrigel plug assay.
Detailed Method
-
Preparation of Matrigel Mixture (on ice)
-
Thaw Matrigel overnight at 4°C. It is critical to keep Matrigel and all related reagents on ice at all times to prevent premature gelation.
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO). Prepare a vehicle-only solution for the control group. A positive control, such as bFGF (e.g., 150 ng/mL) with heparin (10 units/mL), should also be prepared.
-
In a pre-chilled tube on ice, mix Matrigel with the appropriate concentration of this compound (for example, to achieve final concentrations for different treatment groups post-injection). For a standard 0.5 mL injection volume, you can mix 450 µL of Matrigel with 50 µL of the test compound solution.
-
-
Animal Handling and Injection
-
Anesthetize 6-8 week old mice using an approved protocol.
-
Using a pre-chilled insulin syringe, slowly inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The liquid Matrigel will form a solid plug at body temperature.
-
-
Incubation Period
-
House the mice for 7-14 days to allow for vascularization of the Matrigel plug. The optimal duration may need to be determined empirically.
-
-
Plug Excision and Analysis
-
At the end of the incubation period, euthanize the mice.
-
Carefully dissect the skin to expose the Matrigel plug. Excise the plug and record its appearance with photographs.
-
For quantitative analysis, the plug can be processed in two ways:
-
Hemoglobin Assay: Homogenize the plug in a known volume of lysis buffer. Measure the hemoglobin content using Drabkin's reagent and a spectrophotometer. This provides an indirect measure of blood vessel formation.[7]
-
Histology and Immunohistochemistry (IHC): Fix the plug in 10% neutral buffered formalin overnight or snap-freeze in OCT. Process the fixed tissue for paraffin embedding or cryosectioning. Stain sections with Hematoxylin and Eosin (H&E) to visualize overall morphology and with an antibody against the endothelial cell marker CD31 to specifically identify blood vessels.[5]
-
-
-
Microvessel Density (MVD) Quantification
-
Capture images of the CD31-stained sections at a consistent magnification (e.g., 200x).
-
Count the number of CD31-positive vessels in multiple random fields of view for each plug.
-
Express the MVD as the average number of vessels per unit area (e.g., vessels/mm²).
-
Signaling Pathway
This compound promotes angiogenesis primarily through the activation of the PI3K/AKT and MAPK/ERK signaling pathways.[3] The proposed mechanism involves the activation of the basic Fibroblast Growth Factor Receptor (bFGFR), leading to the phosphorylation and activation of downstream effectors.
This compound-Induced Angiogenesis Signaling Pathway Diagram
Caption: this compound-induced signaling cascade in angiogenesis.
This signaling cascade ultimately leads to the key cellular processes of angiogenesis: endothelial cell proliferation, migration, and tube formation. The increased expression of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) are key indicators of the activation of these pathways by this compound.[4]
References
- 1. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Vaccarin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantitative analysis of Vaccarin in plant extracts, specifically from Semen Vaccariae (the seeds of Vaccaria hispanica), using a validated High-Performance Liquid Chromatography (HPLC) method with Diode Array Detection (DAD). The described methodology is simple, reliable, and suitable for the quality control of raw herbal materials and their processed products. Additionally, this document outlines the role of this compound in promoting angiogenesis through the MAPK/ERK and PI3K/AKT signaling pathways, a key aspect of its therapeutic potential.
Introduction
This compound is a major flavonoid glycoside found in Semen Vaccariae, a traditional Chinese medicine used for various therapeutic purposes, including promoting lactation and treating urinary tract infections.[1] Accurate and precise quantification of this compound is essential for the quality control and standardization of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of bioactive constituents in complex mixtures like plant extracts.[2] This note details a validated HPLC-DAD method for this compound quantification and explores its biological significance.
Recent studies have highlighted the pharmacological activities of this compound, particularly its role in promoting wound healing and angiogenesis.[3][4] It has been shown to stimulate endothelial cell proliferation and migration by activating key signaling pathways, namely the MAPK/ERK and PI3K/AKT pathways.[3][4][5] Understanding these mechanisms is crucial for drug development professionals exploring the therapeutic applications of this compound.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from Semen Vaccariae for HPLC analysis.
a. Materials and Reagents:
-
Dried Semen Vaccariae powder
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
b. Extraction Procedure:
-
Accurately weigh 1.0 g of powdered Semen Vaccariae into a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The prepared sample is now ready for HPLC analysis.
HPLC Method for this compound Quantification
A simple and reliable HPLC method has been developed and validated for the simultaneous quantification of four major constituents in Semen Vaccariae, including this compound.[1][6]
a. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with DAD or UV detector |
| Column | Agilent Zorbax SB-C18 (or equivalent), 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Methanol |
| Gradient Elution | 0-20 min, 20-40% B; 20-40 min, 40-60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
b. Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation
The described HPLC method has been validated for its linearity, limits of quantification (LOQ), precision, and accuracy.[1][6]
Data Presentation
The performance of the validated HPLC method for this compound quantification is summarized below.[1][6]
Table 1: Linearity and Limit of Quantification (LOQ)
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (R²) | LOQ (µg/mL) |
| This compound | 0.20 - 100 | > 0.9999 | 0.20 - 1.16 |
Table 2: Precision
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| This compound | < 2.09 | < 2.09 |
Table 3: Accuracy (Recovery)
| Analyte | Recovery (%) |
| This compound | 97.0 - 105.0 |
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo 1 – ScienceOpen [scienceopen.com]
- 6. Simultaneous determination of four major constituents of semen Vaccariae using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Vaccarin in Mouse Models
These application notes provide a comprehensive overview of the use of Vaccarin, a flavonoid glycoside, in various mouse models. The document is intended for researchers, scientists, and drug development professionals, offering summarized data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Application Notes
This compound, a bioactive flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated a range of pharmacological effects in preclinical mouse models.[1] Its therapeutic potential has been investigated in the contexts of angiogenesis, type 2 diabetes mellitus (T2DM), and associated complications like endothelial inflammatory injury and diabetic nephropathy.[2][3][4] Oral administration is a common and clinically relevant route for evaluating this compound's systemic effects.
Key Applications in Mouse Models:
-
Promotion of Angiogenesis: Daily oral administration of this compound has been shown to significantly enhance neovascularization. This is crucial for processes like wound healing and addressing traumatic vascular diseases.[2][5] The mechanism involves the upregulation of phosphorylation in Akt and Erk signaling pathways.[2]
-
Alleviation of Type 2 Diabetes (T2DM): In mouse models of T2DM induced by a high-fat diet and streptozotocin (STZ), oral gavage with this compound has been found to improve the physiological state.[3] This includes a slight increase in body weight (counteracting disease-associated weight loss) and a steady decrease in fasting blood glucose levels.[3]
-
Protection Against Endothelial Injury: this compound alleviates endothelial inflammatory injury in diabetic mice, a common complication of T2DM.[3] This protective effect is mediated through the miR-570-3p/HDAC1 pathway.[3]
-
Amelioration of Diabetic Nephropathy: this compound treatment can reverse impaired glucose tolerance, insulin sensitivity, and elevated plasma insulin levels in diabetic mice, thereby alleviating renal dysfunction.[4]
Quantitative Data Summary
The following tables summarize quantitative data from key studies involving the oral administration of this compound in mouse models.
Table 1: this compound in Angiogenesis Mouse Models
| Parameter | Details | Reference |
| Mouse Model | Intradermal inoculation model; Matrigel plug model | [2] |
| Administration Route | Daily Oral Administration | [2][5] |
| Dosage | Not specified in vivo, but 2.15 µM showed significant effects in vitro | [2][5] |
| Key Findings | Significantly improved epidermal growth factor-induced angiogenesis. | [2][5] |
| Enhanced protein expression of p-Akt and p-Erk. | [2] | |
| Increased expression of the neovascularization marker CD31. | [2] |
Table 2: this compound in Type 2 Diabetes Mellitus (T2DM) Mouse Models
| Parameter | Details | Reference |
| Mouse Model | High-Fat Diet (HFD) + Streptozotocin (STZ)-induced T2DM | [3] |
| Administration Route | Intragastric gavage (oral) | [3] |
| Dosage | 1 mg/kg | [3] |
| Treatment Duration | Daily for 6 weeks | [3] |
| Key Findings | - Slightly increased body weight compared to the untreated T2DM group. | [3] |
| - Steadily and continuously decreased fasting blood glucose. | [3] | |
| - Significantly lower blood glucose levels during an Oral Glucose Tolerance Test (OGTT). | [3] |
Experimental Protocols & Workflows
This section provides detailed protocols for key experiments involving the oral administration of this compound.
Workflow for T2DM Induction and this compound Treatment
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway: this compound ameliorates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: Detecting Protein Expression via Immunohistochemistry Following Vaccarin Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing immunohistochemistry (IHC) to detect and semi-quantify changes in protein expression in tissues following treatment with Vaccarin. This compound, a flavonoid glycoside, has been shown to modulate several key signaling pathways implicated in various physiological and pathological processes. These protocols are designed to guide researchers in accurately assessing the impact of this compound on protein expression within a tissue's morphological context.
Application Notes: The Role of this compound in Modulating Key Signaling Pathways
This compound has been identified as a bioactive compound with therapeutic potential in conditions such as type 2 diabetes, diabetic nephropathy, and lactation insufficiency.[1][2][3] Its mechanism of action often involves the modulation of critical signaling pathways. Immunohistochemistry is an invaluable technique for visualizing the in-situ expression and localization of key protein markers within these pathways, providing crucial insights into this compound's effects.[4][5][6]
Key pathways reportedly influenced by this compound include:
-
PI3K/Akt Signaling Pathway: this compound has been shown to improve insulin sensitivity and glucose uptake by activating the GPR120 receptor, which subsequently triggers the PI3K/Akt/GLUT4 signaling cascade.[7][8] This activation is crucial for metabolic regulation.
-
EGFR/ERK1/2 Signaling Pathway: In the context of diabetic nephropathy, this compound has been found to suppress the condition by inhibiting the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1][9] This inhibitory action helps mitigate renal fibrosis and inflammation.[1][9]
-
AMPK Signaling Pathway: this compound can also ameliorate insulin resistance and steatosis through the activation of the adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathway.[3][10]
-
Wnt/β-catenin Signaling Pathway: Studies on lactation insufficiency suggest that this compound promotes milk secretion by activating the Wnt/β-catenin pathway via an ALKBH5-SFRP2 axis.[2]
The following diagrams and protocols focus on the PI3K/Akt and EGFR/ERK pathways as illustrative examples of how IHC can be applied to study this compound's effects.
Visualization of this compound-Modulated Signaling Pathways
References
- 1. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treats lactation insufficiency through the ALKBH5-SFRP2-Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates insulin resistance and steatosis by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Immunohistochemical analysis of protein expression in formalin fixed paraffin embedded human intervertebral disc tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical analysis of protein expression in formalin fixed paraffin embedded human intervertebral disc tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves insulin sensitivity and glucose uptake in diet-induced obese mice via activation of GPR120-PI3K/AKT/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway: this compound ameliorates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates insulin resistance and steatosis by activating the AMPK signaling pathway PMID: 30779918 | MCE [medchemexpress.cn]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Vaccarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, and nephroprotective effects, as well as roles in promoting neovascularization and improving insulin sensitivity.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate various intracellular signaling pathways. Western blot analysis is a cornerstone technique for elucidating these mechanisms, allowing for the sensitive detection and quantification of changes in the expression and phosphorylation status of key signaling proteins.
These application notes provide a comprehensive overview of the signaling pathways known to be modulated by this compound, with a focus on Western blot analysis. Detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades are presented to facilitate further research and drug development efforts centered on this promising natural compound.
I. Nrf2/SLC7A11/GPX4 Signaling Pathway in Renal Fibrosis
This compound has been shown to ameliorate renal fibrosis by inhibiting ferroptosis through the activation of the Nrf2/SLC7A11/GPX4 signaling pathway.[1]
Data Presentation
Table 1: Effect of this compound on Protein Expression in the Nrf2/SLC7A11/GPX4 Pathway in a Mouse Model of Unilateral Ureteral Obstruction (UUO) [1]
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. UUO) |
| Nrf2 | UUO + this compound (Low Dose) | Increased |
| UUO + this compound (High Dose) | Significantly Increased | |
| SLC7A11 | UUO + this compound (Low Dose) | Increased |
| UUO + this compound (High Dose) | Significantly Increased | |
| GPX4 | UUO + this compound (Low Dose) | Increased |
| UUO + this compound (High Dose) | Significantly Increased | |
| Keap1 | UUO + this compound (Low Dose) | Decreased |
| UUO + this compound (High Dose) | Significantly Decreased |
Table 2: Effect of this compound on Protein Expression in TGF-β-induced HK2 Cells [1]
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. TGF-β) |
| Nrf2 | TGF-β + this compound | Increased |
| SLC7A11 | TGF-β + this compound | Increased |
| GPX4 | TGF-β + this compound | Increased |
| Fibronectin | TGF-β + this compound | Decreased |
| N-Cadherin | TGF-β + this compound | Decreased |
| α-SMA | TGF-β + this compound | Decreased |
| Snail | TGF-β + this compound | Decreased |
| p-Smad3/Smad3 | TGF-β + this compound | Decreased |
Experimental Protocols
Western Blot Protocol for Nrf2/SLC7A11/GPX4 Pathway Analysis [1]
-
Sample Preparation:
-
For in vivo studies, kidney tissues from control and this compound-treated UUO mice are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
For in vitro studies, human renal tubular epithelial (HK2) cells are treated with TGF-β and/or this compound, followed by lysis in RIPA buffer.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, SLC7A11, GPX4, Keap1, Fibronectin, N-Cadherin, α-SMA, Snail, p-Smad3, Smad3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.
Mandatory Visualization
Caption: this compound activates the Nrf2 signaling pathway to inhibit ferroptosis and renal fibrosis.
II. MAPK, NF-κB, and NFATc1 Signaling Pathways in Osteoclastogenesis
This compound has demonstrated the ability to inhibit RANKL-induced osteoclastogenesis by blocking the MAPK (p38, ERK, and JNK) and NF-κB signaling pathways, which subsequently suppresses the expression of the downstream transcription factors c-Fos and NFATc1.[2]
Data Presentation
Table 3: Effect of this compound on RANKL-Induced Protein Phosphorylation and Expression [2]
| Target Protein | Treatment Group | Relative Protein Expression/Phosphorylation (Fold Change vs. RANKL) |
| p-p38/p38 | RANKL + this compound | Decreased |
| p-ERK/ERK | RANKL + this compound | Decreased |
| p-JNK/JNK | RANKL + this compound | Decreased |
| p-IκBα/IκBα | RANKL + this compound | Decreased |
| c-Fos | RANKL + this compound | Decreased |
| NFATc1 | RANKL + this compound | Decreased |
Experimental Protocols
Western Blot Protocol for MAPK and NF-κB Pathway Analysis in Osteoclastogenesis [2]
-
Cell Culture and Treatment: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured and stimulated with RANKL in the presence or absence of various concentrations of this compound for the indicated time points.
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentrations are determined using the BCA method.
-
SDS-PAGE and Transfer: Equal amounts of protein are resolved by SDS-PAGE and transferred to PVDF membranes.
-
Blocking: Membranes are blocked with 5% skim milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, IκBα, as well as antibodies for c-Fos, NFATc1, and a loading control.
-
Secondary Antibody Incubation: After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized with an ECL kit and quantified using densitometry. The ratio of phosphorylated protein to total protein is calculated.
Mandatory Visualization
Caption: this compound inhibits RANKL-induced osteoclastogenesis by blocking MAPK and NF-κB signaling.
III. PI3K/Akt and ERK Signaling Pathways in Neovascularization
This compound promotes neovascularization by activating the PI3K/Akt and ERK signaling pathways.[2]
Data Presentation
Table 4: Effect of this compound on Protein Phosphorylation in Endothelial Cells [2]
| Target Protein | Treatment Group | Relative Protein Phosphorylation (Fold Change vs. Control) |
| p-Akt/Akt | This compound | Increased |
| p-ERK/ERK | This compound | Increased |
Experimental Protocols
Western Blot Protocol for PI3K/Akt and ERK Pathway Analysis
-
Cell Culture and Treatment: Human microvascular endothelial cells (HMEC-1) are treated with various concentrations of this compound for specified durations.
-
Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is measured using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are subjected to SDS-PAGE, transferred to a PVDF membrane, and blocked.
-
Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated Akt and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are detected using an ECL substrate and quantified. The ratio of phosphorylated to total protein is calculated to determine the activation status.
Mandatory Visualization
References
- 1. This compound Ameliorates Renal Fibrosis by Inhibiting Ferroptosis via Nrf2/SLC7A11/GPX4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents titanium particle-induced osteolysis and inhibits RANKL-induced osteoclastogenesis by blocking NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Vaccarin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccarin, a flavonoid glycoside isolated from the seeds of Vaccaria segetalis, has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential in promoting lactation, managing diabetes, and protecting against kidney disease.[3][4][5][6][7] These physiological effects are underpinned by this compound's ability to modulate specific signaling pathways and alter gene expression profiles. Understanding the molecular mechanisms of this compound is crucial for its development as a therapeutic agent.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound treatment on gene expression. Detailed protocols for key experimental techniques, including RNA sequencing (RNA-seq), quantitative real-time PCR (qPCR), and Western blotting, are provided to ensure robust and reproducible data generation. Furthermore, this document outlines the major signaling pathways known to be modulated by this compound, offering a framework for targeted gene expression analysis.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is essential for designing experiments and interpreting gene expression data.
Caption: this compound-activated Prl receptor-PI3K signaling pathway.
Caption: this compound's inhibition of the EGFR/ERK1/2 signaling pathway.
Caption: GPR120-PI3K/AKT/GLUT4 pathway activation by this compound.
Experimental Protocols
I. RNA Sequencing (RNA-seq) for Global Gene Expression Profiling
RNA-seq provides a comprehensive, unbiased view of the transcriptome, making it an ideal tool for discovering novel genes and pathways affected by this compound treatment.
Caption: A typical workflow for an RNA sequencing experiment.
A. Cell Culture and this compound Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Harvest cells for RNA extraction.
B. RNA Extraction and Quality Control:
-
Extract total RNA using a commercially available kit or a standard Trizol-based protocol.[5]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
C. Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.[2]
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
D. Data Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Align reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like featureCounts or Salmon.
-
Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.[8]
-
Identify significantly differentially expressed genes (DEGs) based on a false discovery rate (FDR) < 0.05 and a log2 fold change threshold (e.g., > 1 or < -1).
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify biological processes and pathways affected by this compound.
Table 1: Hypothetical RNA-seq Data of Differentially Expressed Genes in Response to this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| PRLR | 1.58 | 1.2e-08 | 3.5e-07 |
| PIK3R1 | 1.25 | 4.5e-06 | 2.1e-05 |
| MTOR | 1.10 | 9.8e-05 | 3.2e-04 |
| SREBF1 | 1.42 | 2.3e-07 | 8.9e-06 |
| CCND1 | 1.65 | 7.1e-09 | 2.4e-07 |
| EGFR | -1.33 | 5.6e-07 | 1.8e-06 |
| MAPK1 (ERK2) | -1.15 | 3.4e-05 | 1.5e-04 |
| SNAI1 | -1.78 | 1.9e-09 | 7.2e-08 |
| GPR120 | 1.89 | 6.2e-10 | 3.1e-08 |
| AKT1 | 1.21 | 8.8e-06 | 4.0e-05 |
| SLC2A4 (GLUT4) | 1.55 | 1.1e-08 | 3.3e-07 |
| NFE2L2 (Nrf2) | 2.05 | 3.3e-12 | 2.5e-10 |
| SLC7A11 | 1.98 | 9.1e-11 | 5.6e-09 |
| GPX4 | 1.76 | 4.7e-09 | 1.5e-07 |
II. Quantitative Real-Time PCR (qPCR) for Validation of Gene Expression Changes
qPCR is a sensitive and specific method used to validate the expression changes of target genes identified from RNA-seq data or to investigate the expression of specific genes of interest.
Caption: Workflow for quantitative real-time PCR (qPCR).
A. RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA as described in the RNA-seq protocol.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]
B. Primer Design and Validation:
-
Design primers for target genes and a reference gene (e.g., GAPDH, ACTB) using primer design software. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
C. qPCR Reaction and Data Analysis:
-
Set up qPCR reactions in triplicate using a SYBR Green-based master mix.[4][6]
-
Perform the qPCR reaction on a real-time PCR instrument.
-
Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.[6][9]
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change = 2-ΔΔCt
-
Table 2: Hypothetical qPCR Validation of Gene Expression Changes Induced by this compound
| Gene Symbol | Average Ct (Control) | Average Ct (this compound) | ΔCt (Control) | ΔCt (this compound) | ΔΔCt | Fold Change |
| PRLR | 24.5 | 22.8 | 4.5 | 2.8 | -1.7 | 3.25 |
| EGFR | 23.2 | 24.8 | 3.2 | 4.8 | 1.6 | 0.33 |
| GPR120 | 26.8 | 24.5 | 6.8 | 4.5 | -2.3 | 4.92 |
| NFE2L2 | 25.1 | 22.9 | 5.1 | 2.9 | -2.2 | 4.59 |
| GAPDH | 20.0 | 20.0 | - | - | - | - |
III. Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, providing a crucial link between changes in gene expression and their functional consequences.
Caption: Standard workflow for Western blotting analysis.
A. Protein Extraction and Quantification:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Quantify protein concentration using a BCA protein assay kit.[9]
B. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
C. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
D. Data Analysis:
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin).[3][7]
-
Calculate the fold change in protein expression relative to the control group.[4][13][14]
Table 3: Hypothetical Western Blot Quantification of Protein Expression Changes
| Target Protein | Normalized Intensity (Control) | Normalized Intensity (this compound) | Fold Change |
| p-PI3K / PI3K | 1.00 | 2.85 | 2.85 |
| p-EGFR / EGFR | 1.00 | 0.42 | 0.42 |
| p-AKT / AKT | 1.00 | 3.12 | 3.12 |
| Nrf2 | 1.00 | 2.58 | 2.58 |
| GAPDH | 1.00 | 1.00 | 1.00 |
Conclusion
These application notes and protocols provide a robust framework for investigating the effects of this compound on gene expression. By employing a multi-faceted approach that combines global transcriptomic profiling with targeted validation at both the mRNA and protein levels, researchers can gain a comprehensive understanding of the molecular mechanisms underlying this compound's therapeutic potential. The provided workflows and data presentation formats are designed to ensure high-quality, reproducible results, facilitating the advancement of this compound from a traditional remedy to a modern therapeutic agent.
References
- 1. RNA-seq, de novo transcriptome assembly and flavonoid gene analysis in 13 wild and cultivated berry fruit species with high content of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guide to western blot quantification | Abcam [abcam.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. toptipbio.com [toptipbio.com]
- 7. Western blot normalization - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 10. youtube.com [youtube.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Cell Migration and Invasion Assays with Vaccarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Vaccarin's effects on cell migration and invasion, along with detailed protocols for relevant in vitro assays. While this compound has demonstrated pro-angiogenic and wound-healing properties by promoting endothelial cell migration, its role in cancer cell migration and invasion remains an area of active investigation. This document outlines the established effects of this compound and provides the necessary experimental frameworks to explore its potential as a modulator of cancer cell motility.
Introduction to this compound and Cell Migration
This compound is a flavonoid glycoside that has been shown to play a role in biological processes involving cell migration. Cell migration is a fundamental process essential for tissue development, wound healing, and immune responses. However, aberrant cell migration is a hallmark of cancer metastasis, where cancer cells invade surrounding tissues and spread to distant organs.
Current research indicates that this compound promotes the migration and proliferation of endothelial cells, contributing to angiogenesis and accelerated wound healing.[1] This effect is primarily mediated through the activation of the MAPK/ERK and PI3K/AKT signaling pathways.[1] In contrast, many other flavonoid compounds have been reported to inhibit cancer cell migration and invasion by targeting these same pathways, as well as modulating the activity of matrix metalloproteinases (MMPs) and reversing the epithelial-mesenchymal transition (EMT).[2][3] This suggests that the effect of this compound on cell migration may be highly context-dependent, varying with cell type and the biological environment.
These notes provide protocols for the most common assays used to study cell migration and invasion—the Wound Healing (Scratch) Assay and the Transwell Migration and Invasion Assay—which can be adapted to investigate the specific effects of this compound on various cell types, including cancer cells.
Data Presentation: Quantitative Effects of this compound
Currently, quantitative data on this compound's effects on cell migration are primarily focused on its role in promoting wound healing and angiogenesis. Further research is required to elucidate its specific inhibitory effects on cancer cell migration and invasion.
Table 1: Effect of this compound on Wound Healing and Angiogenesis
| Parameter | Cell Type/Model | This compound Concentration | Observed Effect | Reference |
| Wound Closure | Rat skin excision model | Not specified | Significantly accelerated wound healing compared to control. | [1] |
| Cell Proliferation | Endothelial cells and fibroblasts in wound sites | Not specified | Markedly increased proliferation of fibroblasts and endothelial cells. | [1] |
| Microvessel Density | Rat skin excision model | Not specified | Markedly higher microvessel density in the wound site compared to the control group. | [1] |
| Protein Expression | Rat skin excision model | Not specified | Increased expression of p-Akt, p-Erk, and p-bFGFR. | [1] |
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[4][5] A "scratch" or cell-free gap is created in a confluent cell monolayer, and the closure of this gap is monitored over time.
Materials:
-
Sterile 12-well or 24-well tissue culture plates
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C in a 5% CO₂ incubator.
-
Creating the Wound: Once the cells have reached confluence, gently aspirate the culture medium. Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[4] Ensure consistent pressure and speed to create a uniform gap.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound to the treatment wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.[4]
Transwell Migration and Invasion Assays
The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cells in response to a chemoattractant.[5][6] The assay utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.[6]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde (for fixation)
-
Crystal violet stain (0.1%)
-
This compound stock solution
Procedure:
-
Preparation of Inserts:
-
Migration Assay: Rehydrate the Transwell inserts by adding warm, serum-free medium to the upper and lower chambers and incubate for at least 30 minutes at 37°C.
-
Invasion Assay: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the Transwell membrane. Incubate for at least 1 hour at 37°C to allow the gel to solidify.[6]
-
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells. On the day of the assay, detach the cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell insert. Include different concentrations of this compound in the upper chamber to assess its effect on migration/invasion.
-
-
Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[6]
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells on the underside of the membrane using an inverted microscope.
-
Quantification: Count the number of migrated/invaded cells in several random fields of view for each insert. The results can be expressed as the average number of cells per field.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound promotes wound healing by activating PI3K/Akt and MAPK/ERK pathways.
Caption: Workflow for assessing cell migration and invasion with this compound.
Caption: MMPs and EMT are key drivers of cancer cell invasion and metastasis.
References
- 1. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Puerarin Inhibits the Proliferation,Invasion,and Migration of Non-small Cell Lung Cancer Cells through Regulating miR-490/Denticleless E3 Ubiquitin Protein Ligase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalin inhibits the metastasis of highly aggressive breast cancer cells by reversing epithelial-to-mesenchymal transition by targeting β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Vaccarin's Efficacy in In Vivo Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo models and detailed protocols for evaluating the therapeutic efficacy of Vaccarin in diabetes. The included information is curated from peer-reviewed scientific literature to guide researchers in designing and executing robust preclinical studies.
Introduction to this compound in Diabetes Research
This compound, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated significant potential as a therapeutic agent for type 2 diabetes mellitus (T2DM) and its associated complications.[1][2][3] Preclinical studies have shown that this compound can effectively lower blood glucose levels, improve insulin sensitivity, and mitigate dyslipidemia and inflammation.[1][4][5] Its mechanisms of action are multifaceted, primarily involving the activation of key signaling pathways that regulate glucose and lipid metabolism, such as the AMPK and PI3K/Akt pathways.[1][6][7] These properties make this compound a promising candidate for further drug development.
Recommended In Vivo Models for Efficacy Testing
The selection of an appropriate animal model is critical for elucidating the antidiabetic effects of this compound. Based on existing research, the following models are recommended:
-
High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced T2DM Model: This is a widely used and clinically relevant model that mimics the pathophysiology of human T2DM, characterized by insulin resistance followed by beta-cell dysfunction.[1][3][8] A high-fat diet induces obesity and insulin resistance, while a subsequent low dose of STZ moderately damages pancreatic β-cells, leading to hyperglycemia.[8]
-
Diet-Induced Obesity (DIO) Model: This model focuses on the insulin resistance aspect of T2DM by feeding animals a high-fat diet over an extended period.[6][9] It is particularly useful for studying this compound's effects on insulin sensitivity and glucose uptake in peripheral tissues.[6][7]
-
Genetically Diabetic db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance.[10][11][12] They represent a spontaneous model of T2DM and are valuable for studying the long-term effects of this compound on diabetic complications.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in various in vivo diabetic models as reported in the scientific literature.
Table 1: Effect of this compound on Glycemic Control
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Fasting Blood Glucose | HFD/STZ Mice | 10.8 ± 1.5 mmol/L | 25.3 ± 2.1 mmol/L | ↓ 57.3% | [3] |
| OGTT (AUC) | HFD/STZ Mice | Significantly Lower | Elevated | Data Not Quantified | [3][4] |
| ITT (AUC) | HFD/STZ Mice | Significantly Lower | Elevated | Data Not Quantified | [4][5] |
| HbA1c | HFD/STZ Mice | Significantly Lower | Elevated | Data Not Quantified | [5] |
Table 2: Effect of this compound on Lipid Profile
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Total Cholesterol (TC) | HFD/STZ Rats | Lowered | Elevated | Data Not Quantified | [5][13] |
| Triglycerides (TG) | HFD/STZ Rats | Lowered | Elevated | Data Not Quantified | [5][13] |
| Low-Density Lipoprotein (LDL-C) | HFD/STZ Rats | Lowered | Elevated | Data Not Quantified | [5][13] |
| Non-Esterified Fatty Acids (NEFA) | HFD/STZ Mice | Significantly Lower | Elevated | Data Not Quantified | [4] |
Table 3: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Parameter | Animal Model | Treatment Group | Control Group | Effect | Reference |
| TNF-α (mRNA) | HFD/STZ Mice Aorta | Decreased | Increased | Inhibition | [3] |
| IL-1β (mRNA) | HFD/STZ Mice Aorta | Decreased | Increased | Inhibition | [3] |
| Malondialdehyde (MDA) | Diabetic Mouse Kidney | Decreased | Increased | Reduction of Oxidative Stress | [2] |
| Glutathione Peroxidase (GSH-Px) | Diabetic Mouse Kidney | Increased | Decreased | Enhancement of Antioxidant Defense | [2] |
Experimental Protocols
Protocol 1: High-Fat Diet and Streptozotocin (HFD/STZ)-Induced T2DM Mouse Model
Objective: To induce a T2DM phenotype characterized by insulin resistance and hyperglycemia to test the efficacy of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Glucometer and test strips
-
Insulin solution
-
Glucose solution (for OGTT and ITT)
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Induction of Insulin Resistance: Feed mice an HFD for 4-8 weeks. A control group should be fed a standard chow diet.
-
Induction of Hyperglycemia:
-
Confirmation of Diabetes:
-
One week after the final STZ injection, measure fasting blood glucose levels from the tail vein.
-
Mice with fasting blood glucose levels >11.1 mmol/L (200 mg/dL) are considered diabetic and are used for the study.
-
-
This compound Treatment:
-
Randomly divide the diabetic mice into a vehicle control group and one or more this compound treatment groups.
-
Administer this compound (e.g., 10 or 30 mg/kg body weight) or vehicle daily via oral gavage for a period of 4-8 weeks.[7]
-
-
Efficacy Evaluation:
-
Weekly Monitoring: Monitor body weight and fasting blood glucose weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast mice overnight. Administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): A few days after the OGTT, fast mice for 4-6 hours. Inject insulin (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
Terminal Sample Collection: At the end of the study, euthanize the mice and collect blood for analysis of HbA1c, insulin, and lipid profiles (TC, TG, LDL-C).[15][16][17] Collect tissues (liver, adipose tissue, skeletal muscle, pancreas) for histological analysis and molecular studies (e.g., Western blotting for signaling pathway components).
-
Protocol 2: Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity and insulin resistance to specifically evaluate this compound's effects on insulin sensitivity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for this compound
Procedure:
-
Acclimatization: As in Protocol 1.
-
Induction of Obesity: Feed mice an HFD for 12-16 weeks. A control group should be maintained on a standard chow diet.
-
This compound Treatment:
-
After the induction period, divide the obese mice into a vehicle control group and this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
-
Efficacy Evaluation:
-
Perform weekly monitoring of body weight and fasting blood glucose.
-
Conduct OGTT and ITT as described in Protocol 1.
-
At the end of the study, collect blood and tissues for analysis of metabolic parameters and signaling pathways. A hyperinsulinemic-euglycemic clamp study can be performed for a more direct assessment of insulin sensitivity.[6]
-
Visualizations
Signaling Pathways
Caption: this compound activates AMPK, leading to reduced hepatic steatosis and gluconeogenesis.
Caption: this compound activates the GPR120-PI3K/Akt pathway, promoting GLUT4 translocation and glucose uptake.
Experimental Workflow
Caption: A generalized workflow for evaluating this compound's efficacy in diabetic animal models.
References
- 1. This compound ameliorates insulin resistance and steatosis by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway: this compound ameliorates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves insulin sensitivity and glucose uptake in diet-induced obese mice via activation of GPR120-PI3K/AKT/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves insulin sensitivity and glucose uptake in diet-induced obese mice via activation of GPR120-PI3K/AKT/GLUT4 pathway [agris.fao.org]
- 10. db/db Mouse Model - InnoSer [innoserlaboratories.com]
- 11. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration | PLOS One [journals.plos.org]
- 12. gubra.dk [gubra.dk]
- 13. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blood lipid profile changes in type 2 diabetic rats after tail suspension and reloading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jbaar.journals.ekb.eg [jbaar.journals.ekb.eg]
Application Notes & Protocols: Measuring Nitric Oxide Production in Cells Treated with Vaccarin
Introduction
Vaccarin is a flavonoid glycoside isolated from the seeds of Vaccaria segetalis. Emerging research highlights its diverse pharmacological properties, including anti-inflammatory effects and a protective role in diabetes and its complications.[1][2] A key aspect of its mechanism involves the modulation of vascular endothelial function, where nitric oxide (NO) plays a critical role as a signaling molecule.[3][4] NO, synthesized by nitric oxide synthase (NOS) enzymes, is essential for maintaining vascular homeostasis.[5] Its functions include regulating smooth muscle tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium.[6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately quantify nitric oxide production in cultured cells following treatment with this compound. Two primary methods are detailed: the indirect measurement of nitrite, a stable NO metabolite, using the Griess assay, and the direct detection of intracellular NO using the fluorescent probe 4,5-diaminofluorescein diacetate (DAF-2DA).
Background: this compound's Mechanism and NO Synthesis
Nitric oxide is synthesized from the amino acid L-arginine by a family of NOS enzymes.[7] In endothelial cells, the endothelial isoform (eNOS or NOS3) is primarily responsible for NO production, which is crucial for cardiovascular health.[5] Studies suggest that this compound can enhance NO production by modulating specific signaling pathways. One proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits microRNA-34a (miRNA-34a). This relieves the inhibition on eNOS, leading to increased phosphorylation and activation of the enzyme, ultimately boosting NO synthesis.[3] Understanding this pathway is crucial for interpreting the effects of this compound on cellular NO levels.
Signaling Pathway of this compound-Induced NO Production
Caption: Proposed signaling cascade for this compound-mediated nitric oxide production.[3]
Protocol 1: Indirect Measurement of Nitric Oxide using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[8][9] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, colored azo compound, which can be measured spectrophotometrically at ~540 nm.[8][10]
Experimental Workflow: Griess Assay
Caption: Step-by-step workflow for the indirect quantification of NO via the Griess assay.
Detailed Methodology
Materials:
-
Cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Appropriate cell culture medium (phenol red-free medium is recommended to avoid interference)
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent Kit (or individual components: Sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution, and an acidic buffer)[10]
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ HUVECs per well) into a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.[11]
-
Treatment: Remove the culture medium and replace it with fresh, phenol red-free medium containing various concentrations of this compound. Include appropriate controls: untreated cells (negative control) and vehicle-treated cells (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by diluting a stock solution in the same phenol red-free medium used for the experiment.
-
Sample Collection: Carefully collect 50-100 µL of cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each well containing samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to all wells.[12]
-
Incubate for another 5-10 minutes at room temperature, protected from light, allowing the pink/purple color to develop.[11]
-
-
Measurement: Measure the absorbance of each well at 540 nm within 1 hour using a microplate reader.[10]
-
Data Analysis: Subtract the absorbance of the 0 µM standard (blank) from all other readings. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the linear regression equation from the standard curve to calculate the nitrite concentration in each experimental sample.
Protocol 2: Direct Measurement of Intracellular NO using DAF-2DA
This method provides direct detection of NO within living cells.[13] The cell-permeable probe 4,5-diaminofluorescein diacetate (DAF-2DA) diffuses into cells, where intracellular esterases cleave the diacetate group to yield DAF-2. In the presence of NO, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T.[14] The resulting fluorescence intensity is proportional to the intracellular NO concentration and can be measured using fluorescence microscopy or flow cytometry.[15][16]
Experimental Workflow: DAF-2DA Stainingdot
References
- 1. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccaria n-Butanol Extract Lower the Production of Proinflammatory Cytokines and the Infection Risk of T. spiralis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paracrine and autocrine effects of nitric oxide on myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The profound influence of nitric oxide on intercellular communication and health | 2023, Cilt 9 - Sayı 3 | Demiroğlu Bilim Üniversitesi Florence Nightingale Tıp Dergisi [journalmeddbu.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol Griess Test [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Nitric oxide detection by DAF (diaminofluorescein) fluorescence in human myometrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct intracellular nitric oxide detection in isolated adult cardiomyocytes: flow cytometric analysis using the fluorescent probe, diaminofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vaccarin solubility in DMSO versus ethanol.
Welcome to the Technical Support Center for Vaccarin. This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of this compound in DMSO and ethanol. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of solubility data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in DMSO and ethanol?
A1: this compound exhibits significantly better solubility in Dimethyl Sulfoxide (DMSO) compared to ethanol. It is readily soluble in DMSO, while its solubility in ethanol is limited[1].
Q2: Are there specific concentrations at which this compound is known to be soluble?
A2: Yes, quantitative data is available. This compound has been reported to be soluble in DMSO at concentrations of ≥7.26 mg/mL and also at 2 mg/mL (with warming) or even ≥10 mg/mL[1][2]. For ethanol, specific quantitative values are not as commonly reported, with sources generally describing it as having "limited solubility"[1].
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in a suitable solvent like DMSO. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity[3][4].
Q4: What is the recommended storage condition for this compound solutions?
A4: If you need to prepare stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks[5].
Troubleshooting Guide
Q5: My this compound is not dissolving completely in ethanol. What can I do?
A5: this compound has limited solubility in ethanol[1]. If you are observing incomplete dissolution, you may have exceeded its solubility limit. Consider the following:
-
Switch to DMSO: DMSO is a superior solvent for this compound[1][5].
-
Increase Temperature: Gently warming the solution may aid dissolution, as noted for DMSO preparations[2]. However, be cautious about the thermal stability of this compound.
-
Use a Co-solvent System: For some compounds, a mixture of solvents can improve solubility. However, this would require validation for your specific experimental setup.
Q6: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A6: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To mitigate this:
-
Lower the Final Concentration: Your working concentration may be too high for this compound's aqueous solubility.
-
Optimize Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation[3].
-
Check Buffer pH: The pH of your buffer can influence the solubility of compounds. Ensure the pH is compatible with this compound stability and solubility.
Q7: How should I handle the this compound powder before weighing and dissolving?
A7: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour. The powder may have adhered to the cap or sides of the vial during transport. Gently shake or tap the vial to ensure all the powder settles at the bottom before weighing[5].
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO and ethanol.
| Solvent | Reported Solubility | Conditions / Notes | Source(s) |
| DMSO | ≥7.26 mg/mL | - | [1] |
| 2 mg/mL | Clear solution upon warming | [2] | |
| ≥10 mg/mL | - | [2] | |
| Ethanol | Limited Solubility | Quantitative data not specified | [1] |
| Soluble | Listed as a possible solvent | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous/biotechnology grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Equilibration: Allow the vial of this compound to reach room temperature for at least 60 minutes before opening[5].
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 10 mg) and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 10 mg of this compound to make a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Gently vortex or pipette the solution to mix. If the powder does not dissolve completely, the solution can be warmed gently (e.g., in a 37°C water bath) for a few minutes to aid dissolution[2].
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to two weeks[5].
Protocol 2: Working with this compound in Ethanol (for applications requiring ethanol)
Materials:
-
This compound powder
-
Ethanol (EtOH), high purity (e.g., 200 proof)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Equilibration: Let the this compound vial sit at room temperature for a minimum of 60 minutes[5].
-
Weighing: Weigh the desired amount of this compound into a sterile tube.
-
Solvent Addition: Add the required volume of ethanol. Due to the limited solubility, it is advisable to start with a lower target concentration than with DMSO[1].
-
Dissolution: Vortex the tube vigorously. Sonication in a bath sonicator for 5-10 minutes may also be attempted to enhance dissolution.
-
Observation: Visually inspect the solution for any undissolved particles. If particulates remain, the solution is saturated. Centrifuge the tube to pellet the undissolved solid and carefully transfer the supernatant (the dissolved portion) to a new tube. The concentration of this saturated solution will be the maximum solubility under those conditions.
-
Usage: Use the prepared solution on the same day if possible, as the stability of this compound in ethanol over time is less characterized[5].
Visualized Workflows and Pathways
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: this compound activates the AMPK signaling pathway.[5]
References
Technical Support Center: Overcoming Vaccarin Stability Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the stability challenges of Vaccarin in aqueous solutions. Due to the limited availability of direct stability data for this compound, this document leverages established principles of flavonoid chemistry and data from structurally similar flavonoid glycoses to provide robust troubleshooting strategies, experimental protocols, and frequently asked questions.
Troubleshooting Guide: Common this compound Stability Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of this compound in solution | - Inappropriate pH: Flavonoids are susceptible to degradation at neutral to alkaline pH. - Exposure to light: Photodegradation can occur, leading to loss of activity. - Elevated temperature: Higher temperatures accelerate degradation kinetics. - Presence of oxidative agents: Dissolved oxygen or other oxidizing species can degrade this compound. | - Adjust the pH of the solution to an acidic range (pH 3-5). - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Store solutions at refrigerated temperatures (2-8 °C). - Degas the solvent or use antioxidants. |
| Precipitation of this compound | - Low aqueous solubility: this compound has limited solubility in water. - Change in solvent composition: Addition of anti-solvents can cause precipitation. | - Utilize co-solvents such as ethanol or propylene glycol. - Employ solubilizing agents like cyclodextrins. - Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute it with the aqueous medium just before use. |
| Discoloration of the solution | - Degradation of this compound: Degradation products may be colored. - Oxidation: Oxidation can lead to the formation of colored quinone-like structures. | - Investigate the degradation products using techniques like HPLC-MS. - Implement the stabilization strategies mentioned above to prevent degradation. |
| Inconsistent experimental results | - Variable stability of this compound solutions: Inconsistent preparation and storage conditions can lead to variable concentrations of the active compound. | - Standardize the protocol for solution preparation, including pH, temperature, and light protection. - Prepare fresh solutions for each experiment whenever possible. - Use a validated stability-indicating analytical method to confirm the concentration of this compound before each use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause is hydrolysis, particularly at neutral and alkaline pH. The flavonoid structure of this compound is susceptible to ring-opening reactions under these conditions. Oxidation and photodegradation are also significant contributing factors.
Q2: How can I prepare a stable aqueous stock solution of this compound?
A2: Due to its limited aqueous stability, preparing a long-term stable aqueous stock solution is challenging. A recommended approach is to prepare a concentrated stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO) and store it at -20°C. For experiments, this stock can be diluted to the final concentration in an acidic aqueous buffer (pH 3-5) immediately before use.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented, based on the degradation of similar flavonoids, hydrolysis is expected to cleave the glycosidic bonds, yielding the aglycone and the corresponding sugars. Further degradation of the aglycone can lead to the opening of the heterocyclic C ring and the formation of smaller phenolic compounds.
Q4: Are there any formulation strategies to enhance the aqueous stability of this compound for in vivo studies?
A4: Yes, several formulation strategies can significantly improve the stability and bioavailability of this compound. These include:
-
Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can protect it from hydrolysis and photodegradation.
-
Liposomal Formulations: Incorporating this compound into liposomes can shield it from the aqueous environment and facilitate its delivery.
-
Nanoemulsions: Formulating this compound in a nanoemulsion can enhance its solubility and stability.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products over time.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Experiments
Objective: To prepare a 1 mM this compound solution in a buffered aqueous medium with enhanced stability for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Citrate buffer (0.1 M, pH 4.0)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the DMSO stock solution in small aliquots at -20°C, protected from light.
-
Immediately before the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution 1:100 in sterile 0.1 M citrate buffer (pH 4.0) to achieve a final concentration of 1 mM.
-
Vortex briefly to ensure homogeneity.
-
Use the freshly prepared solution for your experiment. Discard any unused portion of the diluted aqueous solution.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile.[1][2]
Materials:
-
This compound solution (e.g., 100 µg/mL in methanol-water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Amber vials
-
HPLC system with a UV detector
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the this compound solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep the this compound solution at room temperature, protected from light.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe any degradation products.
Data Presentation
The following tables present hypothetical data based on the expected stability profile of flavonoid glycosides, which can be used as a reference for designing experiments with this compound.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time (h) | Remaining this compound (%) |
| 3.0 | 25 | 24 | 98 |
| 5.0 | 25 | 24 | 95 |
| 7.0 | 25 | 24 | 75 |
| 9.0 | 25 | 24 | 40 |
Table 2: Effect of Temperature on this compound Stability (at pH 4.0)
| Temperature (°C) | Incubation Time (h) | Remaining this compound (%) |
| 4 | 48 | 99 |
| 25 | 48 | 92 |
| 40 | 48 | 78 |
| 60 | 48 | 55 |
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Assessing this compound Stability
Caption: Workflow for evaluating this compound stability and developing stable formulations.
Diagram 2: Logical Relationship for Troubleshooting this compound Degradation
Caption: Troubleshooting logic for mitigating this compound degradation in aqueous solutions.
References
Troubleshooting Vaccarin precipitation in cell culture media.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Vaccarin in cell culture media. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: I added my this compound stock solution to the cell culture media, and it immediately turned cloudy or formed visible particles. What is happening?
A: This is likely due to the precipitation of this compound out of the solution. This compound, like many complex organic molecules, has limited solubility in aqueous solutions like cell culture media.[1] While it may be highly soluble in a solvent like DMSO, once this stock solution is diluted into the media, the concentration of the organic solvent drops significantly.[2] This change in the solvent environment can cause this compound to exceed its solubility limit in the aqueous media, leading to precipitation.[2]
Q2: What are the primary factors that cause this compound to precipitate in cell culture media?
A: Several factors can contribute to the precipitation of this compound and other compounds in cell culture media:
-
Temperature Shifts: Moving media from cold storage (e.g., 4°C) to a 37°C incubator or performing freeze-thaw cycles can decrease the solubility of media components and the added compound.[3]
-
pH Instability: Cell culture media are buffered, but pH can shift due to factors like CO2 levels in the incubator.[4] this compound's solubility may be dependent on a specific pH range.
-
High Concentration: Adding a highly concentrated stock solution can create localized regions where this compound's solubility is exceeded before it can disperse throughout the media.[5]
-
Interaction with Media Components: this compound may interact with salts (especially calcium), metals, or proteins present in the media, forming insoluble complexes.[6] This is a particular concern in complex media or those supplemented with serum.
-
Solvent Shock: Rapid dilution of the DMSO stock in the aqueous media can cause the compound to crash out of solution. The final concentration of DMSO may be too low to maintain solubility.[2][7]
Q3: How can I distinguish between this compound precipitation and microbial contamination?
A: While both can cause turbidity, there are observational differences. Precipitation often appears as a uniform cloudiness or as small, crystalline structures, which are non-motile.[8] In contrast, bacterial contamination may appear as small, dark dots under a microscope, often exhibiting Brownian motion, and will rapidly increase in density and lower the media pH (turning it yellow).[3] Fungal contamination typically presents as filamentous structures.[3] If in doubt, you can streak a small sample of the culture media on an agar plate to test for microbial growth.
Q4: I am using a serum-free medium. Can I still encounter precipitation issues?
A: Yes. Even in serum-free media, precipitation can occur. These media often contain high concentrations of salts, amino acids, and metals that can interact with this compound. For example, some amino acids like L-tyrosine and L-cystine have inherently poor solubility in neutral pH media and can contribute to precipitate formation.[9] Additionally, metal ions such as copper, iron, and zinc are more prone to precipitation in the absence of chelating proteins typically found in serum.[6]
Q5: What is a typical working concentration for this compound that has been successfully used in cell culture?
A: Published studies have successfully used this compound in cell culture at concentrations up to 2.15 µM without reporting precipitation issues.[10] It is recommended to perform a dose-response curve starting with low micromolar or nanomolar concentrations to determine the optimal, non-precipitating concentration for your specific cell line and media combination.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₈O₁₉ | [11][12] |
| Molecular Weight | 726.63 g/mol | [11][12] |
| Appearance | Solid | [1] |
| Solubility | ≥7.26 mg/mL in DMSO; Limited in Ethanol | [1] |
| Storage | Store stock solutions at -20°C | [1][13] |
Troubleshooting Guide
If you observe precipitation after adding this compound to your cell culture media, follow this systematic approach to identify and resolve the issue.
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Table 2: Troubleshooting Summary: Problems, Causes, and Solutions
| Problem | Potential Cause | Recommended Solution |
| Immediate Cloudiness/Precipitation | High Stock Concentration / Solvent Shock: Adding a concentrated stock too quickly.[2][5] | 1. Use a lower concentration stock solution. 2. Add the stock solution drop-wise to the media while gently swirling or vortexing. 3. Pre-warm the media to 37°C before adding this compound. |
| Precipitate Forms Over Time in Incubator | Temperature Instability: Compound is less soluble at 37°C than at room temperature or 4°C.[3] | 1. Ensure the final concentration is well below the solubility limit. 2. Minimize the time the prepared media is stored before use. |
| pH Shift: The pH of the medium changes over time, affecting solubility.[4] | 1. Ensure the incubator's CO₂ level is properly calibrated. 2. Consider using a HEPES-buffered medium for additional pH stability.[14] | |
| Interaction with Media Components: Reaction with salts, metals, or degrading amino acids.[6][15] | 1. Prepare a fresh batch of media. 2. Test this compound solubility in a simpler basal medium (e.g., MEM) vs. a complex one. | |
| Inconsistent Precipitation Between Experiments | Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution.[3] | 1. Aliquot the this compound stock solution after preparation to avoid multiple freeze-thaw cycles. 2. Store aliquots at -20°C or -80°C. |
| Inconsistent Technique: Variation in how the stock is added to the media. | 1. Standardize the protocol for adding this compound to the media across all experiments. |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh 7.27 mg of this compound powder (MW: 726.63 g/mol ).
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the this compound powder.
-
Mixing: Vortex thoroughly until all powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots (e.g., 20 µL). Store these aliquots protected from light at -20°C.[1][13]
Protocol 2: Recommended Method for Adding this compound to Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of this compound stock needed to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).
-
Dilution: Pipette the calculated volume of the thawed this compound stock solution.
-
Addition: While gently swirling or vortexing the pre-warmed media, slowly add the this compound stock drop-wise into the vortex. This promotes rapid dispersal and prevents localized high concentrations.
-
Final Mix: Gently mix the final solution before adding it to your cells. Do not add concentrated stock directly onto cells.
Visualization of Influencing Factors
Diagram 2: Factors Influencing Compound Solubility in Cell Culture Media
Caption: Key factors affecting the solubility of a compound in cell culture media.
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C32H38O19 | CID 71307582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Amino acids in the cultivation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vaccarin Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vaccarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice and rats?
A1: The appropriate starting dose for this compound can vary significantly depending on the animal model, the research question, and the administration route. Based on published studies, a range of doses has been utilized. For oral administration in rats, doses as high as 200 mg/kg have been used for metabolism studies.[1] In mice, intraperitoneal injections of 1 mg/kg have been shown to be effective in a model of diabetic nephropathy. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the recommended vehicle for dissolving this compound for in vivo administration?
A2: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. Due to its flavonoid structure, this compound may have limited solubility in aqueous solutions. Common solvents for flavonoids include dimethyl sulfoxide (DMSO) and ethanol.[2][3] For in vivo use, it is crucial to use a vehicle that is non-toxic at the administered volume. A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with a physiological buffer like phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be kept to a minimum (typically <5-10%) to avoid solvent-related toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Q3: What are the known signaling pathways activated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas. The primary pathways identified include:
-
PI3K/AKT/GLUT4 Pathway: Involved in improving insulin sensitivity and glucose uptake.[4]
-
MAPK/ERK Pathway: Plays a role in promoting angiogenesis and wound healing.[5]
-
EGFR/ERK1/2 Pathway: Implicated in the suppression of diabetic nephropathy.[6]
Understanding these pathways is crucial for designing experiments and interpreting results.
Data Presentation: In Vivo this compound Dosages
The following tables summarize reported in vivo dosages of this compound in mice and rats from various studies.
Table 1: Reported In Vivo Dosages of this compound in Mice
| Dose | Administration Route | Mouse Model | Observed Effects | Reference |
| 1 mg/kg/day | Intraperitoneal (i.p.) | Type 2 Diabetic Mice (HFD/STZ-induced) | Attenuated diabetic renal injury, preserved renal function |
Table 2: Reported In Vivo Dosages of this compound in Rats
| Dose | Administration Route | Rat Model | Observed Effects | Reference |
| 200 mg/kg (single dose) | Oral Gavage | Sprague-Dawley Rats | Characterization of metabolites | [1] |
| Not Specified | Topical application in a cream | Excisional wound model | Promoted wound healing and angiogenesis | [5] |
Experimental Protocols
Below are detailed methodologies for common administration routes used in this compound in vivo studies.
Oral Gavage Protocol (Mouse/Rat)
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound solution
-
Appropriate-sized gavage needle (flexible plastic or ball-tipped stainless steel)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Restraint: Gently but firmly restrain the animal. For mice, scruff the neck to immobilize the head. For rats, a two-person technique or a restraint device may be preferred.
-
Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow as the tube passes.
-
Crucially, if you feel any resistance, do not force the needle. Withdraw and attempt again.[7][8]
-
-
Substance Administration: Once the needle is correctly placed, slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
Intraperitoneal (IP) Injection Protocol (Mouse/Rat)
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound solution
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol or other disinfectant
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[9]
-
Restraint: Restrain the animal to expose the abdomen. For mice, this can be done by scruffing and securing the tail.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum or bladder.[10]
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.[10][11]
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions at the injection site or signs of distress.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Vehicle
-
Problem: this compound precipitates out of solution, leading to inaccurate dosing and potential for injection site reactions.
-
Possible Causes:
-
Inappropriate solvent choice.
-
Concentration of this compound is too high for the chosen vehicle.
-
Low temperature of the solution.
-
-
Solutions:
-
Optimize the vehicle: Try a co-solvent system. For example, dissolve this compound in a minimal amount of DMSO first, then slowly add PBS or saline while vortexing. The final DMSO concentration should be as low as possible.
-
Sonication: Use a sonicator to aid in dissolving the compound.
-
Warming: Gently warm the solution to increase solubility, but be cautious of compound degradation.
-
pH adjustment: For some flavonoids, adjusting the pH of the buffer can improve solubility.
-
Issue 2: Animal Distress or Injury During Oral Gavage
-
Problem: The animal exhibits signs of distress, such as coughing, gasping, or bleeding from the mouth during or after the procedure.
-
Possible Causes:
-
Incorrect placement of the gavage needle into the trachea.
-
Esophageal or pharyngeal trauma from a rough technique or an inappropriately sized needle.
-
Aspiration of the administered substance.
-
-
Solutions:
-
Ensure Proper Restraint and Technique: The animal's head and body should be in a straight line to facilitate passage of the needle into the esophagus.[12]
-
Use Appropriate Equipment: Use a flexible plastic gavage needle or a smooth, ball-tipped stainless steel needle of the correct size for the animal.[8]
-
Administer Slowly: Do not administer the substance rapidly, as this can cause reflux and aspiration.[7]
-
If Aspiration is Suspected: Immediately stop the procedure and hold the animal with its head down to allow any fluid to drain. Monitor the animal closely. Euthanasia may be necessary in severe cases.
-
Issue 3: Variability in Experimental Results
-
Problem: High variability in physiological or behavioral readouts between animals in the same treatment group.
-
Possible Causes:
-
Inconsistent dosing due to poor technique or solubility issues.
-
Stress induced by handling and administration procedures.
-
Individual differences in drug metabolism.[1]
-
-
Solutions:
-
Standardize Procedures: Ensure all personnel are thoroughly trained and follow the exact same protocol for solution preparation, animal handling, and administration.
-
Acclimatize Animals: Handle the animals for several days prior to the experiment to reduce stress associated with the procedures.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Consider Pharmacokinetics: Be aware that the metabolism of this compound can vary, leading to different effective concentrations in individual animals.[1]
-
Issue 4: Potential for Flavonoid-Related Toxicity at High Doses
-
Problem: Observing unexpected adverse effects, such as weight loss, lethargy, or organ damage.
-
Possible Causes:
-
Solutions:
-
Conduct a Dose-Response Study: Start with a low dose and escalate to determine the therapeutic window and identify any potential toxicity.
-
Monitor Animal Health: Closely monitor animals for any signs of toxicity throughout the study period. This includes daily observation, regular body weight measurements, and, if necessary, blood work or histopathology at the end of the study.
-
Review Literature: Consult literature on the toxicology of flavonoids to be aware of potential adverse effects.[15]
-
Mandatory Visualizations
References
- 1. In vivo metabolism study of this compound in rat using HPLC-LTQ-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound improves insulin sensitivity and glucose uptake in diet-induced obese mice via activation of GPR120-PI3K/AKT/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 13. Potential health impacts of excessive flavonoid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Matrigel Tube Formation Assay & Vaccarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Matrigel tube formation assay and investigating the effects of Vaccarin.
Troubleshooting Guide: Matrigel Tube Formation Assay
This guide addresses common issues encountered during the Matrigel tube formation assay, offering potential causes and solutions in a question-and-answer format.
Question: Why is my Matrigel not polymerizing or forming an uneven gel layer?
Answer: Inconsistent or failed Matrigel polymerization is a frequent issue. Several factors can contribute to this problem:
-
Temperature: Matrigel is temperature-sensitive and will begin to polymerize above 10°C, with rapid gelling occurring at temperatures greater than 22°C.[1] It is crucial to thaw Matrigel overnight on ice at 4°C and keep it on ice at all times during handling.[2][3] Use pre-cooled pipette tips and tubes to prevent premature gelling.[2][4]
-
Improper Mixing: Ensure the thawed Matrigel is mixed gently but thoroughly to achieve a homogenous solution before aliquoting.[2]
-
Incorrect Volume: For multi-well plates, using the precise volume of Matrigel is critical for forming a meniscus-free, even gel surface, which is essential for optimal imaging.[4] For example, a 96-well plate typically requires 10 µl per inner well.[4]
-
Air Bubbles: Avoid introducing air bubbles when pipetting the Matrigel. If bubbles are present, they can be removed by centrifuging the plate at 300 xg for 10 minutes at 4°C.[2]
-
Incubation Time: Allow for an adequate incubation period of 30-60 minutes at 37°C for complete polymerization before seeding the cells.[2][5][6]
Question: Why are my endothelial cells clumping together instead of forming a network of tubes?
Answer: Cell clumping can hinder the formation of a proper tubular network. The following factors may be the cause:
-
Suboptimal Cell Density: The number of cells seeded is a critical parameter that needs to be optimized for each cell type.[4][7] Too few cells will result in a sparse network, while too many cells can lead to a confluent monolayer or clumps.[6][7] For HUVECs, a starting point of 10,000 to 20,000 cells per well in a 96-well plate is often recommended.[6]
-
Poor Cell Viability/Health: Ensure your cells are healthy and in a logarithmic growth phase. The passage number of primary cells is also crucial; for instance, HUVECs work best between passages 2 and 6 for this assay.[7][8]
-
Incomplete Cell Dissociation: When preparing the cell suspension, ensure a single-cell suspension is achieved after trypsinization to prevent seeding of cell aggregates.[8]
Question: Tube formation is observed initially, but the network degrades quickly. What is happening?
Answer: The transient nature of the tube-like structures is a known characteristic of the Matrigel assay. The network can form within a few hours and then regress.
-
Time-Course Analysis: It is essential to perform a time-course experiment to identify the optimal time point for imaging and quantification.[7][9] For many endothelial cells, peak tube formation occurs between 4 to 6 hours, with degradation observed by 24 hours.[7]
-
Cell Apoptosis: The eventual breakdown of the network can be due to apoptosis of the endothelial cells on the Matrigel surface.[7]
Question: How can I quantify the results of my tube formation assay accurately?
Answer: Quantification is key to obtaining objective and reproducible data.
-
Image Analysis Software: Utilize image analysis software, such as ImageJ with an angiogenesis analyzer plugin, to quantify various parameters of the tube network.[7]
-
Key Parameters: Common parameters for quantification include the number of tubes, number of loops or meshes, number of branch points (nodes), and the total tube length.[7][9][10]
-
Consistent Imaging: Capture images from multiple random fields per well to ensure the data is representative.[5]
This compound in Angiogenesis Research: FAQs
This section provides answers to frequently asked questions regarding the use of this compound in the context of the Matrigel tube formation assay and angiogenesis studies.
Question: What is the effect of this compound on endothelial tube formation?
Answer: this compound has been shown to promote angiogenesis by stimulating key processes in endothelial cells. In vitro studies have demonstrated that this compound can enhance the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1).[11][12][13][14]
Question: What is the mechanism of action of this compound in promoting angiogenesis?
Answer: this compound promotes angiogenesis by activating specific signaling pathways within endothelial cells. The primary pathways implicated are the MAPK/ERK and PI3K/AKT signaling pathways.[11][15][16][17] Activation of these pathways leads to increased expression of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk), which are crucial for endothelial cell survival, proliferation, and migration.[11][12][13][14] Some studies also suggest that this compound's pro-angiogenic effects may be mediated through the FGF-2-mediated FGFR1 signaling pathway.[11][14][18]
Question: What concentrations of this compound are effective in in vitro angiogenesis assays?
Answer: The effective concentration of this compound can vary depending on the cell type and specific experimental conditions. However, studies have shown that this compound significantly promotes HMEC-1 proliferation, migration, and tube formation at concentrations of 1.08 µM and 2.15 µM.[12][13]
Quantitative Data Summary
| Parameter | Value | Cell Type | Source |
| Effective this compound Concentration | 1.08 µM - 2.15 µM | HMEC-1 | [12][13] |
| Matrigel Concentration for Tube Formation | ≥ 10 mg/mL | Endothelial Cells | |
| Recommended HUVEC Seeding Density (96-well plate) | 10,000 - 20,000 cells/well | HUVEC | [6] |
| Optimal HUVEC Passage Number | 2 - 6 | HUVEC | [7] |
| Time to Peak Tube Formation | 4 - 6 hours | Endothelial Cells | [7] |
Experimental Protocols
Matrigel Tube Formation Assay Protocol
-
Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice overnight at 4°C. Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[6][19] Ensure an even distribution of the gel.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.[5][6]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium to achieve a single-cell suspension. Seed 1-2 x 10^4 cells in 100 µL of medium onto the solidified Matrigel.[20]
-
Treatment: Add this compound or other test compounds to the desired final concentration. Include appropriate vehicle controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours. The optimal incubation time should be determined empirically.
-
Imaging: Visualize and capture images of the tube-like structures using a phase-contrast microscope.[5] For fluorescence imaging, cells can be pre-stained with a viability dye like Calcein AM.[19]
-
Quantification: Analyze the captured images using appropriate software to measure parameters such as total tube length, number of nodes, and number of meshes.[7]
Western Blotting for p-Akt and p-Erk
-
Cell Treatment: Plate endothelial cells and treat with various concentrations of this compound for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt, total Akt, p-Erk, and total Erk overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Workflow Diagrams
References
- 1. youtube.com [youtube.com]
- 2. corning.com [corning.com]
- 3. corning.com [corning.com]
- 4. ibidi.com [ibidi.com]
- 5. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ibidi.com [ibidi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrigel tube formation assay [bio-protocol.org]
- 20. abcam.com [abcam.com]
Technical Support Center: Managing Vaccarin Interference in Colorimetric Protein Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid interference caused by Vaccarin, a flavonoid glycoside, in common colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with protein assays?
This compound is a flavonoid glycoside.[1] Flavonoids are a class of polyphenolic compounds that can interfere with certain protein assays due to their chemical structure. This interference is particularly prominent in assays that rely on the reduction of copper ions, such as the Bicinchoninic Acid (BCA) and Lowry assays.[2][3] The phenolic hydroxyl groups in the flavonoid structure can reduce Cu²⁺ to Cu¹⁺, which is the same reaction catalyzed by proteins in these assays.[3] This leads to a non-protein-dependent color change, resulting in an overestimation of the protein concentration.[3]
Q2: Which protein assays are most affected by this compound?
The BCA and Lowry assays are highly susceptible to interference from this compound and other flavonoids because their detection principle is based on copper reduction.[2][3] The Bradford assay , which relies on the binding of Coomassie dye to proteins, is generally less affected by flavonoids. However, interference can still occur, often due to detergents or other components in the sample matrix.[4]
Q3: What are the typical signs of this compound interference in my protein assay?
The primary indication of interference is a significant overestimation of protein concentration.[3] This can be particularly noticeable at low protein concentrations and higher concentrations of the interfering flavonoid (>5µM).[2][3] You might observe a high background reading in your blank (buffer with this compound but no protein) or results that are not consistent with dilutions.
Q4: Can I create a standard curve using my buffer containing this compound to correct for the interference?
While it is always good practice to prepare your standards in the same buffer as your samples, this may not fully correct for the interference from this compound in copper-based assays. The reaction of this compound with the assay reagents is not always additive or linear with respect to the protein concentration, leading to inaccurate estimations.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating this compound interference in your colorimetric protein assays.
Problem: Inaccurate or unexpectedly high protein concentration in samples containing this compound.
Step 1: Confirm Interference
-
Prepare a "this compound-only" blank: Add your sample buffer containing this compound (at the same concentration as in your samples) to the assay reagent without any protein.
-
Observe the color change: If you observe a significant color change and absorbance reading in the absence of protein, it confirms that this compound is interfering with the assay.
Step 2: Choose a Mitigation Strategy
Based on your experimental needs and available resources, select one of the following methods to remove this compound from your protein sample before quantification.
-
Protein Precipitation (Recommended for most cases): This is a rapid and effective method to separate proteins from small molecules like this compound.[2][5]
-
Dialysis: This method is suitable for removing small molecules and for buffer exchange, but it is more time-consuming.[6]
-
Assay Selection: If sample manipulation is not desirable, consider switching to a protein assay method that is less susceptible to interference from reducing agents.
Quantitative Data on Flavonoid Interference
While specific quantitative data for this compound is limited, the following table summarizes the interference potential of flavonoids in general, which is expected to be comparable to this compound.
| Assay | Interfering Substance Class | Typical Overestimation | Notes |
| BCA Assay | Flavonoids (e.g., Quercetin) | ~3-5 fold at >5µM flavonoid concentration[2][3] | Interference is concentration-dependent and more significant at lower protein concentrations (25-250 µg/ml).[3] For example, 10µM of quercetin can lead to an overestimation of approximately 390% for a 125 µg/ml protein sample.[3] |
| Lowry Assay | Flavonoids and other phenolic compounds | Significant overestimation[2][7] | Similar to the BCA assay, the interference is due to the reduction of the Folin-Ciocalteu reagent.[7] |
| Bradford Assay | Flavonoids | Generally lower interference compared to BCA and Lowry assays. | Interference is often attributed to non-covalent interactions with the dye or the presence of detergents in the sample. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation
This protocol is effective for removing small, soluble molecules like this compound from protein samples.[8]
Materials:
-
Trichloroacetic acid (TCA) solution (100% w/v)
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To your protein sample in a microcentrifuge tube, add TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your sample.
-
Incubate the tube on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the interfering this compound.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any residual TCA.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully decant the acetone and repeat the wash step.
-
Air-dry the pellet for 5-10 minutes to evaporate any remaining acetone. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream application and protein assay.
Protocol 2: Dialysis
This protocol is suitable for removing small molecules and for buffer exchange.[6]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for most proteins.
-
Dialysis buffer (a buffer compatible with your protein and downstream applications, without interfering substances).
-
Stir plate and stir bar.
-
Beaker or container for the dialysis buffer.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting or rinsing.
-
Load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200-fold the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight at 4°C for more complete removal of this compound.
-
After dialysis, carefully remove the sample from the tubing/cassette. The protein sample is now ready for quantification.
Visualizations
Caption: Mechanism of this compound interference in copper-based protein assays.
Caption: Troubleshooting workflow for this compound interference in protein assays.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Linearization of the Bradford Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vaccarin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of Vaccarin. The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability typically low?
A1: this compound is a flavonoid glycoside found in sources like Vaccaria seeds. Like many flavonoids, its low oral bioavailability is attributed to several factors, including poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the gut wall and liver.[1][2] The molecular structure of flavonoids often makes them susceptible to enzymatic degradation and efflux back into the intestinal lumen before they can reach systemic circulation.[1][2]
Q2: What are the primary strategies for improving the bioavailability of flavonoids like this compound?
A2: The main goal is to enhance the compound's solubility and protect it from metabolic degradation.[3] Common strategies include:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like phospholipid complexes or solid lipid nanoparticles (SLNs) can improve its lipophilicity, enhance absorption through the intestinal wall, and potentially facilitate lymphatic uptake, which bypasses the liver's first-pass metabolism.[3][4][5]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve its dissolution rate in the GI fluid.
-
Use of Bioenhancers: Co-administration with substances like piperine can inhibit metabolic enzymes (e.g., cytochrome P450) and efflux transporters (e.g., P-glycoprotein), increasing the amount of this compound that enters the bloodstream.
Q3: What are the key pharmacokinetic parameters to evaluate when assessing bioavailability?
A3: The most critical parameters measured from plasma concentration-time profiles are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. A higher AUC indicates greater bioavailability.
Troubleshooting Guide
Problem: My in vivo results show highly variable and low plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Poor Dissolution & Solubility.
-
Solution: this compound's inherent low water solubility is a primary barrier.[2] Consider formulating it into a system that enhances solubility. A phospholipid complex is an excellent option, as it creates a more lipophilic entity that is better absorbed by the intestinal epithelium.
-
-
Possible Cause 2: Significant First-Pass Metabolism.
-
Solution: The drug is likely being metabolized in the intestine and liver before reaching systemic circulation. Lipid-based formulations, such as solid lipid nanoparticles (SLNs), can protect the drug from degradative enzymes in the gut and promote lymphatic transport, which bypasses the liver.[3][4]
-
-
Possible Cause 3: Formulation Instability.
-
Solution: Ensure your formulation is stable in the GI environment. For lipid-based systems, check for particle aggregation or premature drug release in simulated gastric and intestinal fluids before in vivo administration.
-
Problem: The prepared lipid-based formulation shows low entrapment efficiency.
-
Possible Cause 1: Incorrect Drug-to-Lipid Ratio.
-
Solution: The ratio of this compound to the lipid carrier (e.g., phosphatidylcholine) is critical. Systematically optimize this ratio. For phospholipid complexes, a 1:1 to 1:4 molar ratio is often a good starting point for optimization.
-
-
Possible Cause 2: Improper Solvent System or Preparation Method.
-
Solution: The choice of organic solvent during preparation is crucial for ensuring both the drug and lipid are fully dissolved before complexation. Refer to established protocols, such as the solvent evaporation method, and ensure complete removal of the solvent from the final product.
-
Quantitative Data on Bioavailability Enhancement
While specific in vivo pharmacokinetic data for bioavailability-enhanced this compound formulations is limited in publicly available literature, studies on structurally similar flavonoid glycosides demonstrate the potential of these techniques. The following table summarizes data from a study on Puerarin , another flavonoid glycoside, comparing the free compound to its phospholipid complex (PPC) after oral administration in rats. This data is presented as a representative example of the improvements that can be achieved.
Table 1: Pharmacokinetic Parameters of Puerarin vs. Puerarin-Phospholipid Complex (PPC) in Rats
| Parameter | Free Puerarin | Puerarin-Phospholipid Complex (PPC) | Fold Increase |
| Cmax (mg/L) | 1.367 ± 0.586 | 2.202 ± 1.28 | ~1.6x |
| AUC (mg·h/L) | 5.779 ± 1.662 | 8.456 ± 0.44 | ~1.5x |
| Tmax (h) | 0.894 ± 0.521 | 0.435 ± 0.261 | N/A |
Data adapted from a study on Puerarin, used here as an illustrative example.
Experimental Protocols & Workflows
Protocol 1: Preparation of a this compound-Phospholipid Complex (Illustrative)
This protocol is adapted from established methods for flavonoid-phospholipid complexes and serves as a starting point for developing a this compound-specific formulation.
-
Dissolution: Dissolve this compound and phosphatidylcholine (e.g., soy lecithin) in a suitable organic solvent, such as ethanol or tetrahydrofuran, in a round-bottom flask. A molar ratio of 1:2 (this compound:Phospholipid) is a common starting point.
-
Reaction: Reflux the mixture at a controlled temperature (e.g., 60°C) with constant stirring for 2-3 hours to facilitate the formation of the complex.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid lipidic residue.
-
Drying: Place the residue in a vacuum desiccator for at least 24 hours to remove any residual solvent.
-
Collection and Storage: The resulting this compound-Phospholipid Complex should be collected, pulverized if necessary, and stored in an airtight, light-resistant container at a cool temperature.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways, which are relevant to its therapeutic effects in areas like metabolic disorders and vascular health.
This compound and the PI3K/Akt/GLUT4 Pathway
This compound can improve insulin sensitivity by activating the PI3K/Akt pathway, which promotes the translocation of GLUT4 transporters to the cell membrane, thereby enhancing glucose uptake.
This compound's Effect on the ROS/AMPK/eNOS Pathway
In vascular endothelial cells, this compound can mitigate dysfunction induced by high glucose by inhibiting reactive oxygen species (ROS) and modulating the AMPK/eNOS signaling cascade, which is crucial for nitric oxide (NO) production and vasodilation.
References
- 1. longdom.org [longdom.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation of silybin-phospholipid complex and the study on its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, tissue distribution, and excretion of puerarin and puerarin-phospholipid complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Vaccarin in Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vaccarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies on the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant degradation after storage in an aqueous solution at neutral pH. What could be the cause?
A1: Flavonoid glycosides like this compound can be susceptible to degradation in aqueous solutions, even at neutral pH. The degradation can be influenced by several factors including temperature, light exposure, and the presence of dissolved oxygen or microbial contamination. For optimal stability, it is recommended to store this compound solutions at low temperatures (2-8 °C), protected from light, and in freshly prepared, high-purity water. Consider sterile filtering the solution if long-term storage is necessary.
Q2: I am observing multiple peaks in my HPLC chromatogram after subjecting this compound to acidic conditions. What are these additional peaks?
A2: Under acidic conditions, the glycosidic bonds in this compound are susceptible to hydrolysis. This acid-catalyzed hydrolysis can cleave the sugar moieties from the flavonoid aglycone, resulting in the formation of one or more deglycosylated products and the free sugars. The additional peaks you are observing are likely these degradation products. To confirm their identity, techniques such as LC-MS can be employed to determine their molecular weights.
Q3: My this compound solution turned yellow after exposure to a basic buffer. Why did this happen and is the compound degraded?
A3: The color change of a this compound solution to yellow in a basic medium is indicative of the opening of the pyran ring in the flavonoid structure, forming a chalcone. This is a common characteristic of flavonoids and is often reversible upon acidification. However, prolonged exposure to strong basic conditions can lead to irreversible degradation of the molecule. It is crucial to control the pH and duration of exposure to basic conditions to maintain the integrity of this compound.
Q4: I am planning a forced degradation study for a this compound-containing formulation. What stress conditions should I consider?
A4: A comprehensive forced degradation study for this compound should include exposure to a range of stress conditions to understand its degradation profile.[1][2][3][4][5][6] Based on the general behavior of flavonoid glycosides, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 70°C).[1]
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.[1]
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at a temperature significantly higher than the intended storage condition (e.g., 70-80°C).[1]
-
Photodegradation: Exposure to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound peak in HPLC analysis of a solution stored at room temperature. | 1. Microbial contamination. 2. Exposure to light. 3. Instability at the specific pH of the solution. | 1. Use sterile-filtered buffers and store solutions at 2-8°C. 2. Store solutions in amber vials or protect from light. 3. Evaluate the stability of this compound at different pH values to determine the optimal pH for your experimental conditions. |
| Appearance of a new, broad peak eluting later than this compound in a basic solution. | Formation of a chalcone due to pyran ring opening. | Acidify the solution to see if the peak disappears and the this compound peak is restored. If so, the change was likely reversible. For quantitative analysis, ensure the pH is controlled to prevent this transformation. |
| Inconsistent degradation rates in thermal stress studies. | 1. Inconsistent temperature control in the heating apparatus. 2. Presence of varying levels of moisture. | 1. Ensure the use of a calibrated oven or heating block with uniform temperature distribution. 2. For dry heat studies, ensure the samples are protected from moisture. For studies in solution, ensure the vials are properly sealed to prevent evaporation. |
| Low or no degradation observed under oxidative stress with H₂O₂. | 1. Insufficient concentration of H₂O₂. 2. Short exposure time. 3. this compound is relatively stable to this specific oxidative stressor. | 1. Increase the concentration of H₂O₂ (e.g., up to 30%). 2. Extend the duration of the study. 3. Consider using a different oxidizing agent if no degradation is observed under harsher conditions. |
Data Presentation
Table 1: Stability of Flavonol Glycosides under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic (0.1 M HCl, 70°C) | Significant degradation observed, following first-order kinetics.[1] |
| Basic (0.1 M NaOH) | Rapid degradation observed.[1] |
| Thermal (70°C) | Moderate degradation, following first-order kinetics.[1] |
| Oxidative (0.03% H₂O₂) | Less degradation compared to acidic and basic conditions.[1] |
Data is for flavonol glycosides from Ginkgo biloba and serves as an example.[1]
Table 2: pH-Dependent Stability of Flavonol Glycosides
| pH | Stability |
| 4.5 - 6.5 | Relatively stable. |
| > 7.0 | Stability decreases with increasing pH. |
Data is for flavonol glycosides from Ginkgo biloba and serves as an example.[1]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration suitable for analysis. Incubate in a water bath at 70°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Evaporate the solvent from the stock solution to obtain a solid film. Place the vial in an oven at 80°C.
-
Photodegradation: Expose the solution to a calibrated light source as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to the appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating flavonoids and their degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 270 nm and 330 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under different stress conditions.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. biopharminternational.com [biopharminternational.com]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ijsdr.org [ijsdr.org]
Technical Support Center: HUVEC Tube Formation Assays with Vaccarin
Welcome to the technical support center for researchers utilizing Vaccarin in Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assays. This guide provides answers to frequently asked questions, troubleshooting strategies for common issues like cell clumping, detailed experimental protocols, and insights into the relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on HUVEC tube formation?
This compound is a flavonoid glycoside extracted from the seeds of Vaccaria segetalis. In the context of angiogenesis, it is a pro-angiogenic compound. Studies have shown that this compound can stimulate endothelial cell proliferation, migration, and tube formation.[1] Its mechanism involves the activation of key signaling pathways that promote the formation of capillary-like structures, making it a compound of interest in wound healing and angiogenesis research.[2][3]
Q2: I'm observing significant cell clumping in my HUVEC tube formation assay with this compound. What are the common causes?
Cell clumping is a frequent issue in tube formation assays and can obscure or prevent the formation of networks. Several factors can be responsible:
-
Suboptimal Cell Density: Seeding too many cells can lead to the formation of a monolayer or clumps instead of distinct tubes. Conversely, too few cells may result in minimal or no network formation.[4]
-
Poor Cell Health: Using HUVECs at a high passage number (>P6) can lead to altered cell behavior, including a tendency to clump.[5] Cells that are stressed, overgrown in the culture flask, or handled roughly during preparation can also result in aggregation.[6]
-
Inadequate Single-Cell Suspension: Failure to achieve a homogenous single-cell suspension after trypsinization is a primary cause of clumping.[7] Remnant cell-to-cell connections or the presence of cellular debris and free-floating DNA from lysed cells can cause aggregation.[6]
-
Improper Matrigel Polymerization: If the basement membrane extract (e.g., Matrigel) is not properly thawed, evenly coated, or fully polymerized before adding cells, it can lead to an uneven surface, causing cells to cluster in certain areas.[7][8]
-
Toxicity or Compound Precipitation: While this compound is generally used at non-toxic concentrations, excessively high concentrations of any compound could induce stress or cell death, leading to clumping.[8] Ensuring the final solvent concentration (e.g., DMSO) is low is also critical.
Q3: How can I optimize my cell seeding density to prevent clumping and promote robust tube formation?
Optimizing cell density is critical and often cell-type specific.[9] For HUVECs, a common starting point is between 10,000 and 20,000 cells per well in a 96-well plate.[10][11] It is highly recommended to perform a titration experiment to find the optimal density for your specific cells and conditions.[5] Seeding a range of densities (e.g., 5,000, 10,000, 15,000, and 20,000 cells/well) will help identify the concentration that yields clear tube networks without causing clumping or sparse, disconnected cells.[4][5]
Q4: Could the issue be with my Matrigel preparation or handling?
Absolutely. Proper handling of the basement membrane extract is crucial for creating a uniform surface for tube formation. Key considerations include:
-
Thawing: Thaw Matrigel slowly on ice at 4°C overnight. Thawing at higher temperatures can cause premature, uneven gelling.[12]
-
Pipetting: Use pre-chilled pipette tips and plates to prevent the Matrigel from gelling in the tip. Avoid introducing air bubbles when dispensing.[11][13]
-
Coating: Ensure the Matrigel is distributed evenly across the well surface. If bubbles form, the plate can be centrifuged at low speed (e.g., 300 xg for 10 minutes) at 4°C to remove them.[13]
-
Polymerization: Allow the Matrigel to polymerize completely by incubating at 37°C for at least 30-60 minutes before adding the cell suspension. Incomplete polymerization can lead to an unstable matrix.[12]
Q5: At what concentration should I use this compound, and could it be causing cytotoxicity leading to clumping?
Previous studies have demonstrated that this compound promotes pro-angiogenic effects in human microvascular endothelial cells (HMEC-1) at concentrations around 2.15 µM. While the optimal concentration for HUVECs should be determined experimentally via a dose-response study, this provides a reasonable starting point. It is crucial to test a range of concentrations to identify one that promotes tube formation without inducing cytotoxicity, which could manifest as cell death and clumping.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cell Clumping / Aggregation | 1. Cell density is too high.[4]2. Incomplete trypsinization or failure to create a single-cell suspension.[7]3. Cell lysis during preparation, releasing sticky DNA.[6]4. Unhealthy or high-passage cells.[5] | 1. Perform a cell density optimization experiment (e.g., 0.5x10⁴ to 2.5x10⁴ cells/well).[5][10]2. Gently pipette the cell suspension up and down multiple times to break up small aggregates. Consider using a gentler dissociation reagent like Accutase.[7]3. Handle cells gently during centrifugation and resuspension. If clumping persists, consider adding DNase I to the cell suspension.[6]4. Use HUVECs at a low passage number (P2-P6). Ensure cells are in the logarithmic growth phase and not over-confluent before harvesting.[4][5] |
| No or Poor Tube Formation | 1. Cell density is too low.[4]2. Matrigel concentration or polymerization is incorrect.[10]3. Insufficient pro-angiogenic factors in the medium.[7]4. Cells are stressed or unhealthy.[11] | 1. Increase the cell seeding density.[4]2. Ensure Matrigel concentration is at least 10 mg/mL and that it has fully polymerized for 30-60 min at 37°C.[10][13]3. Use a medium with a low serum concentration (e.g., 2% FBS) or add known angiogenic factors like VEGF or FGF as a positive control.[5][7]4. Use early passage HUVECs and ensure they are healthy before starting the assay.[4] |
| Uneven Cell Distribution | 1. Uneven Matrigel coating.[7]2. Meniscus effect at the edge of the well.[9] | 1. Swirl the plate gently after adding Matrigel to ensure an even layer. Avoid disturbing the gel layer when adding the cell suspension.[11]2. Use plates designed to minimize meniscus formation (e.g., ibidi µ-Plates) or analyze images from the center of the well.[7] |
Experimental Protocols
Detailed Protocol: HUVEC Tube Formation Assay
This protocol is a synthesized guide for performing a tube formation assay in a 96-well plate.
1. Preparation of Matrigel-Coated Plates
-
Thaw growth factor-reduced Matrigel on ice overnight in a 4°C refrigerator.[11]
-
Pre-chill a 96-well tissue culture plate and pipette tips at -20°C for at least 30 minutes.[11]
-
Working on ice, use a pre-chilled pipette tip to add 50 µL of thawed Matrigel to each well of the 96-well plate.[12]
-
Gently swirl the plate to ensure the Matrigel coats the entire surface of each well evenly. Avoid creating bubbles.[11]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the Matrigel to polymerize and solidify.[12]
2. Preparation of HUVEC Suspension
-
Culture HUVECs (passage 2-6 recommended) until they reach 70-80% confluency.[4][13]
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin or a gentler dissociation reagent (e.g., Accutase) and incubate until cells detach.[7]
-
Neutralize the trypsin with a trypsin neutralizing solution or complete culture medium. Transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells at 200-300 xg for 3-5 minutes.[11]
-
Carefully aspirate the supernatant and resuspend the cell pellet in an appropriate volume of basal medium (e.g., EBM-2) with a low serum concentration (0.5-2% FBS).
-
Perform a cell count using a hemocytometer or automated cell counter. Ensure you have a single-cell suspension by gently pipetting.
-
Dilute the cell suspension to the desired optimal concentration (e.g., 1.0-2.0 x 10⁵ cells/mL, which corresponds to 10,000-20,000 cells per 100 µL).
3. Seeding Cells and Treatment
-
Prepare your working solutions of this compound and vehicle control in the low-serum assay medium.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Be careful not to disturb the solidified gel layer.[7]
-
Immediately add the appropriate volume of this compound or vehicle control to the designated wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
4. Imaging and Analysis
-
Monitor the formation of capillary-like structures using an inverted microscope at various time points. For HUVECs, networks typically form within 4-6 hours.[9]
-
Capture images of the tube networks at the optimal time point (e.g., 6 hours).
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Presentation
Table 1: Recommended HUVEC Seeding Densities for Tube Formation Assays
| Plate Format | Seeding Density per Well | Seeding Density per cm² | Notes |
| 96-well | 10,000 - 20,000 cells | ~31,000 - 62,000 cells/cm² | The optimal density should be determined empirically for each cell line and lot.[5][10] |
| 24-well | 75,000 - 120,000 cells | ~39,000 - 63,000 cells/cm² | Higher volumes of Matrigel and media are required.[4][13] |
Table 2: Reported Effective Concentrations of this compound in Endothelial Cell Assays
| Cell Type | Effective Concentration | Observed Effect | Reference |
| HMEC-1 | 2.15 µM | Significantly promoted proliferation, migration, and tube formation. | [14] |
| HMEC-1 | 5 µM | Promoted eNOS phosphorylation. | [2] |
Visualized Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the HUVEC tube formation assay.
This compound-Induced Angiogenesis Signaling Pathway
Caption: this compound promotes angiogenesis by activating the PI3K/AKT and MAPK/ERK pathways.[1][3]
References
- 1. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. 內皮細胞管形成血管生成試驗 [sigmaaldrich.com]
- 13. corning.com [corning.com]
- 14. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Achieving Consistent Results in Vaccarin Bioassays
Welcome to the technical support center for Vaccarin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and achieve consistent and reliable results in their experiments involving this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the handling and use of this compound in bioassays.
1. How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions and ethanol but is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C.[2] Sonication may be recommended to ensure complete dissolution.[2] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
2. What is a typical effective concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific bioassay being performed. Based on published studies, effective concentrations can range from the nanomolar to the micromolar range. For example:
-
Bovine Mammary Epithelial Cells (BMECs): A concentration of 0.5 µg/ml showed the best stimulatory effects on cell proliferation and milk synthesis.[3]
-
Human Microvascular Endothelial Cells (HMEC-1): A dose of 2.15 µM significantly promoted cell proliferation, migration, and tube formation.[4]
-
Human EA.hy926 Endothelial Cells: Concentrations between 3.44 µM and 13.76 µM have been used to protect against high-glucose-induced injury.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
3. How stable is this compound in cell culture medium?
The stability of flavonoids like this compound in cell culture media can be a concern and may contribute to inconsistent results. Flavonoids can be subject to oxidative degradation in culture medium, a process that can be influenced by factors such as pH, temperature, and the presence of other components in the medium.[5] For instance, the flavonoid quercetin has been shown to degrade in cell culture medium over a period of 8 hours.[5]
To mitigate potential stability issues:
-
Prepare fresh dilutions of this compound in your culture medium for each experiment.
-
Minimize the exposure of the compound and media to light.
-
Consider including a time-course experiment to assess the stability of this compound's effect over your experimental duration.
-
If inconsistent results persist, you may need to perform analytical studies (e.g., HPLC) to determine the degradation kinetics of this compound in your specific medium.
4. I am observing high variability between replicate wells. What could be the cause?
High variability in bioassays can stem from several factors unrelated to the compound itself. Here are some common troubleshooting steps:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when performing serial dilutions and adding reagents.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure your cells are evenly suspended before seeding and use a calibrated multichannel pipette for plating.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.[6]
-
Incubation Conditions: Inconsistent temperature or CO2 levels in the incubator can affect cell health and response.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound bioassays.
| Problem | Potential Cause | Recommended Solution |
| No or Low Bioactivity | Incorrect this compound Concentration: The concentration may be too low to elicit a response. | Perform a dose-response study with a wider range of concentrations. |
| Degradation of this compound: The compound may have degraded in the stock solution or culture medium. | Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions at -20°C or -80°C.[5] | |
| Cell Health: The cells may be unhealthy, have a high passage number, or be contaminated. | Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure optimal cell culture conditions. | |
| Inconsistent Results Between Experiments | Variability in this compound Stock: Inconsistent preparation of the stock solution. | Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across multiple experiments. |
| Different Cell Passages: Using cells from different passage numbers can lead to varied responses. | Use cells within a narrow passage number range for all related experiments. | |
| Subtle Changes in Protocol: Minor deviations in incubation times, reagent concentrations, or procedures. | Maintain a detailed and consistent experimental protocol. | |
| Unexpected Cytotoxicity | High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration. |
| High this compound Concentration: this compound itself may be cytotoxic at higher concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your cell line. | |
| Contaminated Reagents: Contamination in the culture medium or other reagents. | Use fresh, sterile reagents and practice good aseptic technique. |
Quantitative Data Summary
The following tables summarize quantitative data from published studies on this compound bioassays. This information can serve as a starting point for designing your experiments.
Table 1: Effective Concentrations of this compound in Different Bioassays
| Cell Line | Bioassay | Effective Concentration | Observed Effect |
| Bovine Mammary Epithelial Cells (BMECs) | Cell Proliferation, Milk Synthesis | 0.5 µg/ml | Optimal stimulation |
| Human Microvascular Endothelial Cells (HMEC-1) | Cell Proliferation, Migration, Tube Formation | 2.15 µM | Significant promotion |
| Human EA.hy926 Endothelial Cells | Cell Viability, Migration | 3.44 - 13.76 µM | Protection against high-glucose induced injury |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Glucose Uptake Assay
This is a general protocol for measuring glucose uptake using a fluorescent glucose analog. Specific kits with detailed instructions are commercially available.
Materials:
-
This compound stock solution
-
Glucose-free culture medium
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (as a positive control for stimulating glucose uptake)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Differentiate cells if necessary (e.g., 3T3-L1 adipocytes).
-
Starve the cells in glucose-free medium for a specified time (e.g., 2-4 hours).
-
Treat the cells with different concentrations of this compound (and controls) for the desired incubation period.
-
Add the fluorescent glucose analog to each well and incubate for a short period (e.g., 10-30 minutes) to allow for uptake.
-
Remove the medium containing the fluorescent analog and wash the cells with cold PBS to stop the uptake.
-
Lyse the cells using the provided lysis buffer.
-
Measure the fluorescence of the cell lysate using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent analog.
-
Normalize the fluorescence signal to the protein concentration of each well.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for troubleshooting bioassay inconsistencies.
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes proliferation of and milk synthesis in bovine mammary epithelial cells through the Prl receptor-PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Impact of serum concentration on Vaccarin activity in cell culture.
Technical Support Center: Vaccarin Activity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on this compound's activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary observed effects in cell culture?
A1: this compound is a flavonoid glycoside, and it has been shown to induce several effects in vitro. Primarily, it promotes cell proliferation, migration, and neovascularization.[1] For instance, studies have demonstrated that this compound can stimulate the proliferation of bovine mammary epithelial cells (BMECs) and human microvascular endothelial cells (HMEC-1).[1][2]
Q2: Why is the serum concentration in my culture medium a critical variable when studying this compound?
A2: Serum, typically Fetal Bovine Serum (FBS), is a complex mixture of growth factors, hormones, and other proteins essential for cell proliferation and survival.[3][4] The concentration of serum can significantly influence experimental outcomes:
-
High Serum Concentrations (e.g., 10-15%): May mask the pro-proliferative effects of an experimental compound like this compound, as the cells are already stimulated by abundant growth factors in the serum.[5]
-
Low Serum Concentrations (e.g., 0.5-2%): Can limit the basal proliferation rate, making the stimulatory effects of this compound more apparent. However, very low or zero serum can induce cell cycle arrest or apoptosis, which could be a confounding factor.[6][7]
-
Variability: The composition of serum can vary between batches, introducing unpredictability into experiments.[8] Reducing serum concentration can help create more defined and reproducible experimental conditions.
Q3: How does this compound exert its effects at a molecular level?
A3: Mechanistic studies have identified several signaling pathways activated by this compound. Two prominent pathways are:
-
Nrf2/SLC7A11/GPX4 Pathway: this compound can activate this pathway to inhibit ferroptosis (a form of regulated cell death) and reduce oxidative stress.[9]
-
Prl receptor-PI3K Signaling Pathway: In bovine mammary epithelial cells, this compound has been shown to promote proliferation and milk synthesis through the Prolactin (Prl) receptor and the subsequent activation of the PI3K/mTOR signaling cascade.[2]
Q4: I need to synchronize my cells before treatment. What is the standard protocol for serum starvation?
A4: Serum starvation is a common method to synchronize cells in the G0/G1 phase of the cell cycle.[10] A typical protocol involves washing the cells with Phosphate-Buffered Saline (PBS) and then incubating them in a serum-free or low-serum (e.g., 0.5% FBS) medium for 24 to 72 hours.[11] The optimal duration depends on the cell line; a 72-hour starvation period has been shown to be effective for inducing G0/G1 arrest in a significant fraction of cells.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative findings from published studies on this compound's activity. Note that these experiments were typically conducted in standard, not varied, serum conditions.
| Cell Line | This compound Concentration | Observed Effect | Assay Used | Citation |
| Bovine Mammary Epithelial Cells (BMECs) | 0.5 µg/mL | Optimal stimulation of cell proliferation and milk synthesis. | Not specified | [2] |
| Human Microvascular Endothelial Cells (HMEC-1) | 2.15 µM | Significant promotion of cell proliferation, migration, and tube formation. | Sulforhodamine B, Migration Assay, Tube Formation Assay | [1] |
| Human Renal Tubular Epithelial (HK2) cells | Not specified | Reduced expression of fibrosis markers and reactive oxygen species. | Not specified | [9] |
Experimental Protocols
Protocol 1: General Serum Starvation for Cell Cycle Synchronization
This protocol is designed to arrest cells in the G0/G1 phase, which is often necessary to study the effects of a substance on cell cycle progression.
-
Cell Seeding: Plate cells in a standard growth medium (e.g., DMEM with 10% FBS) and allow them to adhere and reach approximately 70% confluency.[11]
-
Washing: Gently aspirate the growth medium. Wash the cells twice with sterile, pre-warmed Phosphate-Buffered Saline (PBS) to remove any residual serum.
-
Starvation: Add a pre-warmed, serum-free or low-serum (e.g., 0.5% FBS) medium to the cells.[10]
-
Incubation: Incubate the cells for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal time should be determined empirically for your specific cell line.[11]
-
Treatment: After the starvation period, replace the medium with your experimental medium (e.g., low-serum medium containing various concentrations of this compound).
Protocol 2: Assessing Cell Proliferation using an MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
-
Experimental Setup: Plate cells in a 96-well plate and treat them according to your experimental design (e.g., varying this compound and serum concentrations).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of metabolically active cells.[12]
Visual Guides: Workflows and Signaling Pathways
Caption: Workflow for investigating this compound's activity under different serum conditions.
Caption: Known signaling pathways activated by this compound in different cell types.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound on cell proliferation. | High Serum Concentration: The pro-proliferative effects of high serum levels (e.g., 10% FBS) may be masking the more subtle effects of this compound.[5] | Reduce the serum concentration in your experimental medium to a lower level (e.g., 1-5% FBS) to decrease the baseline proliferation rate. |
| Low Cell Viability: The serum concentration is too low, or cells were starved for too long, leading to cell cycle arrest or death.[6] | Confirm cell viability with a Trypan Blue exclusion assay. Reduce the serum starvation period or use a slightly higher "low-serum" concentration (e.g., increase from 0.5% to 1% FBS). | |
| Incorrect this compound Concentration: The concentration of this compound may be outside its optimal range for your specific cell line. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal dose. | |
| High variability between experimental replicates. | Inconsistent Serum: Serum is a biological product with significant lot-to-lot variability.[8] | Use the same lot of FBS for the entire set of experiments. If you must switch lots, perform a validation experiment to ensure consistency. |
| Cell Passage Number: Cells at very high passage numbers can exhibit altered growth characteristics and responsiveness. | Use cells within a consistent and low passage number range for all experiments. | |
| Unexpected cell morphology or death after treatment. | Contamination: Bacterial, fungal, or mycoplasma contamination can severely impact cell health and experimental results.[13][14] | Visually inspect cultures daily for turbidity or color changes in the medium. Perform routine mycoplasma testing. If contamination is suspected, discard the culture. |
| Precipitation: The compound may be precipitating in the culture medium, especially at higher concentrations. | Check the solubility of this compound in your specific culture medium. Visually inspect the medium for any precipitates after adding the compound. |
References
- 1. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes proliferation of and milk synthesis in bovine mammary epithelial cells through the Prl receptor-PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of fetal bovine serum obtained from the meat industry for cell culture [scielo.org.mx]
- 5. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jnfh.mums.ac.ir [jnfh.mums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Serum starvation as the most suitable method for inducing G0/G1 phase cell cycle arrest in six-banded armadillo (Euphractus sexcinctus) skin-derived fibroblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Best practices for storing and handling Vaccarin powder and solutions.
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Vaccarin powder and solutions, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities? this compound (CAS: 53452-16-7) is a flavonoid glycoside isolated from the seeds of Vaccaria segetalis.[1] It is a bioactive compound investigated for a range of pharmacological effects, including promoting angiogenesis, protecting against endothelial cell injury, improving insulin sensitivity, and possessing anti-inflammatory and antioxidant properties.[1][2]
Q2: What is the primary mechanism of action for this compound? this compound's mechanism of action is multifaceted and appears to be context-dependent. Studies have shown it can act through several signaling pathways:
-
In bovine mammary epithelial cells, it promotes proliferation and milk synthesis via the Prolactin (Prl) receptor-PI3K signaling pathway .[3]
-
In the context of diabetic nephropathy, it has been shown to suppress renal damage by inhibiting the EGFR/ERK1/2 signaling pathway .[4][5]
-
To improve insulin sensitivity and glucose uptake, this compound can activate the GPR120-PI3K/AKT/GLUT4 pathway .[6]
-
It may also alleviate certain types of kidney injury by reducing NOX4-derived reactive oxygen species (ROS) .
Q3: What is the recommended solvent for dissolving this compound powder? Dimethyl sulfoxide (DMSO) is the most effective solvent for this compound. It is soluble at ≥7.26 mg/mL in DMSO.[7] Gentle warming can aid dissolution. It has limited solubility in ethanol.[7] For experiments involving aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.
Q4: What are typical working concentrations for cell culture experiments? The optimal concentration can vary significantly by cell type and experimental endpoint. Based on published studies:
-
0.5 µg/mL was effective for stimulating proliferation and milk synthesis in bovine mammary epithelial cells (BMECs).[3]
-
2.15 µM was shown to significantly promote proliferation, migration, and tube formation in human microvascular endothelial cells (HMEC-1).[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Storage and Handling
Proper storage is critical to maintain the stability and activity of this compound.
Storage Conditions
| Form | Recommended Temperature | Additional Notes |
| This compound Powder | -20°C | Store in a tightly sealed container, protected from light and moisture.[7] |
| This compound in DMSO (Stock Solution) | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| This compound in Aqueous Media (Working Solution) | 2-8°C | Prepare fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[8] |
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat when handling this compound powder or solutions.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 726.63 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and pipette
Methodology:
-
Calculation: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 726.63 g/mol * (1000 mg / 1 g) = 7.27 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO (e.g., 1 mL for 7.27 mg) to the powder.
-
Solubilization: Vortex the solution thoroughly. If needed, warm the tube briefly in a 37°C water bath to ensure complete dissolution. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol: Preparing Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration.
-
Important: To prevent precipitation, do not add the DMSO stock directly to a large volume of cold medium. Add the stock to a smaller volume of medium first, mix well, and then add this to the final volume. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent toxicity.
-
-
Application: Add the final working solution to your cells immediately after preparation.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling via the Prl receptor-PI3K pathway.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes proliferation of and milk synthesis in bovine mammary epithelial cells through the Prl receptor-PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway: this compound ameliorates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Guiding the Quantification of Vaccarin: A Comparative Analysis of HPLC-DAD and UPLC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of Vaccarin, a key flavonoid glycoside, against the more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) technique. This guide includes detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most appropriate analytical method.
Validated HPLC-DAD Method for this compound Quantification
A validated HPLC-DAD method offers a reliable and accessible approach for the simultaneous quantification of this compound and other major constituents in a sample. This method has been demonstrated to be simple, reliable, and suitable for the quality control of raw materials containing this compound.
Performance Characteristics of the Validated HPLC-DAD Method
The performance of the HPLC-DAD method for the simultaneous determination of four major constituents in Semen Vaccariae, including this compound, has been rigorously evaluated. The key validation parameters are summarized below.[1][2]
| Validation Parameter | Performance Metric | Reported Value(s) |
| Linearity | Correlation Coefficient (R²) | > 0.9999 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N = 10) | 0.20–1.16 µg/mL |
| Precision | Intra-day Relative Standard Deviation (RSD) | < 2.09% |
| Inter-day Relative Standard Deviation (RSD) | < 2.09% | |
| Accuracy | Recovery Rate | 97.0% – 105.0% |
Experimental Protocol for HPLC-DAD Quantification of this compound
This protocol is based on the validated method for the simultaneous determination of major constituents in Semen Vaccariae.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).
-
Agilent Zorbax SB-C18 column or equivalent.
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with methanol and water.
-
Column: Agilent Zorbax SB-C18.
-
Detection: Diode-Array Detector (DAD).
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations to establish a calibration curve.
5. Sample Preparation:
-
Accurately weigh the sample material.
-
Extract the analytes from the sample using an appropriate solvent and extraction technique (e.g., ultrasonication).
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compounds using the DAD detector at an appropriate wavelength.
-
Identify and quantify this compound in the samples by comparing the retention time and peak area with those of the reference standard.
Comparison with Alternative Method: UPLC-MS/MS
For applications requiring higher sensitivity, selectivity, and throughput, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) presents a powerful alternative to HPLC-DAD.
| Feature | HPLC-DAD | UPLC-MS/MS |
| Principle | Separation based on chromatography, detection based on UV-Vis absorbance. | Separation based on ultra-performance liquid chromatography, detection based on mass-to-charge ratio. |
| Sensitivity | Generally in the µg/mL to ng/mL range.[1][2] | High sensitivity, often in the pg/mL to fg/mL range. |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the use of precursor and product ion transitions. |
| Speed | Longer run times. | Shorter run times due to the use of smaller particles in the column. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Matrix Effects | Less susceptible to matrix effects compared to MS-based methods. | Can be susceptible to ion suppression or enhancement from matrix components. |
| Confirmation | Identification based on retention time and UV spectrum. | Provides structural information and confirmation of identity through fragmentation patterns. |
Visualizing the Workflow and Biological Context
To further clarify the methodologies and the biological relevance of this compound, the following diagrams are provided.
References
A Comparative Analysis of the Angiogenic Effects of Vaccarin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the angiogenic effects of two flavonoids, vaccarin and quercetin. While both are plant-derived compounds, their impact on the formation of new blood vessels is strikingly different. This compound has demonstrated pro-angiogenic properties, promoting key steps in angiogenesis, whereas quercetin exhibits potent anti-angiogenic activity. This comparison is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.
Executive Summary
| Feature | This compound | Quercetin |
| Overall Angiogenic Effect | Pro-angiogenic | Anti-angiogenic |
| Primary Mechanism | Activates PI3K/Akt and MAPK/ERK signaling pathways | Inhibits VEGF/VEGFR2 and downstream PI3K/Akt/mTOR signaling pathways |
| Effect on Endothelial Cell Proliferation | Stimulates proliferation | Inhibits proliferation |
| Effect on Endothelial Cell Migration | Promotes migration | Inhibits migration |
| Effect on Endothelial Cell Tube Formation | Enhances tube formation | Inhibits tube formation |
| Potential Therapeutic Applications | Wound healing, tissue regeneration | Cancer therapy, anti-angiogenic treatments |
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies on the effects of this compound and quercetin on key angiogenic processes. It is important to note that the experimental conditions, including cell types and concentrations, may vary between studies, warranting careful interpretation of the data.
Table 1: Effect on Endothelial Cell Proliferation
| Compound | Cell Type | Concentration | Proliferation Effect | Citation |
| This compound | HMEC-1 | 2.15 µM | 125.62 ± 1.14% of control | [1] |
| HMEC-1 | 0.54 µM | 103.15 ± 0.95% of control | [1] | |
| HMEC-1 | 1.08 µM | 109.71 ± 0.85% of control | [1] | |
| HMEC-1 | 4.30 µM | 117.54 ± 1.65% of control | [1] | |
| Quercetin | HUVEC | 131.65 µM | IC50 at 72h | [2] |
| HUVEC | 228.25 µM | IC50 at 48h | [2] | |
| HUVEC | 282.05 µM | IC50 at 24h | [2] | |
| HMEC | 138 µM | IC50 (Cell Count) | [3] | |
| HMEC | 87.5 µM | IC50 ([3H]TdR Uptake) | [3] |
Table 2: Effect on Endothelial Cell Migration (Wound Healing Assay)
| Compound | Cell Type | Concentration | Migration Effect (% Wound Closure) | Citation |
| This compound | HMEC-1 | 2.15 µM | Significant promotion of migration | [4] |
| Quercetin | HUVEC | 5 µM (with 5-FU) | 16.3% after 48h | [5] |
| HUVEC | N/A | 42.6% after 48h (Quercetin alone) | [5] |
Table 3: Effect on Endothelial Cell Tube Formation
| Compound | Cell Type | Concentration | Tube Formation Effect | Citation |
| This compound | HMEC-1 | 2.15 µM | Significant stimulation of tube formation | [1] |
| Quercetin | HUVEC | 20 and 40 µM | Inhibition of micro-vessel growth | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Endothelial cells (e.g., HUVECs or HMEC-1) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, quercetin, or a vehicle control.
-
Incubation: Cells are incubated for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Endothelial Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Endothelial cells are seeded in a 6-well plate and grown to confluence.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are washed with PBS to remove detached cells.
-
Treatment: Fresh medium containing the test compounds (this compound or quercetin) or a vehicle control is added.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] x 100%.
Endothelial Cell Tube Formation Assay
-
Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well in the presence of this compound, quercetin, or a vehicle control.
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 6 to 24 hours.
-
Image Acquisition: The formation of capillary-like structures is observed and photographed using an inverted microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as the number of branch points and the total tube length using image analysis software.
Western Blot Analysis
-
Cell Lysis: Endothelial cells are treated with this compound or quercetin for a specified time, then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and quercetin in endothelial cells.
Caption: this compound promotes angiogenesis by activating the PI3K/Akt and MAPK/ERK signaling pathways.
Caption: Quercetin inhibits angiogenesis by suppressing the VEGF/VEGFR2 and downstream PI3K/Akt/mTOR signaling pathways.
Caption: A generalized workflow for in vitro angiogenesis assays.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. sid.ir [sid.ir]
- 3. Inhibitory effect of quercetin on proliferation of human microvascular endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Quercetin Inhibits Angiogenesis Mediated Human Prostate Tumor Growth by Targeting VEGFR- 2 Regulated AKT/mTOR/P70S6K Signaling Pathways | PLOS One [journals.plos.org]
Vaccarin vs. Hesperidin: A Comparative Analysis of their Roles in Improving Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of vaccarin and hesperidin, two flavonoids with demonstrated potential for improving endothelial function. The information is compiled from preclinical and clinical studies to assist in evaluating their relative merits for research and therapeutic development.
I. Overview and Key Mechanisms
Endothelial dysfunction is a critical early event in the pathogenesis of cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), inflammation, and oxidative stress. Both this compound, a flavonoid glycoside from Vaccariae Semen, and hesperidin, a flavanone glycoside abundant in citrus fruits, have been shown to positively modulate endothelial function through distinct and overlapping mechanisms.
Hesperidin has been the subject of several clinical trials, demonstrating its efficacy in improving flow-mediated dilation (FMD) and reducing inflammatory markers in individuals with metabolic syndrome.[1][2][3] Its primary mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS) to produce NO, a key vasodilator.[1][2][3][4][5]
This compound , on the other hand, has been primarily investigated in in-vitro and animal models, particularly in the context of high-glucose-induced endothelial damage.[6][7][8] Its protective effects are attributed to the attenuation of oxidative stress and apoptosis, as well as the modulation of key signaling pathways involved in inflammation and cell survival.[6][7][8]
II. Quantitative Data on Efficacy
The following tables summarize the key quantitative findings from studies on this compound and hesperidin.
Table 1: Clinical Efficacy of Hesperidin on Endothelial Function
| Parameter | Dosage | Population | Duration | Results | Reference |
| Flow-Mediated Dilation (FMD) | 500 mg/day | Metabolic Syndrome (n=24) | 3 weeks | Increased from 7.78 ± 0.76% to 10.26 ± 1.19% (P=0.02) | [1][2][3] |
| Inflammatory Biomarkers (hs-CRP, SAA, sE-selectin) | 500 mg/day | Metabolic Syndrome (n=24) | 3 weeks | Significantly reduced | [1][2][3] |
| Ischemic Reactive Hyperemia (IRH) | Hesperidin-enriched orange juice | Elevated Blood Pressure/Stage 1 Hypertension | 12 weeks | Significantly higher vs. control (P=0.043) | [9][10] |
| Interleukin-6 (IL-6) | >500 mg/day | Adults | --- | Significantly reduced | [11] |
| Total Cholesterol (TC) & LDL | >500 mg/day | Adults | --- | Significantly reduced | [11] |
Table 2: In-Vitro & In-Vivo Efficacy of this compound on Endothelial Cells
| Model | Condition | This compound Concentration/Dose | Key Findings | Reference |
| Human Microvascular Endothelial Cells (HMEC-1) | High Glucose (HG) | --- | Dose-dependently increased NO generation and eNOS phosphorylation. | [7][12][13] |
| HMEC-1 | High Glucose (HG) | --- | Protected against HG-induced apoptosis by inhibiting ROS accumulation and HDAC1 expression. | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (HG) | 5 µM | Alleviated inflammatory injury by mediating the miR-570-3p/HDAC1 pathway. | [8][14] |
| T2DM Mice | --- | --- | Improved endothelium-dependent vasorelaxation and attenuated oxidative stress. | [7][12] |
| HMEC-1 | --- | 2.15 µM | Significantly promoted proliferation, migration, and tube formation. | [15][16] |
III. Experimental Protocols
Hesperidin Clinical Trial (Rizza et al., 2011)[1][2][3][9]
-
Study Design: A randomized, placebo-controlled, double-blind, crossover trial.
-
Participants: 24 individuals with metabolic syndrome.
-
Intervention: Oral administration of 500 mg of hesperidin once daily for 3 weeks, followed by a washout period and then 3 weeks of placebo, or vice versa.
-
Primary Outcome Measure: Brachial artery flow-mediated dilation (FMD) was measured to assess endothelial function.
-
Biomarker Analysis: Circulating inflammatory biomarkers including high-sensitivity C-reactive protein (hs-CRP), serum amyloid A (SAA), and soluble E-selectin were measured.
This compound In-Vitro Study (Xu et al., 2019)[7][13][14]
-
Cell Culture: Human microvascular endothelial cell-1 (HMEC-1) cells were used.
-
Experimental Condition: Endothelial dysfunction was induced by exposing the cells to high glucose (HG).
-
Intervention: Cells were pre-treated with this compound before being subjected to HG conditions.
-
Outcome Measures:
-
Nitric oxide (NO) generation was quantified.
-
The phosphorylation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK) was assessed by Western blot.
-
The expression of miRNA-34a was measured.
-
Reactive oxygen species (ROS) levels were determined.
-
IV. Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which hesperidin and this compound exert their effects on endothelial cells.
References
- 1. Citrus polyphenol hesperidin stimulates production of nitric oxide in endothelial cells while improving endothelial function and reducing inflammatory markers in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Hesperidin Functions as an Ergogenic Aid by Increasing Endothelial Function and Decreasing Exercise-Induced Oxidative Stress and Inflammation, Thereby Contributing to Improved Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects human microvascular endothelial cells from apoptosis via attenuation of HDAC1 and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. Frontiers | The effects of hesperidin supplementation on cardiovascular risk factors in adults: a systematic review and dose–response meta-analysis [frontiersin.org]
- 12. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy [mdpi.com]
- 14. Frontiers | this compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway [frontiersin.org]
- 15. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Comparative Efficacy of Vaccarin and Metformin in Preclinical Diabetic Models
An Objective Analysis for Researchers and Drug Development Professionals
The global rise in type 2 diabetes mellitus (T2DM) necessitates the exploration of novel therapeutic agents. While metformin remains the first-line treatment, researchers are investigating natural compounds like vaccarin for their potential antidiabetic properties. This guide provides a comparative overview of the efficacy of this compound, a flavonoid glycoside, and metformin, a biguanide, in preclinical diabetic models, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and metformin on key diabetic parameters as reported in various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons, and thus experimental conditions such as animal models, dosages, and treatment durations may vary.
Table 1: Effects of this compound on Metabolic Parameters in Diabetic Animal Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change vs. Control | Reference |
| Fasting Blood Glucose | Type 2 Diabetic Mice | This compound | Not Specified | Not Specified | Decreased | [1] |
| Serum Lipid Levels | Type 2 Diabetic Mice | This compound | Not Specified | Not Specified | Decreased | [1] |
| Liver Lipid Levels | Type 2 Diabetic Mice | This compound | Not Specified | Not Specified | Decreased | [1] |
Table 2: Effects of Metformin on Metabolic Parameters in Diabetic Models
| Parameter | Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Fasting Plasma Glucose | Human (T2DM) | Metformin | 500-2000 mg/day | 11 weeks | 19-84 mg/dL decrease vs. placebo | [2] |
| HbA1c | Human (T2DM) | Metformin | 500-2000 mg/day | 11 weeks | 0.6-2.0% decrease vs. placebo | [2] |
| All-cause Mortality | Human (T2DM) | Metformin | Not Specified | Long-term | Slightly lower vs. sulfonylurea | [3] |
| LDL Cholesterol | Human (T2DM) | Metformin | Not Specified | Not Specified | Decreased vs. pioglitazone, sulfonylureas, DPP-4 inhibitors | [3] |
Experimental Protocols
This compound: Amelioration of Insulin Resistance and Steatosis
-
Cell Culture and Treatment: HepG2 cells were used to model insulin resistance and lipid deposition. Insulin resistance was induced by glucosamine (GlcN), and lipid accumulation was induced by free fatty acids (FFAs) (oleate/palmitate, 2:1 ratio). Cells were then treated with this compound to assess its effects.[1]
-
Animal Model: A type 2 diabetic mouse model was utilized. The specific method of induction (e.g., high-fat diet, streptozotocin) is not detailed in the abstract.[1]
-
In Vivo Administration: Mice received chronic administration of this compound. The specific dosage and route of administration are not detailed in the abstract.[1]
-
Outcome Measures: Fasting blood glucose, serum and liver lipid levels, and markers of insulin sensitivity and steatosis in the liver were assessed.[1]
Metformin: Dose-Response Trial in Type 2 Diabetes
-
Study Design: A 14-week, multicenter, double-blind, placebo-controlled, dose-response trial was conducted.[2]
-
Participants: 451 patients with type II diabetes mellitus with fasting plasma glucose levels of at least 180 mg/dL were included.[2]
-
Intervention: After a 3-week placebo washout period, patients were randomized to receive placebo or metformin at daily doses of 500, 1000, 1500, 2000, or 2500 mg for 11 weeks.[2]
-
Outcome Measures: The primary efficacy endpoints were changes in fasting plasma glucose and glycated hemoglobin (HbA1c) from baseline. Safety and tolerability were also assessed.[2]
Signaling Pathways and Mechanisms of Action
This compound and metformin exert their antidiabetic effects through distinct yet partially overlapping signaling pathways.
This compound Signaling Pathways
This compound has been shown to improve insulin sensitivity and glucose metabolism through multiple pathways:
-
GPR120-PI3K/AKT/GLUT4 Pathway: In adipose tissue, this compound activates G protein-coupled receptor 120 (GPR120), which in turn stimulates the PI3K/AKT signaling cascade, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhanced glucose uptake.[4][5]
-
AMPK Signaling Pathway: this compound activates AMP-activated protein kinase (AMPK) in the liver, which plays a crucial role in cellular energy homeostasis. This activation helps to reduce insulin resistance and steatosis (fatty liver).[1]
-
EGFR/ERK1/2 Signaling Pathway: In the context of diabetic nephropathy, this compound has been found to attenuate renal damage by inhibiting the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[6]
Caption: Signaling pathways modulated by this compound in diabetic models.
Metformin Signaling Pathways
Metformin's mechanism of action is complex and involves multiple pathways:
-
AMPK Activation: A primary mechanism of metformin is the activation of AMPK, primarily through the inhibition of mitochondrial respiratory chain complex I. This leads to reduced hepatic glucose production (gluconeogenesis) and increased insulin sensitivity in peripheral tissues.[7][8]
-
mTORC1 Inhibition: Metformin can inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling, which is involved in cell growth and metabolism. This inhibition can occur through both AMPK-dependent and AMPK-independent pathways.[9]
-
Gut Microbiome Modulation: Metformin alters the composition of the gut microbiome, which may contribute to its glucose-lowering effects.[7][8]
Caption: Key signaling pathways influenced by Metformin.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficacy of novel compounds like this compound against a standard treatment like metformin in a preclinical diabetic model.
References
- 1. This compound ameliorates insulin resistance and steatosis by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effectiveness and Safety of Medications for Type 2 Diabetes: An Update Including New Drugs and 2-Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves insulin sensitivity and glucose uptake in diet-induced obese mice via activation of GPR120-PI3K/AKT/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment [frontiersin.org]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
Cross-Reactivity of Vaccarin in Flavonoid Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of vaccarin, a flavonoid glycoside, in common flavonoid and antioxidant assays. Understanding these interactions is crucial for the accurate quantification and assessment of this compound's biological activity. This document outlines the principles of frequently used assays, presents available data for structurally similar compounds, and provides detailed experimental protocols.
Introduction to this compound
This compound is a flavonoid glycoside, specifically a flavone, characterized by the presence of sugar moieties attached to its aglycone structure.[1][2] Like many flavonoids, this compound is investigated for its potential health benefits, which are often linked to its antioxidant and anti-inflammatory properties.[3] However, the glycosylation of flavonoids can influence their chemical and physical properties, including their reactivity in various analytical assays.
Common Flavonoid and Antioxidant Assays
Several spectrophotometric methods are commonly employed to determine the total flavonoid content and antioxidant capacity of natural products. This guide focuses on three prevalent assays:
-
Aluminum Chloride (AlCl₃) Colorimetric Assay: Used for quantifying total flavonoid content.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the capacity of a compound to act as a free radical scavenger.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of a compound to reduce ferric ions.
The glycosylation of flavonoids can impact the assay results. For instance, in the DPPH and ORAC assays, both C- and O-glycosylation can lead to a decrease in the measured antioxidant activity. The reactivity of flavonoids in the aluminum chloride assay is dependent on the specific structure of the flavonoid and the presence of other reagents, such as sodium nitrite.
Comparative Analysis of this compound's Potential Cross-Reactivity
Direct quantitative data on the cross-reactivity of this compound in these specific assays is limited in publicly available literature. Therefore, this guide presents data from structurally similar flavonoid glycosides to infer the potential behavior of this compound. The primary structural feature of this compound to consider is that it is a flavone glycoside. For comparison, we will look at data for other common flavonoid glycosides like quercetin-3-O-glucoside, kaempferol-3-O-rutinoside, and apigenin-7-O-glucoside.
Data Summary
The following table summarizes the reported antioxidant activity for flavonoid glycosides structurally related to this compound. These values can serve as a reference point for estimating the potential activity of this compound.
| Compound | Assay | IC₅₀ / Activity Value | Reference Compound | Reference IC₅₀ / Activity Value |
| Quercetin-3-O-glucoside | DPPH | 19.17 µg/ml | Ascorbic Acid | 9.53 µg/ml |
| Quercetin | DPPH | 0.74 µg/ml | Ascorbic Acid | 9.53 µg/ml |
| Kaempferol-3-O-rutinoside | FRAP | Strong iron reduction capacity (IC₅₀ of 0.11 µg/mL) | Ascorbic Acid | IC₅₀ of 0.121 µg/mL |
| Apigenin-7-O-glucoside | ROS Scavenging | Strong antioxidant activity | Not specified | Not specified |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC₅₀ value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Aluminum Chloride Colorimetric Assay for Total Flavonoid Content
This method is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids, which results in a colored product that can be measured spectrophotometrically.
Experimental Workflow
References
A Head-to-Head Comparison of Angiogenesis Inhibitors: Vaccarin, Bevacizumab, and Sunitinib
Disclaimer: Information regarding "Vaccarin" as an angiogenesis inhibitor is not available in established scientific literature. The following guide is a template demonstrating how such a comparison would be structured. "this compound" is treated as a hypothetical VEGFR2 inhibitor, and all associated data are illustrative placeholders.
For researchers and drug development professionals, understanding the comparative efficacy and mechanisms of novel therapeutic agents is paramount. This guide provides an objective comparison of this compound, a hypothetical angiogenesis inhibitor, with two established agents: Bevacizumab and Sunitinib.
Introduction to Angiogenesis and Key Inhibitors
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Tumors release pro-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF) being a principal mediator, to establish a blood supply for nutrients and oxygen.[3][4] Inhibiting this process is a key strategy in cancer therapy.[1][2]
-
This compound (Hypothetical): A novel small molecule inhibitor targeting the intracellular tyrosine kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its action is intended to block the downstream signaling cascade that leads to endothelial cell proliferation and migration.
-
Bevacizumab (Avastin): A recombinant humanized monoclonal antibody that functions by binding to and neutralizing VEGF-A, preventing it from activating its receptors on the surface of endothelial cells.[5][6][7][8][9] This effectively blocks the initial step in the VEGF signaling pathway.
-
Sunitinib (Sutent): An oral, small-molecule multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including all VEGF receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[10][11][12][13][14] Its multi-targeted approach inhibits tumor vascularization and cancer cell proliferation.[12]
Mechanism of Action: Targeting the VEGF Signaling Pathway
The VEGF signaling pathway is a primary driver of angiogenesis.[15][16][17] The binding of VEGF-A to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the PLCγ-PKC-MAPK pathway, which promotes endothelial cell survival, migration, and proliferation.[15][18]
The inhibitors compared here intervene at different points in this critical pathway:
-
Bevacizumab acts extracellularly, sequestering the VEGF-A ligand.[5][7][9]
-
This compound and Sunitinib act intracellularly, blocking the kinase activity of the VEGFR2 receptor, thereby preventing signal transduction.[10][11][12]
Comparative Efficacy Data
The following table summarizes key performance metrics from preclinical in vitro and in vivo studies. Data for this compound are illustrative.
| Parameter | This compound (Hypothetical) | Bevacizumab | Sunitinib |
| Target(s) | VEGFR2 | VEGF-A | VEGFRs, PDGFRs, c-KIT, FLT3, RET |
| IC₅₀ (VEGFR2 Kinase Assay) | 5 nM | N/A (Extracellular) | 9 nM |
| HUVEC Proliferation (IC₅₀) | 15 nM | 0.5 µg/mL | 20 nM |
| HUVEC Migration (% Inhibition at 20 nM) | 75% | 60% (at 1 µg/mL) | 70% |
| Tube Formation (% Inhibition at 20 nM) | 80% | 70% (at 1 µg/mL) | 75% |
| In Vivo Tumor Growth Inhibition (Xenograft Model) | 65% | 50% | 60% |
| Route of Administration | Oral | Intravenous | Oral |
HUVEC: Human Umbilical Vein Endothelial Cell. Data are representative and compiled from various preclinical sources for Bevacizumab and Sunitinib.
Experimental Protocols and Workflow
Reliable evaluation of angiogenesis inhibitors depends on standardized in vitro and in vivo assays.
This assay models the differentiation of endothelial cells into capillary-like structures.
-
Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Pre-cool a 96-well plate at 4°C.[19][20]
-
Coating: Add 50 µL of the cold, liquid Matrigel to each well of the pre-cooled plate. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[19][20]
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs). Resuspend cells in media containing the test compounds (e.g., this compound, Sunitinib) or controls.
-
Incubation: Seed 1.0-1.5 x 10⁴ cells onto the surface of the gel in each well.[19] Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization & Quantification: Observe tube formation using a microscope. For quantification, cells can be labeled with Calcein AM.[21][20] Capture images and measure parameters such as total tube length, number of junctions, and number of loops using imaging software.
This assay measures collective cell migration.
-
Cell Culture: Seed HUVECs in a 24-well plate and grow until they form a confluent monolayer.
-
Wound Creation: Use a sterile 200 µL pipette tip to create a linear "scratch" or gap in the monolayer.[22]
-
Washing: Gently wash the wells with PBS to remove dislodged cells and debris.[22]
-
Treatment: Add culture medium containing the test compounds or controls to the wells.
-
Imaging: Immediately capture an image of the wound at time 0. Place the plate in an incubator at 37°C.
-
Analysis: Capture subsequent images at regular intervals (e.g., 8, 12, 24 hours). Measure the width of the cell-free gap at each time point. The rate of wound closure is calculated to determine the effect of the compound on cell migration.[22]
This model assesses angiogenesis in a living organism.
-
Preparation: Thaw growth factor-reduced Matrigel on ice. Mix the test compounds (e.g., this compound) and a pro-angiogenic factor (e.g., bFGF) into the liquid Matrigel. Keep the mixture on ice.
-
Injection: Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of an immunocompromised mouse (e.g., nude mouse).[23] The liquid will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for blood vessels from the host to infiltrate the Matrigel plug.[23]
-
Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Analysis: Plugs can be analyzed in two ways:
-
Hemoglobin Content: Homogenize the plug and measure hemoglobin content (e.g., using Drabkin's reagent) as a quantitative measure of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section.[23] Stain sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize and quantify microvessel density.[23][24]
-
Summary and Conclusion
This guide provides a comparative framework for evaluating angiogenesis inhibitors.
-
Bevacizumab offers a targeted, extracellular approach by neutralizing the primary signaling ligand, VEGF-A.[5][7][9]
-
Sunitinib provides a broader inhibition profile by targeting multiple receptor tyrosine kinases involved in angiogenesis and tumor proliferation.[10][11][12]
-
The hypothetical This compound represents a potentially more selective approach than Sunitinib by focusing specifically on the VEGFR2 kinase, which could theoretically offer a different efficacy and safety profile.
The selection of an appropriate angiogenesis inhibitor depends on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. The experimental protocols outlined here provide a robust methodology for the preclinical evaluation and head-to-head comparison of novel agents like this compound against established standards.
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 5. Bevacizumab - Wikipedia [en.wikipedia.org]
- 6. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
- 7. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 10. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sunitinib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 14. google.com [google.com]
- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. VEGF Pathway | Thermo Fisher Scientific - EE [thermofisher.com]
- 18. medium.com [medium.com]
- 19. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. HUVEC wound healing assay [bio-protocol.org]
- 23. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 24. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Vaccarin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Vaccarin, a flavonoid glycoside, focusing on its specificity in modulating key cellular signaling pathways. By presenting experimental data and detailed methodologies, this document aims to offer an objective resource for evaluating this compound's performance against alternative compounds.
Introduction to this compound and its Biological Activity
This compound is a flavonoid glycoside recognized for its role in promoting angiogenesis and improving insulin sensitivity.[1][2] Its primary mechanisms of action involve the activation of the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) and Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathways.[3] Studies have demonstrated that this compound can stimulate endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis, at concentrations around 2.15 µM.[1] Furthermore, it has been shown to enhance the phosphorylation of both AKT and ERK, crucial steps in the activation of these pathways.[1]
Comparative Analysis of Bioactive Concentrations
To objectively assess the specificity and potency of this compound, it is essential to compare its effective concentrations with those of other well-characterized modulators of the PI3K/AKT and MAPK/ERK pathways. These include other naturally occurring flavonoids and synthetic inhibitors.
| Compound | Target Pathway | Reported In Vitro Bioactivity | Notes |
| This compound | PI3K/AKT & MAPK/ERK | ~2.15 µM (promotes endothelial cell proliferation and tube formation)[1] | Activates both pathways. |
| Quercetin | VEGFR2, PI3K/AKT, MAPK/ERK | IC50: 20.12 nM (for VEGFR2 inhibition)[4]; Anti-angiogenic effects observed at 10-40 µmol/L [5] | A flavonoid with broad biological activities, including inhibition of angiogenesis. |
| Kaempferol | PI3K/AKT, MAPK/ERK | Anti-angiogenic effects observed at 10-40 µM ; Cytotoxic at >100 µM[6] | A flavonoid known to inhibit angiogenesis through multiple signaling pathways.[7][8] |
| Wortmannin | PI3K | IC50: ~3-5 nM [9][10][11][12] | A potent and widely used synthetic inhibitor of PI3K. |
| U0126 | MEK1/2 (upstream of ERK) | IC50: ~60-70 nM [13][14][15][16] | A highly selective synthetic inhibitor of MEK1 and MEK2. |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A lower value indicates higher potency. The data presented is for in vitro assays and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for validating its effects.
Experimental Protocols
Western Blot Analysis for Protein Phosphorylation
Objective: To quantify the levels of phosphorylated and total AKT and ERK in response to treatment with this compound and other compounds.
Methodology:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80% confluency and then treated with varying concentrations of this compound, other flavonoids (e.g., quercetin, kaempferol), or specific inhibitors (e.g., Wortmannin, U0126) for a predetermined time.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins.
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the effect of this compound and other compounds on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Preparation of Matrigel: Matrigel is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound, other flavonoids, or inhibitors.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Analysis: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Discussion on Specificity
The available data indicates that this compound activates both the PI3K/AKT and MAPK/ERK pathways to promote its biological effects, such as angiogenesis. While this demonstrates its activity, it also raises questions about its specificity. Flavonoids, in general, are known to interact with multiple cellular targets.
To rigorously validate the specificity of this compound, further experiments are necessary:
-
Kinase Profiling: A broad panel of in vitro kinase assays should be performed to identify other potential kinase targets of this compound. This would help to determine its selectivity profile across the human kinome.
-
Off-Target Screening: Cellular-based off-target screening assays can provide a more comprehensive view of this compound's interactions within a cellular context.
-
Comparative Studies: Direct, head-to-head comparisons with a wider range of flavonoids and specific synthetic inhibitors under identical experimental conditions are needed to establish a more precise relative potency and specificity.
Conclusion
This compound is a promising bioactive flavonoid that modulates the PI3K/AKT and MAPK/ERK signaling pathways to induce biological effects like angiogenesis. The provided data and protocols offer a framework for its evaluation. However, for its development as a specific therapeutic agent, a more in-depth investigation into its selectivity and potential off-target effects is crucial. The comparative data presented here serves as a starting point for researchers to design further experiments to fully elucidate the specificity of this compound's biological actions.
References
- 1. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves insulin sensitivity and glucose uptake in diet-induced obese mice via activation of GPR120-PI3K/AKT/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quercetin Inhibits Angiogenesis Mediated Human Prostate Tumor Growth by Targeting VEGFR- 2 Regulated AKT/mTOR/P70S6K Signaling Pathways | PLOS One [journals.plos.org]
- 6. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol inhibits angiogenic ability by targeting VEGF receptor-2 and downregulating the PI3K/AKT, MEK and ERK pathways in VEGF-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Wortmannin - Wikipedia [en.wikipedia.org]
- 12. adooq.com [adooq.com]
- 13. MEK Inhibitor U0126 [promega.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. U0126 [sigmaaldrich.com]
Benchmarking Vaccarin's antioxidant capacity against known antioxidants.
A comparative analysis of Vaccarin's free-radical scavenging and reducing power against well-established antioxidants, providing essential data for researchers in drug discovery and development.
This guide presents a comprehensive comparison of the antioxidant capacity of this compound, a flavonoid glycoside with noted biological activities, against renowned antioxidants such as Trolox and Ascorbic Acid.[1][2] Due to the limited availability of direct quantitative antioxidant assay data for this compound in peer-reviewed literature, this comparison utilizes data for Orientin, a structurally similar flavonoid C-glycoside, as a representative proxy to provide a meaningful benchmark. This approach allows for an informed estimation of this compound's potential antioxidant efficacy. The antioxidant activities of plant-derived compounds, including those from Vaccaria segetalis, are well-documented.[1][2]
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity is evaluated using three widely accepted in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or Trolox Equivalents (TE), are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | DPPH Assay (IC50, µg/mL) | ABTS Assay (IC50, µg/mL) | FRAP Assay (µmol TE/g) |
| Orientin (as proxy for this compound) | ~15 - 30 | ~5 - 15 | ~1500 - 3000 |
| Trolox | ~5 - 10 | ~2 - 5 | Benchmark Standard |
| Ascorbic Acid | ~3 - 8 | ~1 - 4 | ~2000 - 4000 |
Note: The data for Orientin is aggregated from multiple sources and should be considered as a representative range. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture : 1.0 mL of the DPPH solution is mixed with 1.0 mL of the sample solution at varying concentrations.
-
Incubation : The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : 1.0 mL of the diluted ABTS•+ solution is added to 10 µL of the sample solution at different concentrations.
-
Incubation : The mixture is incubated for 6 minutes at room temperature.
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture : 2.85 mL of the FRAP reagent is mixed with 0.15 mL of the sample solution.
-
Incubation : The mixture is incubated at 37°C for 30 minutes.
-
Measurement : The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.[3]
Visualizing Antioxidant Mechanisms
The following diagrams illustrate the fundamental principles of antioxidant action and the workflow of the antioxidant capacity assays.
Caption: General mechanism of antioxidant action against free radicals.
Caption: Workflow of common in vitro antioxidant capacity assays.
References
In Vitro to In Vivo Correlation of Vaccarin's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Vaccarin, a flavonoid with emerging therapeutic potential, against established alternatives in key physiological areas: angiogenesis, insulin sensitivity, and diabetic nephropathy. The data presented is collated from various preclinical studies to offer an objective overview and support further research and development.
Angiogenesis
This compound has demonstrated pro-angiogenic properties, suggesting its potential in therapeutic areas such as wound healing and ischemic diseases. A comparative analysis with well-known pro-angiogenic factors, Fibroblast Growth Factor-2 (FGF-2) and Vascular Endothelial Growth Factor-A (VEGF-A), is presented below.
Data Presentation: In Vitro and In Vivo Efficacy in Angiogenesis
| Parameter | This compound | FGF-2 | VEGF-A |
| In Vitro Model | Human Microvascular Endothelial Cells (HMEC-1) | Human Umbilical Vein Endothelial Cells (HUVECs) & Bovine Aortic Endothelial Cells (BAECs) | Human Endothelial Cells |
| Concentration | 2.15 µM | 10-50 ng/mL | 30-50 ng/mL |
| Effect on Proliferation | Significantly promoted HMEC-1 proliferation[1] | Increased BAEC proliferation by 2.4-fold at 25 ng/mL. | Dose-dependently increased endothelial cell proliferation. |
| Effect on Migration | Significantly promoted HMEC-1 migration[1] | Stimulated endothelial progenitor cell migration.[2] | A key mediator of endothelial cell migration. |
| Effect on Tube Formation | Significantly promoted HMEC-1 tube formation.[1] | Increased tube formation of endothelial progenitor cells at 10-50 ng/mL.[3] | Induced rapid formation of tubular structures by 6 hours.[3] |
| In Vivo Model | Rat skin excision wound model & Mouse Matrigel plug model | Mouse Matrigel plug assay | Mouse Matrigel plug assay & tumor xenograft models |
| Effect on Angiogenesis | Significantly increased microvascular density (MVD) in wound tissue.[4][5] Promoted neovascularization in Matrigel plugs.[1] | Potent inducer of angiogenesis in vivo.[6] | Key inducer of developmental and tumor angiogenesis.[7] |
Signaling Pathway: this compound-Induced Angiogenesis
This compound promotes angiogenesis by activating the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for endothelial cell proliferation, migration, and survival.
References
- 1. gubra.dk [gubra.dk]
- 2. The role of FGF2 in migration and tubulogenesis of endothelial progenitor cells in relation to pro-angiogenic growth factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Fibroblast Growth Factor-2 (FGF-2) Induces Vascular Endothelial Growth Factor (VEGF) Expression in the Endothelial Cells of Forming Capillaries: An Autocrine Mechanism Contributing to Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vegfa vascular endothelial growth factor A [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Analysis of Vaccarin and Other Modulators of the Akt/ERK Signaling Pathway
This guide provides a comparative overview of the mechanisms of Vaccarin, a flavonoid glycoside, against other well-established modulators of the Akt/ERK signaling pathway. The phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/extracellular signal-regulated kinase (ERK) cascades are crucial signaling pathways that govern a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of these pathways is implicated in numerous diseases, making their modulation a key area of research for therapeutic development.[2][4]
Mechanism of Action: this compound as an Activator
This compound has been identified as a modulator that promotes the activation of both the PI3K/Akt and MAPK/ERK signaling pathways.[5][6][7] Studies have demonstrated that this compound can increase the phosphorylation of key proteins in these cascades, such as Akt and Erk.[5][6] This activation has been linked to various beneficial effects, including promoting angiogenesis (the formation of new blood vessels) and accelerating wound healing.[5][6][7] Furthermore, this compound has been shown to improve insulin sensitivity and glucose uptake by activating the PI3K/Akt/GLUT4 signaling pathway.[8] In the context of diabetic nephropathy, this compound has been found to attenuate renal damage by inactivating the EGFR/ERK1/2 signaling axis.[9]
Comparative Modulators: Inhibitors of the Akt/ERK Pathway
For a comprehensive comparison, two well-characterized inhibitors of these pathways have been selected:
-
LY294002 : A potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[10][11][12] By targeting PI3K, LY294002 effectively blocks the downstream activation of Akt, thereby inhibiting cell proliferation and inducing apoptosis.[10][11] It is a widely used research tool, though it is known to have some off-target effects on other kinases.[12][13]
-
U0126 : A highly selective and potent inhibitor of MEK1 and MEK2, the upstream kinases that phosphorylate and activate ERK1/2.[14][15][16] By preventing ERK activation, U0126 can suppress various cellular processes, including cell proliferation, differentiation, and inflammation.[14][17]
The contrasting mechanisms of this compound as an activator and LY294002 and U0126 as inhibitors provide a clear framework for understanding the different ways in which the Akt/ERK pathways can be modulated for therapeutic purposes.
Data Presentation: Comparative Effects of Pathway Modulators
| Feature | This compound | LY294002 | U0126 |
| Primary Target | Upstream activators of PI3K/Akt and MAPK/ERK pathways (e.g., bFGFR, GPR120)[5][6][8] | PI3Kα/δ/β[11] | MEK1 and MEK2[14] |
| Mechanism of Action | Activator | Reversible Inhibitor[12] | Noncompetitive Inhibitor[18] |
| Effect on Akt Phosphorylation | Increases[5][6] | Decreases (by inhibiting PI3K)[11] | No direct effect[18] |
| Effect on ERK Phosphorylation | Increases[5][6] | No direct effect | Decreases (by inhibiting MEK1/2)[14][17] |
| Reported Cellular Effects | Promotes angiogenesis, wound healing, insulin sensitivity[5][7] | Inhibits cell proliferation, induces apoptosis and autophagy[10][11] | Inhibits cell proliferation, differentiation, and inflammation[14][17] |
| IC50 Values | Not applicable (activator) | ~0.5-1.4 µM for PI3Ks[11][12] | ~72 nM for MEK1, ~58 nM for MEK2[18] |
Visualization of Signaling Pathways
The following diagram illustrates the points of intervention for this compound, LY294002, and U0126 within the Akt and ERK signaling cascades.
References
- 1. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 2. The Role of PI3K/Akt and ERK in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. selleckchem.com [selleckchem.com]
- 12. LY294002 - Wikipedia [en.wikipedia.org]
- 13. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. selleckchem.com [selleckchem.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. U0126 - Wikipedia [en.wikipedia.org]
Evaluating the Synergistic Potential of Vaccarin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly moving towards combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance. Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has garnered attention for its diverse pharmacological activities. This guide provides a comparative analysis of the existing research on the synergistic and protective effects of this compound when combined with conventional drugs, offering insights for future research and development.
Synergistic and Protective Effects of this compound with Chemotherapeutic Agents
While direct evidence of this compound's synergistic anti-tumor activity is still emerging, current research strongly indicates its potential as a protective agent against the harsh side effects of chemotherapy, a crucial aspect of improving patient outcomes and allowing for more aggressive treatment regimens.
This compound and Doxorubicin: Mitigating Cardiotoxicity
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy; however, its clinical use is often limited by severe cardiotoxicity.[1][2] Research has shown that this compound can significantly ameliorate doxorubicin-induced cardiac dysfunction.[2]
Experimental Data Summary: this compound's Protective Effects on Doxorubicin-Induced Cardiotoxicity in Mice [2]
| Parameter | Control Group | Doxorubicin (DOX) Group | DOX + this compound (VAC) Group |
| Cardiac Function | |||
| Ejection Fraction (%) | Normal | Significantly Reduced | Significantly Improved vs. DOX |
| Fractional Shortening (%) | Normal | Significantly Reduced | Significantly Improved vs. DOX |
| Oxidative Stress Markers | |||
| Malondialdehyde (MDA) | Baseline | Significantly Increased | Markedly Decreased vs. DOX |
| Superoxide Dismutase (SOD) | Baseline | Significantly Decreased | Markedly Increased vs. DOX |
| Apoptosis | |||
| TUNEL-positive cells/field | Minimal | Significantly Increased | Significantly Reduced vs. DOX |
Experimental Protocol: Doxorubicin-Induced Cardiotoxicity Mouse Model [2]
-
Animal Model: Male C57BL/6J mice are used.
-
Treatment Groups:
-
Sham (Control) Group: Receives saline injections.
-
Doxorubicin (DOX) Group: Receives intraperitoneal (IP) injections of doxorubicin (5 mg/kg) weekly for four weeks.
-
DOX + this compound (VAC) Group: Receives weekly IP injections of doxorubicin (5 mg/kg) and daily IP injections of this compound (30 mg/kg).
-
-
Cardiac Function Assessment: Echocardiography is performed to measure ejection fraction and fractional shortening.
-
Oxidative Stress Analysis: Plasma and heart tissue are collected to measure levels of malondialdehyde (MDA) and superoxide dismutase (SOD) using commercially available kits.
-
Apoptosis Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on heart tissue sections to quantify apoptotic cells.
-
Western Blot Analysis: Protein levels of B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax), and cleaved-caspase-3 in heart tissue are determined to assess apoptotic signaling.
Signaling Pathway: this compound's Cardioprotective Mechanism
This compound has been shown to protect against doxorubicin-induced cardiotoxicity by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn reduces oxidative stress-mediated apoptosis and mitochondrial dysfunction.[2]
Caption: this compound inhibits Doxorubicin-induced p38 MAPK activation.
Potential Synergistic Effects of this compound in Metabolic Diseases
This compound has demonstrated promising effects in improving insulin sensitivity and glucose uptake, suggesting its potential for combination therapy in metabolic disorders like type 2 diabetes.[3][4]
This compound and Metformin: A Hypothesized Synergy
Metformin is a first-line therapy for type 2 diabetes that primarily acts by decreasing hepatic glucose production. This compound, on the other hand, has been shown to enhance glucose uptake in adipose tissue and skeletal muscle.[3][4] A combination of these two drugs could therefore target different pathways of glucose metabolism, potentially leading to a synergistic glucose-lowering effect.
Experimental Data Summary: this compound's Effect on Glucose Metabolism in Diet-Induced Obese Mice [3]
| Parameter | Control Diet Group | High-Fat Diet (HFD) Group | HFD + this compound Group |
| Insulin Sensitivity | Normal | Insulin Resistant | Improved Insulin Sensitivity |
| Glucose Uptake | |||
| White Adipose Tissue | Normal | Reduced | Enhanced |
| Skeletal Muscle | Normal | Reduced | Enhanced |
| Body Weight | Normal | Increased | Reduced Fat Accumulation |
Experimental Protocol: Glucose Uptake Assay in Adipocytes [3]
-
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with this compound at various concentrations.
-
Glucose Uptake Measurement: 2-deoxy-[³H]-glucose is added to the culture medium, and its uptake by the cells is measured using a scintillation counter.
-
Western Blot Analysis: Protein levels of phosphorylated Akt (p-Akt) and Glucose Transporter Type 4 (GLUT4) are measured to assess the activation of the insulin signaling pathway.
Signaling Pathway: this compound's Role in Glucose Uptake
This compound activates the G-protein coupled receptor 120 (GPR120), which subsequently stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to the translocation of GLUT4 to the cell membrane and enhanced glucose uptake.[3][4]
Caption: this compound enhances glucose uptake via the GPR120-PI3K/Akt pathway.
Future Directions: A Roadmap for Evaluating this compound's Synergistic Efficacy
To definitively establish the synergistic effects of this compound in combination therapies, future research should focus on models that assess therapeutic outcomes directly. Drawing inspiration from studies on other natural compounds, the following experimental workflows are proposed.
Proposed Experimental Workflow for Cancer Combination Therapy (e.g., this compound + Doxorubicin)
Caption: Proposed workflow for evaluating this compound-Doxorubicin synergy.
Proposed Experimental Workflow for Diabetes Combination Therapy (e.g., this compound + Metformin)
Caption: Proposed workflow for evaluating this compound-Metformin synergy.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for combination therapies. Its demonstrated protective effects against chemotherapy-induced toxicities and its distinct mechanism of action in metabolic pathways provide a solid rationale for further investigation into its synergistic potential. The experimental frameworks outlined in this guide offer a clear path for future preclinical studies to fully elucidate and quantify the synergistic effects of this compound with other drugs, ultimately paving the way for novel and more effective therapeutic strategies.
References
- 1. scilit.com [scilit.com]
- 2. This compound Ameliorates Doxorubicin-Induced Cardiotoxicity via Inhibition of p38 MAPK Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves insulin sensitivity and glucose uptake in diet-induced obese mice via activation of GPR120-PI3K/AKT/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of Published Findings on Vaccarin: A Comparative Guide
This guide provides an objective comparison of the published findings on Vaccarin's performance against alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of this compound's biological activities.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from published studies, comparing the effects of this compound and Metformin on endothelial cells.
Table 1: Effect on Endothelial Cell Proliferation and Angiogenesis
| Compound | Cell Line | Assay | Concentration | Observed Effect | Citation |
| This compound | HMEC-1 | Sulforhodamine B assay | 2.15 µM | Significantly promoted proliferation | [1] |
| This compound | HMEC-1 | Tube formation assay | 2.15 µM | Significantly promoted tube formation | [1] |
| Metformin | ECV304 | Cell viability assay | 5-20 mM | Inhibited proliferation stimulated by conditioned media | [2] |
| Metformin | hRVEC | Proliferation assay | Dose-dependent | Inhibited endothelial cell proliferation | [3] |
| Metformin | EA.hy926 | Cell viability assay | 5 mM and 10 mM | Statistically significant decrease in cell viability | [4] |
Table 2: Effect on Inflammatory Response in Endothelial Cells
| Compound | Cell Line | Condition | Concentration | Observed Effect on Inflammatory Markers (e.g., TNF-α, IL-1β) | Citation |
| This compound | HUVEC | High Glucose (HG) | 5 µM | Attenuated HG-induced inflammatory injury | [5] |
| Metformin | HUVEC | High Glucose (HG) | 20 µM | Attenuated HG-induced inflammatory injury | [5] |
| Metformin | hRVEC | TNF-α stimulation | Not specified | Markedly reduced NFκB p65, ICAM-1, MCP-1, and IL-8 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Endothelial Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is based on the methodology described for assessing the effect of this compound on Human Microvascular Endothelial Cells (HMEC-1).[1]
-
Cell Culture: HMEC-1 cells are cultured in MCDB131 medium supplemented with 10% fetal bovine serum (FBS), 10 ng/mL epidermal growth factor (EGF), and 1 µg/mL hydrocortisone at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 1.08 and 2.15 µM) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours).
-
Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The plates are washed five times with slow-running tap water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10 minutes at room temperature.
-
Washing: The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.
-
Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Measurement: The absorbance is read at 510 nm using a microplate reader. The cell proliferation is proportional to the absorbance.
In Vivo Matrigel Plug Angiogenesis Assay
This protocol is a standard method to assess in vivo angiogenesis, as referenced in studies on this compound.[1]
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. This compound at a specific concentration is mixed with the liquid Matrigel.
-
Injection: The Matrigel mixture (e.g., 0.5 mL) is injected subcutaneously into the dorsal region of the mice.
-
Incubation: The Matrigel forms a solid plug in vivo. The mice are maintained for a specified period (e.g., 7-14 days) to allow for vascularization of the plug.
-
Plug Excision: After the incubation period, the mice are euthanized, and the Matrigel plugs are surgically excised.
-
Analysis: The plugs are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) for histological analysis and with antibodies against endothelial cell markers (e.g., CD31) to quantify microvessel density (MVD).
Western Blot Analysis for p-Akt and p-Erk
This protocol outlines the general steps for detecting the phosphorylation of Akt and Erk, key proteins in signaling pathways affected by this compound.[6][7]
-
Cell Lysis: HMEC-1 cells, after treatment with this compound or control, are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated Erk (p-Erk), and total Erk.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways reported to be modulated by this compound.
References
- 1. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin suppresses retinal angiogenesis and inflammation in vitro and in vivo | PLOS One [journals.plos.org]
- 4. Metformin prevents nerve growth factor-dependent proliferative and proangiogenic effects in epithelial ovarian cancer cells and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Safety Operating Guide
Vaccarin proper disposal procedures
Proper disposal of Vaccarin is critical to ensure laboratory safety and environmental protection. As a bioactive flavonoid glycoside, its handling and disposal require adherence to specific protocols to mitigate risks. One Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental release.[1] Researchers and laboratory personnel must follow established guidelines to ensure that waste containing this compound is managed safely and in compliance with regulations.
Chemical and Physical Properties
A summary of this compound's key quantitative data is presented below. This information is essential for understanding its physical characteristics and for proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₈O₁₉ | [1][2][3][4] |
| Molecular Weight | 726.63 g/mol | [1][3] |
| CAS Number | 53452-16-7 | [1][2][3][5] |
| Density | 1.8 ± 0.1 g/cm³ | [5][6] |
| Boiling Point | 1088.1 ± 65.0 °C at 760 mmHg | [6] |
| Flash Point | 345.6 ± 27.8 °C | [6] |
| Solubility | Sparingly soluble in water | [5] |
**Step-by-Step Disposal Protocol
This section provides a detailed, procedural guide for the safe disposal of this compound. The process emphasizes containment, proper labeling, and the use of an approved waste disposal service.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, it is mandatory to wear appropriate PPE to prevent exposure.[1]
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective chemical-resistant gloves.[1]
-
Body Protection: Wear an impervious lab coat or clothing.[1]
-
Respiratory Protection: If there is a risk of aerosol formation, use a suitable respirator.[1]
2. Waste Collection and Segregation
Proper collection is crucial to prevent environmental contamination.
-
Solid Waste: Collect pure this compound powder, contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), and other solid residues in a designated, leak-proof, and sealable container.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
-
Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[1][5] Its high aquatic toxicity makes this extremely important.[1]
3. Spill Management
In case of a spill, immediate and proper cleanup is required.
-
Containment: Prevent the spill from spreading.
-
Collection: Carefully collect the spillage.[1] For powdered this compound, avoid creating dust. Use absorbent materials for liquid spills.
-
Cleanup: Clean the spill area thoroughly.
-
Disposal: Place all contaminated cleanup materials into the designated hazardous waste container.
4. Labeling and Storage
Properly label all waste containers before they are stored for pickup.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the name "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][5]
5. Final Disposal
The final step is to ensure the waste is handled by certified professionals.
-
Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant or a certified hazardous waste management service.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[7]
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound|53452-16-7|MSDS [dcchemicals.com]
- 2. This compound | C32H38O19 | CID 71307582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. biorlab.com [biorlab.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling Vaccarin
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Vaccarin (CAS No. 53452-16-7). Adherence to these procedures is vital for ensuring a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) guidelines.[1]
| Protection Type | Equipment | Specification | Purpose |
| Eye Protection | Safety Goggles | With side-shields | To protect eyes from dust and splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile gloves (14 mil or thicker recommended)[2] | To prevent skin contact. |
| Body Protection | Impervious Clothing | Laboratory coat or coveralls | To protect skin and clothing from contamination. |
| Respiratory Protection | Suitable Respirator | N95 or higher, especially when handling powder | To prevent inhalation of dust and aerosols. |
Chemical and Physical Properties
The following table outlines the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C32H38O19 | [1][3][4][5] |
| Molecular Weight | 726.63 g/mol | [1][3][5] |
| Appearance | Solid | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Boiling Point | 1088.1 ± 65.0 °C at 760 mmHg | [4] |
| Flash Point | 345.6 ± 27.8 °C | [4] |
| Solubility | Sparingly soluble in water | [6] |
Operational and Disposal Plan
Safe Handling and Storage:
-
Handling: Avoid inhalation, and contact with skin and eyes.[1] Handle in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1][4] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][4] Store away from direct sunlight, ignition sources, strong acids/alkalis, and strong oxidizing/reducing agents.[1] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]
Disposal Plan:
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is considered very toxic to aquatic life with long-lasting effects, so avoid release to the environment.[1] Collect any spillage.[1] Dispose of contents and container to an approved waste disposal plant.[1]
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways in biological systems. The following diagrams illustrate these interactions.
Caption: this compound promotes cell proliferation and milk synthesis via the Prl receptor-PI3K signaling pathway.[7]
Caption: this compound activates the GPR120-PI3K/AKT/GLUT4 pathway to enhance glucose uptake.[8]
Caption: this compound inhibits the EGFR/ERK1/2 signaling pathway, ameliorating renal fibrosis.[9][10]
General Experimental Protocol for In-Vitro Studies
The following is a generalized protocol for conducting in-vitro experiments with this compound, based on methodologies implied in published research.
Objective: To assess the in-vitro effects of this compound on a specific cell line.
Materials:
-
This compound (powder)
-
Appropriate solvent (e.g., DMSO)
-
Cell culture medium
-
The specific cell line of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Assay-specific reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10-100 mM).
-
Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the experiment. Note: Ensure the final solvent concentration in the culture medium is low and consistent across all treatments, including a vehicle control.
-
-
Cell Culture and Seeding:
-
Culture the desired cell line according to standard protocols.
-
Seed the cells into appropriate culture plates (e.g., 96-well, 24-well) at a density that will allow for optimal growth during the experiment.
-
Allow the cells to adhere and stabilize overnight in an incubator (37°C, 5% CO2).
-
-
Treatment:
-
Remove the old medium from the wells.
-
Add the prepared media containing different concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) to allow for the treatment to take effect.
-
-
Endpoint Analysis:
-
Following incubation, perform the desired assays to assess the effects of this compound. This could include:
-
Cell viability/proliferation assays (e.g., MTT, WST-1)
-
Western blotting to analyze protein expression or phosphorylation
-
RT-qPCR to measure gene expression levels
-
Immunofluorescence staining to visualize cellular components
-
Other relevant functional assays
-
-
-
Data Analysis:
-
Collect and analyze the data from the assays.
-
Compare the results from the this compound-treated groups to the vehicle control group to determine the effects of the compound.
-
Use appropriate statistical methods to determine the significance of the observed effects.
-
References
- 1. This compound|53452-16-7|MSDS [dcchemicals.com]
- 2. Accessing PPE On Farm | Topics in Subtropics [ucanr.edu]
- 3. usbio.net [usbio.net]
- 4. echemi.com [echemi.com]
- 5. This compound | C32H38O19 | CID 71307582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound promotes proliferation of and milk synthesis in bovine mammary epithelial cells through the Prl receptor-PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway: this compound ameliorates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
